Product packaging for Sulfo-Cy7 tetrazine(Cat. No.:)

Sulfo-Cy7 tetrazine

Cat. No.: B12380503
M. Wt: 930.2 g/mol
InChI Key: LCGATPHNTMXJNS-UHFFFAOYSA-M
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Description

Sulfo-Cy7 tetrazine is a useful research compound. Its molecular formula is C47H52KN7O7S2 and its molecular weight is 930.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C47H52KN7O7S2 B12380503 Sulfo-Cy7 tetrazine

Properties

Molecular Formula

C47H52KN7O7S2

Molecular Weight

930.2 g/mol

IUPAC Name

potassium (2Z)-3,3-dimethyl-1-[6-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-6-oxohexyl]-2-[(2E)-2-[3-[(E)-2-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indole-5-sulfonate

InChI

InChI=1S/C47H53N7O7S2.K/c1-31-49-51-45(52-50-31)35-18-14-34(15-19-35)30-48-44(55)13-8-7-9-26-54-41-23-21-37(63(59,60)61)29-39(41)47(4,5)43(54)25-17-33-12-10-11-32(27-33)16-24-42-46(2,3)38-28-36(62(56,57)58)20-22-40(38)53(42)6;/h14-25,27-29H,7-13,26,30H2,1-6H3,(H2-,48,55,56,57,58,59,60,61);/q;+1/p-1

InChI Key

LCGATPHNTMXJNS-UHFFFAOYSA-M

Isomeric SMILES

CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCCCCN\3C4=C(C=C(C=C4)S(=O)(=O)[O-])C(/C3=C/C=C/5\CCCC(=C5)/C=C/C6=[N+](C7=C(C6(C)C)C=C(C=C7)S(=O)(=O)[O-])C)(C)C.[K+]

Canonical SMILES

CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCCCCN3C4=C(C=C(C=C4)S(=O)(=O)[O-])C(C3=CC=C5CCCC(=C5)C=CC6=[N+](C7=C(C6(C)C)C=C(C=C7)S(=O)(=O)[O-])C)(C)C.[K+]

Origin of Product

United States

Foundational & Exploratory

The Role of Sulfo-Cy7 Tetrazine in Advanced Biological Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

San Diego, CA – November 28, 2025 – In the intricate landscape of modern biological research and drug development, the demand for precise and efficient molecular tools is paramount. Sulfo-Cy7 tetrazine, a water-soluble, near-infrared (NIR) fluorescent dye, has emerged as a important component in the researcher's toolkit. Its utility is centered on its integration of a highly efficient bioorthogonal reactive group—tetrazine—with a powerful cyanine7 fluorophore. This combination facilitates a broad range of applications, from high-resolution cellular imaging to the development of targeted therapeutics. This technical guide provides an in-depth analysis of this compound, its applications, and the experimental protocols that underpin its use.

Core Principles: Bioorthogonal Chemistry and Near-Infrared Fluorescence

The functionality of this compound is rooted in two key chemical principles: the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition and near-infrared fluorescence. The tetrazine moiety participates in an exceptionally rapid and specific bioorthogonal "click" reaction with a strained dienophile, most commonly trans-cyclooctene (TCO).[1][2] This reaction is characterized by its high-speed kinetics and its ability to proceed under physiological conditions without interfering with native biological processes.[3]

The Sulfo-Cy7 component is a fluorescent dye that operates in the near-infrared spectrum, typically with an excitation maximum around 750 nm and an emission maximum around 773 nm.[4][5] This spectral range is highly advantageous for in vivo imaging, as it minimizes background autofluorescence from biological tissues, allowing for deeper tissue penetration and a higher signal-to-noise ratio. The sulfonate groups on the cyanine dye ensure its water solubility, a critical feature for its application in aqueous biological environments.

Quantitative Data Summary

The photophysical and reactive properties of this compound are summarized in the tables below. These data are essential for designing and optimizing experimental conditions.

PropertyValueReference(s)
Excitation Maximum (λex)~750 nm
Emission Maximum (λem)~773 nm
Molar Extinction Coefficient (ε)~240,600 M⁻¹cm⁻¹
Fluorescence Quantum Yield (Φ)~0.24
SolubilityWater, DMSO, DMF
Storage Conditions-20°C, protect from light

Table 1: Photophysical Properties of this compound

Reaction PartnerSecond-Order Rate Constant (k₂)ConditionsReference(s)
trans-cyclooctene (TCO)10³ - 10⁶ M⁻¹s⁻¹Aqueous buffer, room temperature

Table 2: Reaction Kinetics of Tetrazine with TCO

Key Applications and Experimental Protocols

This compound's unique properties make it a versatile tool for a variety of research applications. Detailed below are some of its primary uses, along with generalized experimental protocols.

In Vivo Imaging using a Pre-targeting Strategy

A powerful application of this compound is in pre-targeted in vivo imaging. This strategy enhances the target-to-background signal by separating the targeting and imaging steps.

Experimental Protocol: Pre-targeted In Vivo Imaging

  • Antibody-TCO Conjugation:

    • A monoclonal antibody specific to a target of interest (e.g., a tumor-specific antigen) is conjugated with a trans-cyclooctene (TCO) derivative.

    • The antibody is buffer-exchanged into an amine-free buffer (e.g., PBS, pH 7.4).

    • A TCO-NHS ester is added in a 10- to 20-fold molar excess to the antibody solution.

    • The reaction is incubated for 1 hour at room temperature.

    • The reaction is quenched, and the TCO-conjugated antibody is purified using size-exclusion chromatography.

  • In Vivo Administration of Antibody-TCO:

    • The purified antibody-TCO conjugate is administered to the animal model (e.g., via tail vein injection in a mouse).

    • A waiting period of 24-48 hours allows for the antibody to accumulate at the target site and for unbound antibody to clear from circulation.

  • In Vivo Administration of this compound:

    • A solution of this compound in a biocompatible vehicle (e.g., PBS) is administered to the animal.

    • The this compound rapidly reacts with the TCO-tagged antibodies at the target site.

  • Near-Infrared Fluorescence Imaging:

    • The animal is imaged using an in vivo imaging system equipped with appropriate excitation and emission filters for Cy7.

    • Images are acquired at various time points to monitor the distribution and accumulation of the fluorescent signal.

G cluster_0 Step 1: Pre-targeting cluster_1 Step 2: Imaging Ab_TCO Antibody-TCO Conjugate Target Target Tissue (e.g., Tumor) Ab_TCO->Target Injection & Accumulation (24-48h) Sulfo_Cy7_Tz This compound Imaging NIR Fluorescence Imaging Sulfo_Cy7_Tz->Imaging Injection & Bioorthogonal Reaction

Pre-targeting in vivo imaging workflow.

Live Cell Labeling and Microscopy

This compound can be used to label specific proteins or other biomolecules in living cells for subsequent visualization by fluorescence microscopy.

Experimental Protocol: Live Cell Protein Labeling

  • Cell Culture and Target Expression:

    • Mammalian cells are cultured under standard conditions.

    • The protein of interest is expressed with a TCO-containing non-canonical amino acid or is otherwise functionalized with a TCO group.

  • Labeling with this compound:

    • The cell culture medium is replaced with fresh medium containing this compound at a final concentration of 1-10 µM.

    • Cells are incubated for 15-60 minutes at 37°C to allow for the bioorthogonal reaction to occur.

  • Washing and Imaging:

    • The cells are washed with fresh medium or PBS to remove unbound this compound.

    • The cells are imaged using a confocal or epifluorescence microscope with appropriate laser lines and filters for Cy7.

G start Cells with TCO-tagged Protein add_dye Add this compound start->add_dye incubate Incubate (15-60 min) add_dye->incubate wash Wash to Remove Unbound Dye incubate->wash image Fluorescence Microscopy wash->image

Live cell labeling workflow.

Antibody-Drug Conjugate (ADC) Development

The rapid and specific nature of the tetrazine-TCO ligation makes it an ideal method for constructing ADCs.

Experimental Protocol: Two-Step ADC Formation

  • Antibody-Tetrazine Conjugation:

    • An antibody is functionalized with a tetrazine linker, for example, by reacting lysine residues with a tetrazine-NHS ester.

    • The resulting antibody-tetrazine conjugate is purified.

  • Drug-TCO Conjugation:

    • A cytotoxic drug is chemically modified to include a TCO group.

  • ADC Formation via Click Chemistry:

    • The antibody-tetrazine conjugate is mixed with the TCO-modified drug in a suitable buffer.

    • The reaction proceeds to completion, forming a stable ADC.

    • The final ADC is purified to remove any unreacted components.

G Ab Antibody Ab_Tz Antibody-Tetrazine Ab->Ab_Tz Tz_linker Tetrazine Linker Tz_linker->Ab_Tz ADC Antibody-Drug Conjugate Ab_Tz->ADC Drug Drug Drug_TCO Drug-TCO Drug->Drug_TCO TCO_linker TCO Linker TCO_linker->Drug_TCO Drug_TCO->ADC

Logical relationship in ADC formation.

Conclusion

This compound stands out as a powerful and versatile tool for researchers and drug development professionals. Its combination of near-infrared fluorescence and rapid, bioorthogonal reactivity enables a wide range of applications that were previously challenging. From providing high-contrast in vivo images to facilitating the construction of next-generation antibody-drug conjugates, this compound is set to continue to be a key enabler of scientific discovery and therapeutic innovation.

References

An In-depth Technical Guide to the Spectral Properties of Sulfo-Cy7 Tetrazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core spectral properties of the Sulfo-Cy7 tetrazine fluorophore, a near-infrared (NIR) dye integral to advanced biological imaging and diagnostic applications. Its water-solubility and bioorthogonal reactivity make it a superior tool for labeling and tracking biomolecules in aqueous environments.

Core Spectral and Physicochemical Properties

This compound is a water-soluble, near-infrared fluorophore functionalized with a methyltetrazine group.[1] This moiety facilitates rapid and specific covalent bonding with trans-cyclooctene (TCO) modified molecules via the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, a cornerstone of bioorthogonal "click" chemistry.[1][2] This reaction is notable for its exceptionally fast kinetics and its ability to proceed efficiently within complex biological systems without the need for a copper catalyst.[3]

The sulfonated nature of the cyanine dye enhances its water solubility, making it ideal for bioconjugation and imaging in physiological buffers and in vivo.[2] Sulfo-Cy7 is recognized for its high photostability and a significant quantum yield, which contributes to its bright fluorescence emission in the NIR spectrum.

Quantitative Data Summary

The key spectral and physical characteristics of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
Excitation Maximum (λex) 750 nm
Emission Maximum (λem) 773 nm
Molar Extinction Coefficient (ε) 240,600 L·mol-1·cm-1
Fluorescence Quantum Yield (Φ) 0.24
Stokes Shift ~23 nm
Molecular Weight 930.19 g/mol
Solubility Water, DMF, DMSO
Storage Conditions -20°C, in the dark, desiccated

Experimental Protocols

Detailed methodologies for the determination of key spectral parameters are crucial for the validation and application of fluorophores. Below are standard protocols for measuring the molar extinction coefficient and fluorescence quantum yield.

Determination of Molar Extinction Coefficient (ε)

The molar extinction coefficient is a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined using the Beer-Lambert law, A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.

Methodology:

  • Preparation of Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a known volume of a suitable solvent (e.g., DMSO for the initial stock, followed by dilution in PBS, pH 7.4) to create a stock solution of known concentration.

  • Serial Dilutions: Prepare a series of dilutions from the stock solution in the desired experimental buffer (e.g., PBS). The concentrations should be chosen to yield absorbance values between 0.1 and 1.0 to ensure linearity.

  • Spectrophotometer Setup: Turn on a UV-Vis spectrophotometer and allow it to warm up and stabilize. Set the wavelength to the absorbance maximum (λmax) of this compound, which is 750 nm.

  • Blank Measurement: Fill a cuvette (typically with a 1 cm path length) with the same solvent/buffer used for the dilutions and use this as a blank to zero the spectrophotometer.

  • Absorbance Measurement: Measure the absorbance of each dilution at 750 nm. Ensure no air bubbles are present in the light path.

  • Data Analysis: Plot the measured absorbance (A) on the y-axis against the molar concentration (c) on the x-axis. The data should form a straight line that passes through the origin. The slope of this line is the product of the molar extinction coefficient and the path length (εl). For a 1 cm path length cuvette, the slope is equal to the molar extinction coefficient (ε).

Determination of Fluorescence Quantum Yield (Φ)

The fluorescence quantum yield is the ratio of photons emitted to photons absorbed. It is most commonly measured using the relative method, which compares the fluorescence of the sample to that of a well-characterized standard with a known quantum yield in the same spectral region.

Methodology:

  • Selection of a Standard: Choose a suitable quantum yield standard with absorption and emission properties that are in a similar range to this compound. For this NIR fluorophore, a standard like indocyanine green (ICG) in DMSO could be appropriate, though the specific standard should be carefully selected and its quantum yield known in the chosen solvent.

  • Preparation of Solutions: Prepare a series of dilute solutions of both the this compound sample and the reference standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept low (typically < 0.1) to avoid inner filter effects.

  • Absorbance Spectra: Measure the full absorbance spectra for all prepared solutions of the sample and the standard.

  • Fluorescence Spectra: Using a spectrofluorometer, record the fluorescence emission spectra of all solutions. The excitation wavelength should be the same for both the sample and the standard. It is critical to use the same instrument settings (e.g., excitation and emission slit widths) for all measurements.

  • Data Analysis: The quantum yield of the sample (ΦS) is calculated using the following equation:

    ΦS = ΦR * (IS / IR) * (AR / AS) * (nS2 / nR2)

    Where:

    • ΦR is the quantum yield of the reference standard.

    • IS and IR are the integrated fluorescence intensities of the sample and reference, respectively.

    • AS and AR are the absorbances of the sample and reference at the excitation wavelength, respectively.

    • nS and nR are the refractive indices of the sample and reference solutions (if the solvents are different, which should be avoided if possible).

Signaling Pathways and Experimental Workflows

This compound is not directly involved in endogenous signaling pathways. Instead, it is a powerful tool for visualizing and quantifying biological processes through its application in bioorthogonal labeling workflows. A primary application is in pre-targeted in vivo imaging.

Pre-targeted In Vivo Imaging Workflow

Pre-targeted imaging is a multi-step strategy that enhances the signal-to-background ratio in molecular imaging. It separates the targeting of a biomolecule (e.g., a tumor-specific antigen) from the delivery of the imaging agent.

Pretargeted_Imaging_Workflow Step1 Step 1: Administration of TCO-Antibody Conjugate Accumulation Accumulation at Target Site (e.g., Tumor) Step1->Accumulation Targeting Clearance1 Clearance of Unbound Antibody Conjugate Accumulation->Clearance1 Step2 Step 2: Administration of This compound Clearance1->Step2 Time Delay IEDDA In Vivo Bioorthogonal Reaction (iEDDA Click Chemistry) Step2->IEDDA Ligation Clearance2 Rapid Clearance of Unbound Fluorophore IEDDA->Clearance2 Step3 Step 3: NIR Fluorescence Imaging Clearance2->Step3 Imaging Window HighContrast High Signal-to-Background Image of Target Step3->HighContrast

References

A Technical Guide to Sulfo-Cy7 Tetrazine for Near-Infrared (NIR) Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Sulfo-Cy7 tetrazine, a near-infrared (NIR) fluorescent probe, and its application in advanced imaging methodologies. We will delve into its core principles, spectroscopic properties, and detailed experimental protocols for its use in bioorthogonal chemistry-mediated NIR imaging. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical instructions to effectively utilize this compound in their work.

Core Principles: Bioorthogonal Chemistry and Near-Infrared Imaging

This compound is a powerful tool at the intersection of two key technologies: near-infrared (NIR) imaging and bioorthogonal chemistry.

Near-Infrared (NIR) Imaging: The NIR window, typically between 700 and 900 nm, offers a significant advantage for in vivo imaging. In this spectral range, biological tissues exhibit minimal autofluorescence and reduced light scattering, allowing for deeper tissue penetration and a higher signal-to-noise ratio. Sulfo-Cy7 is a heptamethine cyanine dye that is optimally suited for this window, with strong absorption and emission in the NIR spectrum, making it an exceptionally bright and photostable probe.

Bioorthogonal Chemistry: This field involves chemical reactions that can occur inside living systems without interfering with native biological processes. The key reaction for this compound is the inverse-electron-demand Diels-Alder (IEDDA) reaction, a type of "click chemistry". In this reaction, the electron-deficient tetrazine moiety of Sulfo-Cy7 reacts rapidly and specifically with a strained, electron-rich dienophile, most commonly a trans-cyclooctene (TCO). This reaction is characterized by its exceptionally fast kinetics and high specificity, enabling efficient labeling even at low concentrations.

The combination of NIR fluorescence and bioorthogonal reactivity makes this compound a versatile tool for a variety of applications, including pre-targeted imaging, where a TCO-modified targeting molecule (e.g., an antibody) is first administered and allowed to accumulate at the target site, followed by the injection of the rapidly clearing this compound for imaging.

Data Presentation: Physicochemical and Spectroscopic Properties

The performance of this compound in imaging applications is dictated by its inherent physicochemical and spectroscopic properties. The following tables summarize the key quantitative data for this fluorophore.

PropertyValueReference
Excitation Maximum (λex) 750 nmLumiprobe
Emission Maximum (λem) 773 nmLumiprobe
Molar Extinction Coefficient (ε) 240,600 cm⁻¹M⁻¹Lumiprobe
Fluorescence Quantum Yield (Φ) 0.24Lumiprobe
Molecular Weight 930.19 g/mol Lumiprobe
Solubility Good in water, DMSO, DMFLumiprobe

Mandatory Visualization: Signaling Pathways and Experimental Workflows

To visually represent the concepts and procedures described in this guide, the following diagrams have been generated using the DOT language.

TCO_Tetrazine_Ligation cluster_reactants Reactants cluster_reaction Inverse Electron Demand Diels-Alder Reaction cluster_product Product SulfoCy7_Tetrazine This compound Cycloaddition [4+2] Cycloaddition SulfoCy7_Tetrazine->Cycloaddition Diene TCO_Biomolecule TCO-modified Biomolecule TCO_Biomolecule->Cycloaddition Dienophile Labeled_Biomolecule Sulfo-Cy7 Labeled Biomolecule Cycloaddition->Labeled_Biomolecule Forms Stable Conjugate N2 N₂ Gas Cycloaddition->N2 Releases

Mechanism of TCO-Tetrazine Bioorthogonal Ligation.

Pretargeted_NIR_Imaging_Workflow cluster_step1 Step 1: Targeting cluster_step2 Step 2: Imaging Probe Administration cluster_step3 Step 3: Imaging and Analysis Inject_TCO_Antibody Administer TCO-modified Targeting Antibody Accumulation Antibody Accumulates at Tumor Site & Clears from Circulation Inject_TCO_Antibody->Accumulation 24-72 hours Inject_SulfoCy7_Tetrazine Administer this compound Accumulation->Inject_SulfoCy7_Tetrazine Bioorthogonal_Reaction In Vivo 'Click' Reaction at Tumor Site Inject_SulfoCy7_Tetrazine->Bioorthogonal_Reaction Rapid Reaction NIR_Imaging Perform Near-Infrared Fluorescence Imaging Bioorthogonal_Reaction->NIR_Imaging Data_Analysis Quantify Signal and Assess Biodistribution NIR_Imaging->Data_Analysis

Workflow for Pre-targeted In Vivo NIR Imaging.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Protocol 1: Labeling of Antibodies with this compound

This protocol describes the conjugation of this compound to a TCO-modified antibody. This is a crucial step in preparing a targeted probe for pre-targeted imaging.

Materials:

  • TCO-modified antibody (in a buffer free of primary amines, e.g., PBS pH 7.4)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Desalting spin column (e.g., Zeba™ Spin Desalting Columns)

  • Microcentrifuge tubes

Procedure:

  • Antibody Preparation:

    • Ensure the TCO-modified antibody is at a concentration of 2-10 mg/mL in an amine-free buffer like PBS.

    • If the antibody solution contains interfering substances like Tris or glycine, perform a buffer exchange into PBS.

  • This compound Stock Solution Preparation:

    • Allow the vial of this compound to warm to room temperature before opening.

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Vortex briefly to ensure complete dissolution. This solution should be used immediately.

  • Conjugation Reaction:

    • A starting point for the molar ratio of this compound to the TCO-modified antibody is typically between 5:1 and 10:1. This ratio may need to be optimized for your specific antibody and application.

    • Add the calculated volume of the 10 mM this compound stock solution to the antibody solution while gently vortexing.

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification of the Labeled Antibody:

    • Remove unconjugated this compound using a desalting spin column according to the manufacturer's instructions.

    • Equilibrate the spin column with PBS.

    • Apply the reaction mixture to the column and centrifuge.

    • The purified, labeled antibody will be in the eluate.

  • Characterization and Storage:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~750 nm (for Sulfo-Cy7).

    • Store the purified conjugate at 4°C for short-term use or at -20°C for long-term storage, protected from light. Aliquoting is recommended to avoid multiple freeze-thaw cycles.

Protocol 2: Pre-targeted In Vivo Near-Infrared (NIR) Imaging

This protocol outlines the general procedure for performing pre-targeted in vivo NIR imaging in a tumor-bearing mouse model using a TCO-modified antibody and this compound.

Materials:

  • Tumor-bearing mice (e.g., subcutaneous xenograft model)

  • TCO-modified antibody (prepared as in Protocol 1) in a sterile, biocompatible buffer (e.g., sterile PBS)

  • This compound in a sterile, biocompatible buffer

  • Anesthesia (e.g., isoflurane)

  • In vivo imaging system equipped for NIR fluorescence imaging (with appropriate excitation and emission filters for Cy7)

  • Animal warming system

Procedure:

  • Step 1: Administration of the Targeting Agent:

    • Administer the TCO-modified antibody to the tumor-bearing mice via an appropriate route, typically intravenous (tail vein) injection. The dose will depend on the specific antibody and target and should be optimized.

    • Allow the TCO-modified antibody to circulate and accumulate at the tumor site. This clearance phase is crucial for reducing background signal and typically ranges from 24 to 72 hours.[1]

  • Step 2: Administration of the Imaging Probe:

    • After the clearance period, administer the this compound via intravenous injection. The dose should be optimized, but a typical starting point is in the nanomolar range per mouse.

  • Step 3: In Vivo NIR Imaging:

    • Anesthetize the mouse using isoflurane.

    • Place the anesthetized mouse in the in vivo imaging system on a warming pad to maintain body temperature.

    • Acquire whole-body fluorescence images at various time points post-injection of the this compound (e.g., 1, 4, 8, 24 hours) to monitor the biodistribution and tumor accumulation of the probe.[2]

    • Use appropriate excitation (e.g., ~740 nm) and emission (e.g., ~770 nm) filters for Sulfo-Cy7.

    • Adjust the exposure time to achieve a good signal-to-noise ratio without saturation.

  • Data Analysis:

    • Use the imaging system's software to draw regions of interest (ROIs) around the tumor and other organs or tissues of interest (e.g., muscle, liver).

    • Quantify the average fluorescence intensity within each ROI.

    • Calculate the tumor-to-background ratio to assess the specificity of the targeting.

  • Ex Vivo Imaging (Optional but Recommended):

    • At the final time point, euthanize the mouse and dissect the tumor and major organs.

    • Image the dissected tissues using the in vivo imaging system to confirm the in vivo signal distribution and obtain more accurate quantification.

This guide provides a solid foundation for utilizing this compound in NIR imaging. Researchers are encouraged to adapt and optimize these protocols for their specific experimental needs to achieve the best possible results.

References

A Technical Guide to Bioorthogonal Chemistry with Sulfo-Cy7 Tetrazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles and practical applications of Sulfo-Cy7 tetrazine in bioorthogonal chemistry. Designed for researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of its properties, reaction kinetics, and detailed methodologies for its use in advanced biological research.

Introduction to Bioorthogonal Chemistry and the Rise of Tetrazine Ligation

Bioorthogonal chemistry encompasses a class of chemical reactions that can proceed within a living system without interfering with native biochemical processes.[1][2] This powerful concept, pioneered by Carolyn R. Bertozzi, has transformed our ability to study biomolecules in their natural context.[1][2] The strategy typically involves a two-step process: a biomolecule of interest is first tagged with a non-native functional group (a chemical reporter), and then a probe carrying a complementary reactive group is introduced to specifically label the target.[2]

Among the arsenal of bioorthogonal reactions, the inverse-electron-demand Diels-Alder (iEDDA) reaction between a tetrazine and a strained alkene, most notably a trans-cyclooctene (TCO), has gained prominence due to its exceptionally fast reaction rates. This "tetrazine ligation" is one of the most rapid bioorthogonal reactions known, enabling efficient labeling at very low concentrations, a critical advantage for in vivo applications.

This compound: A Near-Infrared Probe for Deep Tissue Applications

This compound is a water-soluble, near-infrared (NIR) fluorescent dye functionalized with a methyltetrazine group. Its NIR fluorescence properties make it an ideal candidate for deep tissue and in vivo imaging, as longer wavelength light experiences less scattering and absorption by biological tissues, leading to improved signal-to-noise ratios. The sulfonated cyanine dye backbone imparts excellent water solubility, which is crucial for biological applications. The methyltetrazine moiety enables rapid and specific conjugation to TCO-modified molecules in a metal-free "click" reaction.

Physicochemical and Spectral Properties

The utility of a fluorescent probe is defined by its photophysical characteristics. This compound exhibits strong absorption and emission in the near-infrared spectrum, coupled with a high extinction coefficient and a good quantum yield.

PropertyValueReference
Excitation Maximum (λmax)750 nm
Emission Maximum (λem)773 nm
Molar Extinction Coefficient (ε)240,600 M-1cm-1
Fluorescence Quantum Yield (Φ)0.24
SolubilityWater, DMF, DMSO
Storage Conditions-20°C in the dark, desiccated

Reaction Kinetics and Stability

The hallmark of the tetrazine-TCO ligation is its extraordinary speed. The reaction kinetics are typically quantified by the second-order rate constant (k₂), which can vary significantly based on the specific structures of the tetrazine and the dienophile. Electron-withdrawing substituents on the tetrazine and electron-donating groups on the TCO generally accelerate the reaction.

Tetrazine DerivativeDienophileSolventSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reference
3,6-di-(2-pyridyl)-s-tetrazineTCO-OH (axial)PBS(13 ± 0.08) x 10³
3-(p-aminophenyl)-6-methyl-s-tetrazineTCOPBS (pH 7.4)26,000
Dipyridal tetrazineTCO9:1 Methanol/Water2000 (±400)
General Range for Tetrazine-TCOTCOAqueous Media800 - 30,000

Regarding stability, methyltetrazines generally exhibit good stability at physiological pH. For optimal performance, it is recommended to store this compound at -20°C in the dark and to protect it from prolonged light exposure.

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving this compound.

Determination of Reaction Kinetics via Stopped-Flow Spectrophotometry

This protocol describes how to measure the second-order rate constant of the reaction between this compound and a TCO-modified molecule.

Materials:

  • This compound

  • TCO-functionalized molecule

  • Phosphate-buffered saline (PBS), pH 7.4

  • Stopped-flow spectrophotometer

Procedure:

  • Stock Solution Preparation: Prepare stock solutions of this compound and the TCO-functionalized molecule in PBS. The exact concentrations will depend on the expected reaction rate but are typically in the micromolar range.

  • Spectrophotometer Setup: Set the stopped-flow spectrophotometer to monitor the decrease in absorbance of the tetrazine at its characteristic wavelength (around 520-540 nm for the tetrazine core, though the specific absorbance of the Sulfo-Cy7 conjugate should be determined).

  • Pseudo-First-Order Conditions: To simplify the kinetics, use a significant excess (at least 10-fold) of the TCO-functionalized molecule.

  • Data Acquisition: Rapidly mix the two solutions in the stopped-flow instrument and record the absorbance decay over time.

  • Data Analysis:

    • Fit the absorbance decay curve to a single exponential decay function to obtain the observed rate constant (kobs).

    • Calculate the second-order rate constant (k₂) by dividing kobs by the concentration of the TCO derivative that is in excess: k₂ = kobs / [TCO].

Live Cell Labeling Protocol

This protocol outlines a general procedure for labeling TCO-modified cells with this compound.

Materials:

  • Cells expressing a TCO-modified biomolecule

  • This compound

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope

Procedure:

  • Cell Preparation: Culture the cells of interest that have been metabolically or genetically engineered to display TCO groups on their surface or intracellularly.

  • Probe Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution to the desired final concentration (typically 1-10 µM) in pre-warmed cell culture medium.

  • Labeling:

    • Remove the existing culture medium from the cells and wash once with warm PBS.

    • Add the this compound-containing medium to the cells.

    • Incubate for 15-60 minutes at 37°C in a CO₂ incubator. The optimal incubation time will depend on the specific reaction kinetics and the concentration of reactants.

  • Washing: Wash the cells two to three times with warm PBS or culture medium to remove any unbound this compound and reduce background fluorescence.

  • Imaging: Image the labeled cells using a fluorescence microscope with appropriate filter sets for Cy7 (Excitation: ~740 nm, Emission: ~770 nm).

In Vivo Pretargeting Imaging Workflow

Pretargeted imaging is a powerful strategy that separates the targeting and imaging steps to enhance the signal-to-background ratio.

Workflow:

  • First Injection: A TCO-modified targeting agent (e.g., an antibody) is administered.

  • Accumulation and Clearance: The targeting agent is allowed to accumulate at the target site (e.g., a tumor) and clear from the bloodstream and non-target tissues. This phase can take 24-72 hours.

  • Second Injection: The small, rapidly clearing this compound probe is administered.

  • Bioorthogonal Reaction: The this compound rapidly reacts with the TCO-modified targeting agent that has accumulated at the target site.

  • Imaging: High-contrast in vivo imaging can be performed shortly after the administration of the tetrazine probe, as the unbound probe is quickly cleared from the body.

Visualizing Workflows and Mechanisms

Diagrams created using Graphviz (DOT language) are provided below to illustrate key processes.

G cluster_0 Pretargeted In Vivo Imaging Inject TCO-Antibody Inject TCO-Antibody Accumulation & Clearance Accumulation & Clearance Inject TCO-Antibody->Accumulation & Clearance 24-72h Inject Sulfo-Cy7-Tetrazine Inject Sulfo-Cy7-Tetrazine Accumulation & Clearance->Inject Sulfo-Cy7-Tetrazine In Vivo Ligation In Vivo Ligation Inject Sulfo-Cy7-Tetrazine->In Vivo Ligation Rapid Reaction Imaging Imaging In Vivo Ligation->Imaging

Caption: Workflow for pretargeted in vivo imaging using this compound.

G Tetrazine Sulfo-Cy7-Tetrazine Intermediate Unstable Cycloadduct Tetrazine:f0->Intermediate:f0 iEDDA Cycloaddition TCO TCO-Biomolecule TCO:f0->Intermediate:f0 Product Dihydropyridazine Adduct + N₂ Intermediate:f0->Product:f0 Retro-Diels-Alder

Caption: Reaction mechanism of the inverse-electron-demand Diels-Alder (iEDDA) ligation.

G Start Start Prepare_Cells Prepare TCO-modified cells Start->Prepare_Cells Prepare_Probe Prepare Sulfo-Cy7-Tz Solution Prepare_Cells->Prepare_Probe Labeling Incubate cells with probe (15-60 min) Prepare_Probe->Labeling Washing Wash cells 2-3x with PBS Labeling->Washing Imaging Fluorescence Microscopy Washing->Imaging End End Imaging->End

Caption: Experimental workflow for live cell labeling with this compound.

References

The Sulfo-Cy7 Tetrazine and Trans-Cyclooctene (TCO) Reaction: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bioorthogonal reaction between Sulfo-Cy7 tetrazine and trans-cyclooctene (TCO). This powerful "click chemistry" ligation has gained significant traction in various scientific disciplines, particularly in the realms of bioconjugation, cellular imaging, and in vivo pre-targeting strategies for diagnostics and therapeutics. This document details the core principles of the reaction, quantitative kinetic data, detailed experimental protocols, and visual workflows to facilitate its successful implementation in research and development.

Core Principles of the TCO-Tetrazine Ligation

The reaction between a tetrazine, such as this compound, and a trans-cyclooctene (TCO) is a cornerstone of bioorthogonal chemistry. This ligation proceeds through an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition. In this reaction, the electron-deficient tetrazine acts as the diene and the strained, electron-rich TCO serves as the dienophile. This initial cycloaddition is followed by a rapid and irreversible retro-Diels-Alder reaction, which results in the release of nitrogen gas (N₂) and the formation of a stable dihydropyridazine conjugate.[1]

The key features that make this reaction exceptionally well-suited for biological applications include:

  • Extraordinary Reaction Kinetics: The TCO-tetrazine ligation is one of the fastest bioorthogonal reactions known, with second-order rate constants that can reach up to 10⁶ M⁻¹s⁻¹.[2] This high reactivity allows for efficient labeling at low, physiologically relevant concentrations of reactants.[3]

  • High Specificity and Orthogonality: The tetrazine and TCO moieties are highly selective for each other and do not cross-react with endogenous functional groups found in complex biological systems.[4]

  • Biocompatibility: The reaction proceeds readily under physiological conditions, including aqueous environments, neutral pH, and ambient temperature, without the need for cytotoxic catalysts like copper.[3]

Quantitative Data Summary

ParameterValue/RangeConditionsSource(s)
Second-Order Rate Constant (k₂) ~1,000 - 30,000 M⁻¹s⁻¹ (estimated for this compound)PBS buffer, pH 7.4, 37°C
>800 M⁻¹s⁻¹ (general TCO-tetrazine)
Reaction pH 6.0 - 9.0PBS buffer
Reaction Temperature Room Temperature (20-25°C) or 37°C
Reaction Time 10 - 60 minutesAt low micromolar concentrations
Reactant Molar Ratio (Tetrazine:TCO) 1.05 - 1.5 : 1For efficient conjugation

Experimental Protocols

This section provides detailed methodologies for the labeling of antibodies with this compound and the subsequent purification of the conjugate.

Protocol 1: Antibody Labeling with this compound-NHS Ester

This protocol describes the labeling of primary amines (e.g., lysine residues) on an antibody with an N-hydroxysuccinimide (NHS) ester of this compound.

Materials:

  • Antibody of interest in an amine-free buffer (e.g., PBS)

  • This compound-NHS ester

  • Anhydrous Dimethylsulfoxide (DMSO)

  • 1 M Sodium bicarbonate buffer, pH 8.5

  • Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Antibody Preparation:

    • Prepare the antibody solution at a concentration of 2-10 mg/mL in PBS at pH 7.4.

    • If the antibody buffer contains primary amines (e.g., Tris or glycine), perform a buffer exchange into PBS.

    • Adjust the pH of the antibody solution to 8.5 ± 0.5 with 1 M sodium bicarbonate.

  • This compound-NHS Ester Stock Solution Preparation:

    • Immediately before use, dissolve the this compound-NHS ester in anhydrous DMSO to a concentration of 10 mM.

    • Vortex thoroughly to ensure the dye is completely dissolved.

  • Labeling Reaction:

    • Calculate the required volume of the this compound-NHS ester stock solution to achieve a desired molar excess (typically 10-20 fold excess of dye to antibody).

    • Slowly add the calculated volume of the dye solution to the antibody solution while gently vortexing.

    • Incubate the reaction for 60 minutes at room temperature, protected from light. Gently mix the solution every 10-15 minutes.

Protocol 2: Purification of the Labeled Antibody

Purification is essential to remove unconjugated this compound. Size-exclusion chromatography is a common and effective method.

Procedure:

  • Column Equilibration:

    • Equilibrate the size-exclusion chromatography column (e.g., Sephadex G-25) with PBS, pH 7.4, according to the manufacturer's instructions.

  • Purification:

    • Apply the entire volume of the labeling reaction mixture to the top of the equilibrated column.

    • Allow the sample to enter the column bed, then begin eluting with PBS.

    • The first colored fraction to elute will be the this compound-labeled antibody. The unconjugated dye will elute later as a separate, slower-moving colored band.

    • Collect the fractions containing the purified antibody-dye conjugate.

  • Determination of Degree of Labeling (DOL):

    • The DOL, which represents the average number of dye molecules per antibody, can be determined spectrophotometrically.

    • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of Sulfo-Cy7 (approximately 750 nm).

    • The DOL can be calculated using the Beer-Lambert law and the known molar extinction coefficients of the antibody and Sulfo-Cy7, correcting for the dye's absorbance at 280 nm.

  • Storage:

    • Store the purified this compound-labeled antibody at 4°C for short-term storage or at -20°C or -80°C for long-term storage. Aliquoting the conjugate before freezing is recommended to avoid multiple freeze-thaw cycles.

Visualizations

Reaction Mechanism

Reaction_Mechanism cluster_reactants Reactants cluster_reaction Reaction cluster_products Products SulfoCy7_Tetrazine Sulfo-Cy7-Tetrazine (Diene) IEDDA Inverse-Electron-Demand Diels-Alder Cycloaddition SulfoCy7_Tetrazine->IEDDA TCO Trans-Cyclooctene (TCO) (Dienophile) TCO->IEDDA Retro_DA Retro-Diels-Alder (N₂ Elimination) IEDDA->Retro_DA Unstable Intermediate Dihydropyridazine Stable Dihydropyridazine Conjugate Retro_DA->Dihydropyridazine Nitrogen Nitrogen Gas (N₂) Retro_DA->Nitrogen

Caption: Mechanism of the this compound and TCO ligation.

Pre-targeted In Vivo Imaging Workflow

Pretargeting_Workflow cluster_step1 Step 1: Administration of Targeting Agent cluster_step2 Step 2: Administration of Imaging Probe cluster_step3 Step 3: In Vivo Ligation and Imaging Inject_Antibody Inject TCO-modified monoclonal antibody (mAb-TCO) into the subject Antibody_Accumulation Allow mAb-TCO to accumulate at the target site (e.g., tumor) and clear from circulation Inject_Antibody->Antibody_Accumulation Time Delay (e.g., 24-72 hours) Inject_Probe Inject Sulfo-Cy7-tetrazine Antibody_Accumulation->Inject_Probe Bioorthogonal_Reaction Rapid in vivo bioorthogonal reaction between mAb-TCO and Sulfo-Cy7-tetrazine at the target site Inject_Probe->Bioorthogonal_Reaction Clearance Unbound Sulfo-Cy7-tetrazine is rapidly cleared from the body Inject_Probe->Clearance Imaging Perform near-infrared (NIR) fluorescence imaging to visualize the target site Bioorthogonal_Reaction->Imaging

Caption: Workflow for pre-targeted in vivo imaging.

References

Sulfo-Cy7 Tetrazine: A Technical Guide to Water Solubility, Stability, and Bioorthogonal Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of Sulfo-Cy7 tetrazine, with a focus on its water solubility and stability. This near-infrared (NIR) fluorescent probe, functionalized with a tetrazine moiety, is a powerful tool for bioorthogonal chemistry, enabling the precise labeling and tracking of biomolecules in complex biological systems. This document details experimental protocols for its use in bioconjugation and provides visualizations of key chemical processes.

Physicochemical and Spectral Properties of this compound

This compound is characterized by its excellent water solubility, a feature imparted by its sulfonate groups, which is critical for its application in aqueous biological environments.[1][2] Its tetrazine group facilitates a highly specific and rapid reaction with trans-cyclooctene (TCO) modified molecules via an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.[1][3]

PropertyValueReference
Molecular Weight ~930.19 g/mol [4]
Appearance Dark green solid
Excitation Maximum (λex) ~750 nm
Emission Maximum (λem) ~773 nm
Molar Extinction Coefficient (ε) ~240,600 L·mol⁻¹·cm⁻¹
Fluorescence Quantum Yield (Φ) ~0.24
Solubility Good solubility in water, DMF, and DMSO.

Water Solubility

This compound is consistently described as a water-soluble fluorophore, a property attributed to the presence of sulfonate (sulfo) groups in its chemical structure. These negatively charged groups enhance its hydrophilicity, making it highly suitable for bioconjugation reactions in aqueous buffers without the need for organic co-solvents that can be detrimental to protein structure and function.

Stability

The stability of this compound is a critical factor for its successful application in bioconjugation and imaging experiments.

Storage and Handling: For long-term storage, this compound should be stored at -20°C in the dark and desiccated. Under these conditions, it is reported to be stable for up to 24 months. For short-term transport, it can be kept at room temperature for up to three weeks. It is crucial to avoid prolonged exposure to light.

pH and Temperature Stability: Methyltetrazines, such as the one incorporated in Sulfo-Cy7, are known to possess optimal stability at physiological pH. However, detailed quantitative studies on the degradation kinetics of this compound at various pH values and temperatures are not extensively documented in publicly accessible sources. It is generally understood that extreme pH conditions and high temperatures can lead to the degradation of both the tetrazine moiety and the cyanine dye.

The Inverse-Electron-Demand Diels-Alder (iEDDA) Reaction

The core of this compound's utility lies in its participation in the inverse-electron-demand Diels-Alder (iEDDA) reaction, a type of "click chemistry". This reaction is exceptionally fast and bioorthogonal, meaning it proceeds with high efficiency and selectivity in complex biological environments without interfering with native biochemical processes. The reaction occurs between the electron-deficient tetrazine and an electron-rich dienophile, most commonly a strained trans-cyclooctene (TCO).

iEDDA_Mechanism Mechanism of the iEDDA Reaction cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Sulfo_Cy7_Tetrazine This compound (Electron-deficient Diene) Cycloaddition [4+2] Cycloaddition Sulfo_Cy7_Tetrazine->Cycloaddition iEDDA TCO_Biomolecule TCO-modified Biomolecule (Electron-rich Dienophile) TCO_Biomolecule->Cycloaddition Dihydropyridazine_Adduct Stable Dihydropyridazine Adduct Cycloaddition->Dihydropyridazine_Adduct Forms Nitrogen_Gas Nitrogen Gas (N₂) Cycloaddition->Nitrogen_Gas Releases

Caption: Mechanism of the iEDDA reaction.

Experimental Protocols

The following protocols provide a detailed methodology for a typical bioconjugation experiment involving the labeling of a TCO-modified protein with this compound.

Materials and Reagents
  • This compound

  • TCO-modified protein (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4)

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)

  • Spectrophotometer or fluorometer

Experimental Workflow for Protein Labeling

Protein_Labeling_Workflow Experimental Workflow for Protein Labeling Start Start Prep_Sulfo_Cy7 Prepare Sulfo-Cy7 Tetrazine Stock Solution Start->Prep_Sulfo_Cy7 Prep_TCO_Protein Prepare TCO-modified Protein Solution Start->Prep_TCO_Protein Reaction Incubate Reaction Mixture (Room Temperature, 1-2 hours) Prep_Sulfo_Cy7->Reaction Prep_TCO_Protein->Reaction Purification Purify Conjugate (Size-Exclusion Chromatography) Reaction->Purification Characterization Characterize Conjugate (Spectroscopy) Purification->Characterization End End Characterization->End

Caption: Experimental workflow for protein labeling.

Detailed Methodologies

1. Preparation of this compound Stock Solution:

  • Allow the vial of this compound to equilibrate to room temperature before opening.

  • Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound in anhydrous DMSO or DMF. For example, dissolve 0.93 mg in 100 µL of solvent.

  • Vortex briefly to ensure complete dissolution.

  • Store the stock solution in aliquots at -20°C, protected from light and moisture.

2. Preparation of TCO-modified Protein Solution:

  • Ensure the TCO-modified protein is in an amine-free buffer, such as PBS at pH 7.4. Buffers containing primary amines (e.g., Tris) will not interfere with the tetrazine-TCO reaction but should be avoided during the initial TCO-NHS ester labeling step if applicable.

  • The concentration of the protein solution should ideally be between 1-10 mg/mL for efficient labeling.

3. Bioconjugation Reaction:

  • To the TCO-modified protein solution, add a 1.5 to 5-fold molar excess of the this compound stock solution. The optimal ratio may need to be determined empirically depending on the protein and the degree of labeling desired.

  • Gently mix the reaction solution by pipetting up and down or by gentle vortexing. Avoid vigorous shaking that could denature the protein.

  • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. For sensitive proteins, the reaction can be performed at 4°C for a longer duration (e.g., 4-12 hours).

4. Purification of the Labeled Protein:

  • Remove the unreacted this compound by size-exclusion chromatography (e.g., using a pre-packed Sephadex G-25 desalting column).

  • Equilibrate the column with PBS buffer (pH 7.4).

  • Apply the reaction mixture to the column and allow it to enter the resin bed.

  • Elute the protein conjugate with PBS buffer. The labeled protein will elute in the void volume, while the smaller, unreacted dye molecules will be retained by the resin.

  • Collect the colored fractions corresponding to the labeled protein.

5. Characterization of the Conjugate:

  • Determine the degree of labeling (DOL), which is the average number of dye molecules per protein molecule.

  • Measure the absorbance of the purified conjugate at 280 nm (for protein concentration) and at the absorbance maximum of Sulfo-Cy7 (~750 nm).

  • The DOL can be calculated using the following formula:

    DOL = (A_max × ε_protein) / [(A_280 - (A_max × CF)) × ε_dye]

    Where:

    • A_max is the absorbance at ~750 nm.

    • A_280 is the absorbance at 280 nm.

    • ε_protein is the molar extinction coefficient of the protein at 280 nm.

    • ε_dye is the molar extinction coefficient of this compound at ~750 nm (240,600 L·mol⁻¹·cm⁻¹).

    • CF is the correction factor for the dye's absorbance at 280 nm (typically around 0.05 for Cy7 dyes).

This technical guide provides a foundational understanding of this compound's properties and its application in bioconjugation. For specific applications, further optimization of reaction conditions may be necessary.

References

A Technical Guide to the Fluorescence Quantum Yield of Sulfo-Cy7 Tetrazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the fluorescence quantum yield of Sulfo-Cy7 tetrazine, a near-infrared (NIR) water-soluble fluorophore integral to advanced biological imaging and diagnostics. We will explore its core photophysical properties, the key factors that modulate its fluorescence efficiency, and its application in bioorthogonal chemistry. Detailed experimental protocols for quantum yield determination and bioconjugation are provided to facilitate practical application in a research setting.

Core Concepts: Fluorescence and Quantum Yield

Fluorescence is a photoluminescent process where a molecule, after absorbing a photon, transitions to an excited electronic state. It then returns to its ground state by emitting a photon of lower energy (longer wavelength). The efficiency of this process is quantified by the fluorescence quantum yield (Φf) .[1]

The quantum yield is defined as the ratio of the number of photons emitted to the number of photons absorbed[2][3]:

Φf = (Number of Photons Emitted) / (Number of Photons Absorbed)

A quantum yield of 1.0 (100%) indicates that every absorbed photon results in an emitted fluorescent photon. However, excited molecules can also return to the ground state through non-radiative pathways, such as internal conversion (heat loss) or intersystem crossing.[1] These competing processes reduce the quantum yield. The brightness of a fluorophore is determined by the product of its molar extinction coefficient (a measure of light absorption) and its fluorescence quantum yield.[3]

Jablonski cluster_0 Singlet States S0 S₀ (Ground State) S1 S₁ (Excited State) S0->S1 Absorption (Excitation) S1->S0 Fluorescence S1->S0 Non-Radiative Decay (e.g., Internal Conversion)

Figure 1: Simplified Jablonski diagram illustrating fluorescence.

Photophysical Properties of this compound

This compound is a heptamethine cyanine dye functionalized with two key groups: sulfonate (Sulfo) groups and a methyltetrazine ring. The sulfonate groups confer excellent water solubility, making it highly suitable for biological applications in aqueous buffers. The tetrazine moiety enables its use in bioorthogonal "click" chemistry.

Table 1: Quantitative Data for this compound

Parameter Value Reference(s)
Excitation Maximum (λex) ~750 nm
Emission Maximum (λem) ~773 nm
Molar Extinction Coefficient (ε) 240,600 L·mol⁻¹·cm⁻¹
Fluorescence Quantum Yield (Φf) 0.24

| Solubility | Water, DMSO, DMF | |

Factors Influencing the Quantum Yield of this compound

The quantum yield of cyanine dyes like Sulfo-Cy7 is not fixed; it is highly sensitive to its molecular structure and local environment. Understanding these factors is critical for designing experiments and interpreting fluorescence data.

  • Molecular Rigidity: A key structural feature of Sulfo-Cy7 that enhances its quantum yield compared to other Cy7 dyes is a trimethylene bridge within its polymethine chain. This bridge increases the rigidity of the molecule, which reduces non-radiative decay pathways (e.g., vibrational relaxation) that are often associated with flexible molecular components.

  • Solvent Effects: The solvent environment plays a crucial role.

    • Viscosity: In low-viscosity aqueous solutions, the flexible polymethine chain of cyanine dyes can undergo cis-trans isomerization upon excitation. The cis isomer is typically non-fluorescent, providing a major non-radiative decay pathway that significantly quenches fluorescence and lowers the quantum yield.

    • Polarity and pH: The polarity, pH, and salt concentration of the buffer can influence the dye's aggregation tendency and photostability.

    • Heavy Water (D₂O): Replacing water (H₂O) with heavy water (D₂O) in buffers can increase the quantum yield of Cy7. This is thought to mitigate energy loss from the excited dye to water molecules via dipole-dipole coupling.

  • Aggregation: Cyanine dyes are prone to forming non-fluorescent dimers and aggregates (H-aggregates) in aqueous solutions, particularly at high concentrations. This self-quenching effect drastically reduces the overall fluorescence. The sulfonate groups on Sulfo-Cy7 help to mitigate this aggregation by increasing electrostatic repulsion between dye molecules.

  • Conjugation: When this compound is conjugated to a biomolecule (e.g., an antibody), its quantum yield can change. The local microenvironment, such as proximity to specific amino acid residues, can either quench or enhance fluorescence. Therefore, it is essential to characterize the photophysical properties of the final bioconjugate.

Signaling Pathway: The Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction

The tetrazine moiety of Sulfo-Cy7 is designed for a specific bioorthogonal reaction: the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition. It reacts with a strained alkene, most commonly a trans-cyclooctene (TCO), in a rapid and highly selective manner. This "click" reaction proceeds efficiently in complex biological media without the need for a catalyst and is a cornerstone of modern bioconjugation. The reaction is exceptionally fast, with second-order rate constants that can exceed 10⁶ M⁻¹s⁻¹.

IEDDA_Reaction cluster_reactants Reactants cluster_product Product SulfoCy7 Sulfo-Cy7-Tetrazine Conjugate Fluorescent Bioconjugate (Dihydropyridazine Adduct) SulfoCy7->Conjugate IEDDA Click Reaction (k > 10³ M⁻¹s⁻¹) TCO TCO-modified Biomolecule TCO->Conjugate plus +

Figure 2: IEDDA reaction of this compound with TCO.

Experimental Protocols

This protocol describes the most common method for determining Φf, which involves comparing the fluorescence of the sample to a well-characterized standard with a known quantum yield.

Materials:

  • This compound ("Sample")

  • Quantum Yield Standard (e.g., Rhodamine 101 in ethanol, Φf = 0.915)

  • Spectroscopic grade solvents (e.g., PBS for sample, ethanol for standard)

  • UV-Vis Spectrophotometer

  • Corrected Spectrofluorometer

  • 10 mm path length quartz cuvettes

Workflow:

QY_Workflow A Prepare Dilutions (Abs < 0.1) B Measure Absorbance (at λex) A->B C Measure Fluorescence Spectra (at λex) B->C D Integrate Fluorescence Intensity C->D E Plot Intensity vs. Absorbance D->E F Calculate Gradients (Grad) E->F G Calculate Φf_sample F->G Labeling_Workflow A Prepare Reactants (TCO-Protein, Sulfo-Cy7-Tz) B Mix and Incubate (e.g., 1h at RT) A->B IEDDA Reaction C Purify Conjugate (e.g., SEC) B->C Remove Excess Dye D Characterize (Spectroscopy, SDS-PAGE) C->D

References

Key advantages of using Sulfo-Cy7 in deep tissue imaging.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the key advantages of the near-infrared (NIR) fluorescent dye, Sulfo-Cy7, for deep tissue imaging applications. Sulfo-Cy7 has emerged as a powerful tool in preclinical and translational research, offering significant benefits for visualizing biological processes in vivo. This guide provides a comprehensive overview of its properties, quantitative comparisons with other fluorophores, detailed experimental protocols, and visual representations of its application in relevant biological pathways and experimental workflows.

Core Advantages of Sulfo-Cy7 for In Vivo Imaging

Sulfo-Cy7, a water-soluble heptamethine cyanine dye, possesses a unique combination of properties that make it exceptionally well-suited for deep tissue imaging. Its primary advantages stem from its operation within the near-infrared (NIR) window (700-900 nm), a spectral range where biological tissues exhibit minimal autofluorescence and reduced light scattering, allowing for deeper photon penetration.[1][2][3]

Key benefits include:

  • Deep Tissue Penetration: The long emission wavelength of Sulfo-Cy7 (around 773 nm) minimizes absorption and scattering by endogenous molecules like hemoglobin and water, enabling visualization of targets at greater depths within tissues compared to fluorophores in the visible spectrum.[1]

  • High Signal-to-Noise Ratio: The low autofluorescence of tissues in the NIR region results in a significantly improved signal-to-noise ratio (SNR), leading to clearer images with higher contrast between the target and surrounding background.

  • Excellent Water Solubility: The presence of sulfonate groups imparts high water solubility to Sulfo-Cy7. This is a critical feature for in vivo applications as it prevents aggregation, reduces the need for potentially toxic organic co-solvents, and improves the stability of labeled biomolecules.

  • High Quantum Yield and Photostability: Compared to some other NIR dyes, Sulfo-Cy7 exhibits a high quantum yield, contributing to brighter fluorescent signals. While photostability can be a concern for cyanine dyes, Sulfo-Cy7 offers reasonable stability for most in vivo imaging experiments.

  • Versatile Bioconjugation: Sulfo-Cy7 is readily available with a variety of reactive groups (e.g., NHS esters, maleimides, azides), facilitating straightforward conjugation to a wide range of biomolecules, including antibodies, peptides, nanoparticles, and small molecules. This versatility allows for the development of highly specific targeted imaging agents.

Quantitative Data Summary

The selection of a fluorophore for in vivo imaging is often guided by its photophysical properties and performance in comparison to other available dyes. The following tables summarize key quantitative data for Sulfo-Cy7 and provide a comparison with other commonly used NIR fluorophores.

Table 1: Photophysical Properties of Sulfo-Cy7 and Other NIR Dyes

PropertySulfo-Cy7Indocyanine Green (ICG)IRDye® 800CWAlexa Fluor® 750
Excitation Maximum (λex) ~750 nm~780-805 nm (solvent dependent)~774 nm~749 nm
Emission Maximum (λem) ~773 nm~810-830 nm (solvent dependent)~789 nm~775 nm
Molar Extinction Coefficient (ε) ~240,600 cm⁻¹M⁻¹~150,000 cm⁻¹M⁻¹~270,000 cm⁻¹M⁻¹~280,000 cm⁻¹M⁻¹
Quantum Yield (Φ) Higher than ICGLower than Cy7.5~0.08~0.12
Stokes Shift ~23 nm~25-50 nm~15 nm~26 nm
Water Solubility HighSolubleHighHigh

Table 2: Comparative Performance in In Vivo Imaging

ParameterSulfo-Cy7Indocyanine Green (ICG)Notes
Tissue Penetration Depth GoodGoodBoth operate in the NIR-I window, but specific depth depends on tissue type and imaging system. Cy5 has shown penetration up to 9 mm in phantom studies.
Signal-to-Noise Ratio (SNR) HighModerateSulfo-Cy7's spectral properties contribute to lower background and potentially higher SNR.
In Vivo Clearance Primarily renal (expected for sulfonated dyes)Primarily hepaticRenal clearance can be advantageous for reducing background signal in the liver during abdominal imaging.
Bioconjugation Stability Stable conjugatesCan be less stableSulfo-Cy7's chemistry allows for stable covalent labeling of various biomolecules.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for successful in vivo imaging studies. Below are methodologies for key experiments involving Sulfo-Cy7.

Protocol 1: Antibody Labeling with Sulfo-Cy7 NHS Ester

This protocol describes the conjugation of Sulfo-Cy7 NHS ester to an antibody for targeted in vivo imaging.

Materials:

  • Antibody (e.g., IgG) in an amine-free buffer (e.g., PBS, pH 7.4-8.5) at a concentration of 1-2 mg/mL.

  • Sulfo-Cy7 NHS ester.

  • Anhydrous Dimethylsulfoxide (DMSO).

  • Size-exclusion chromatography column (e.g., Sephadex G-25) or spin column.

  • Phosphate-Buffered Saline (PBS), pH 7.2-7.4.

Procedure:

  • Antibody Preparation:

    • Ensure the antibody is in a buffer free of primary amines (e.g., Tris) and ammonium ions, as these will compete with the labeling reaction.

    • If necessary, perform a buffer exchange using a centrifugal purification device.

    • Adjust the antibody concentration to 1-2 mg/mL in PBS (pH 7.4-8.5).

  • Dye Preparation:

    • Prepare a 10 mM stock solution of Sulfo-Cy7 NHS ester in anhydrous DMSO immediately before use.

  • Labeling Reaction:

    • Slowly add a 10-20 fold molar excess of the Sulfo-Cy7 NHS ester stock solution to the antibody solution while gently vortexing.

    • Incubate the reaction mixture for 1-2 hours at room temperature in the dark with gentle stirring.

  • Purification of the Labeled Antibody:

    • Equilibrate a size-exclusion chromatography column or a spin column with PBS (pH 7.2-7.4).

    • Apply the reaction mixture to the column.

    • Elute the Sulfo-Cy7-labeled antibody with PBS. The first colored fraction to elute will be the labeled antibody, while the unconjugated dye will elute later.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~750 nm (for Sulfo-Cy7).

Protocol 2: In Vivo Tumor Imaging with Sulfo-Cy7 Labeled Nanoparticles

This protocol outlines a general workflow for imaging tumor-bearing mice using Sulfo-Cy7 labeled nanoparticles.

Materials:

  • Tumor-bearing mice (e.g., subcutaneous xenograft model).

  • Sulfo-Cy7 labeled nanoparticles.

  • Sterile PBS.

  • In vivo imaging system equipped with appropriate excitation and emission filters for Cy7.

  • Anesthesia (e.g., isoflurane).

Procedure:

  • Animal Preparation:

    • Anesthetize the mouse using isoflurane.

    • Place the mouse in the imaging chamber of the in vivo imaging system.

  • Probe Administration:

    • Administer the Sulfo-Cy7 labeled nanoparticles via intravenous (tail vein) injection. The typical dose for cyanine dyes is in the range of 0.5-5 mg/kg body weight.

    • The injection volume should be around 100-200 µL.

  • In Vivo Imaging:

    • Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 8, 24, 48 hours) to monitor the biodistribution and tumor accumulation of the nanoparticles.

    • Set the imaging parameters (e.g., exposure time, laser power) to achieve a good signal-to-noise ratio without saturating the detector.

  • Data Analysis:

    • Use the imaging system's software to draw regions of interest (ROIs) around the tumor and other organs.

    • Quantify the fluorescence intensity in each ROI.

    • Calculate the tumor-to-background ratio to assess the targeting efficiency.

  • Ex Vivo Imaging (Optional):

    • At the final time point, euthanize the animal and dissect the major organs and the tumor.

    • Image the harvested tissues to confirm the in vivo biodistribution results.

Mandatory Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts and workflows relevant to the application of Sulfo-Cy7 in deep tissue imaging.

experimental_workflow cluster_preparation Probe Preparation cluster_invivo In Vivo Imaging cluster_exvivo Ex Vivo Analysis SulfoCy7 Sulfo-Cy7 NHS Ester Conjugation Bioconjugation SulfoCy7->Conjugation TargetingMoiety Antibody/Peptide/ Nanoparticle TargetingMoiety->Conjugation Purification Purification (Size Exclusion) Conjugation->Purification LabeledProbe Sulfo-Cy7 Labeled Probe Purification->LabeledProbe Injection Intravenous Injection LabeledProbe->Injection AnimalModel Tumor-Bearing Animal Model AnimalModel->Injection Imaging NIR Fluorescence Imaging Injection->Imaging DataAnalysis Data Analysis (ROI Quantification) Imaging->DataAnalysis Euthanasia Euthanasia & Organ Harvest DataAnalysis->Euthanasia ExVivoImaging Ex Vivo Tissue Imaging Euthanasia->ExVivoImaging

Caption: Experimental workflow for targeted deep tissue imaging using a Sulfo-Cy7 labeled probe.

egfr_signaling EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization GRB2 GRB2/SOS Dimerization->GRB2 RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation SulfoCy7Ab Sulfo-Cy7-Antibody (e.g., Cetuximab) SulfoCy7Ab->EGFR   Visualization

Caption: Simplified EGFR signaling pathway and visualization with a Sulfo-Cy7 labeled antibody.

sln_mapping cluster_injection Injection cluster_drainage Lymphatic Drainage cluster_detection Detection PrimaryTumor Primary Tumor (e.g., Breast Cancer) Injection Peritumoral Injection SulfoCy7 Sulfo-Cy7 (or Sulfo-Cy7 conjugate) SulfoCy7->Injection LymphaticVessel Lymphatic Vessel Injection->LymphaticVessel   Migration SLN Sentinel Lymph Node (SLN) LymphaticVessel->SLN DistalNodes Distal Lymph Nodes SLN->DistalNodes NIRCamera NIR Imaging System SLN->NIRCamera   Fluorescence Surgeon Surgical Guidance NIRCamera->Surgeon Biopsy SLN Biopsy Surgeon->Biopsy

Caption: Workflow for sentinel lymph node (SLN) mapping using Sulfo-Cy7.

References

An In-depth Technical Guide to Tetrazine Ligation for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Bioorthogonal Chemistry and the Rise of Tetrazine Ligation

In the intricate landscape of biological systems, the ability to selectively modify biomolecules in their native environment is paramount for unraveling complex processes and developing targeted therapeutics. Bioorthogonal chemistry, a field pioneered by Carolyn R. Bertozzi, provides a powerful toolkit for achieving this by employing chemical reactions that can proceed within living systems without interfering with endogenous biochemical processes.[1] Among the arsenal of bioorthogonal reactions, the tetrazine ligation has emerged as a particularly robust and versatile strategy due to its exceptionally fast reaction kinetics, high specificity, and biocompatibility.[2][3][4]

This technical guide provides a comprehensive overview of tetrazine ligation, delving into its core mechanism, key reactants, and quantitative kinetic data. Furthermore, it offers detailed experimental protocols and showcases its diverse applications in research and drug development.

The Core Mechanism: An Inverse-Electron-Demand Diels-Alder Reaction

The tetrazine ligation is a bioorthogonal reaction that proceeds via an inverse-electron-demand Diels-Alder (IEDDA) [4+2] cycloaddition.[3] In this reaction, an electron-deficient 1,2,4,5-tetrazine (the diene) reacts with a strained, electron-rich dienophile, most commonly a trans-cyclooctene (TCO) derivative. This initial cycloaddition forms an unstable intermediate that rapidly undergoes a retro-Diels-Alder reaction, irreversibly eliminating a molecule of dinitrogen (N₂). The final product is a stable dihydropyridazine conjugate. The reaction is notable for its extremely rapid kinetics, with second-order rate constants reaching up to 10⁶ M⁻¹s⁻¹.

Tetrazine_Ligation_Mechanism cluster_reactants Reactants cluster_reaction Reaction Pathway cluster_product Product Tetrazine 1,2,4,5-Tetrazine (Diene) IEDDA Inverse-Electron-Demand Diels-Alder Cycloaddition Tetrazine->IEDDA Dienophile Strained Dienophile (e.g., TCO) Dienophile->IEDDA Intermediate Unstable Tricyclic Intermediate IEDDA->Intermediate [4+2] Retro_DA Retro-Diels-Alder Reaction Intermediate->Retro_DA N2_release Nitrogen Gas (N₂) Release Retro_DA->N2_release Conjugate Stable Dihydropyridazine Conjugate Retro_DA->Conjugate

Key Components: Tetrazines and Dienophiles

The success of tetrazine ligation hinges on the careful selection of the tetrazine and dienophile pairing. The reactivity of the ligation can be finely tuned by modifying the electronic and steric properties of these components.

Tetrazines: A variety of tetrazine derivatives have been developed, each offering unique properties. Electron-withdrawing substituents on the tetrazine ring generally increase the reaction rate. Symmetrical and asymmetrical tetrazines can be synthesized, allowing for the introduction of various functional groups for subsequent conjugation.

Dienophiles: The choice of dienophile is critical for achieving rapid and specific ligation. Strained alkenes and alkynes are the most common dienophiles.

  • Trans-cyclooctenes (TCOs): TCOs are the most widely used dienophiles for tetrazine ligation due to their high strain and electron-rich nature, which leads to exceptionally fast reaction rates. Various TCO derivatives have been synthesized to enhance reactivity and stability.

  • Cyclopropenes: Methylcyclopropene has been shown to be a stable and efficient dienophile in biological systems.

  • Norbornenes: Norbornene derivatives can also be used as dienophiles, although they generally exhibit slower kinetics compared to TCOs.

  • Vinylboronic Acids (VBAs): The ligation with VBAs can be accelerated by coordinating hydroxyl substituents on the tetrazine.

Reaction Kinetics: A Quantitative Comparison

The second-order rate constants (k₂) for tetrazine ligations are among the fastest of all bioorthogonal reactions, enabling efficient labeling at low concentrations. The table below summarizes the kinetic data for various tetrazine-dienophile pairs.

Tetrazine DerivativeDienophileSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reference(s)
General RangeTCO1 - 1 x 10⁶
3,6-di-(2-pyridyl)-s-tetrazineTCO2000 (±400)
Hydrogen-substitutedTCOup to 30,000
Methyl-substitutedTCO~1000
ATTO-tetrazinesTCOup to 1000
Dipyridal tetrazineTCO2000
(E)-bicyclo[6.1.0]non-4-ene3,6-di(2-pyridyl)-s-tetrazine22,000

Experimental Protocols

The following protocols provide a general framework for performing tetrazine ligations for bioconjugation. Optimization of reactant concentrations, incubation times, and purification methods may be necessary for specific applications.

Protocol 1: General Small Molecule-Small Molecule Conjugation

This protocol describes the conjugation of a tetrazine-functionalized small molecule to a TCO-functionalized small molecule.

Materials:

  • Tetrazine-functionalized small molecule

  • TCO-functionalized small molecule

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Organic co-solvent (e.g., DMSO or DMF) if needed for solubility

Procedure:

  • Prepare stock solutions of the tetrazine and TCO-functionalized molecules in a suitable solvent (e.g., DMSO or DMF).

  • In a reaction vessel, add the desired amount of the TCO-functionalized molecule.

  • Add the reaction buffer (PBS, pH 7.4) to the vessel.

  • Add a slight molar excess (e.g., 1.1 to 1.5 equivalents) of the tetrazine-functionalized small molecule to the reaction mixture.

  • If necessary, add a small percentage of an organic co-solvent to ensure solubility.

  • Incubate the reaction at room temperature for 1-2 hours. The reaction progress can be monitored by the disappearance of the characteristic pink color of the tetrazine, which has a visible absorbance maximum between 510 and 540 nm.

  • The resulting conjugate can be purified by HPLC or other suitable chromatographic techniques.

Protocol 2: Protein-Protein Conjugation

This protocol outlines the conjugation of two proteins using tetrazine-TCO ligation.

Materials:

  • Protein A

  • Protein B

  • TCO-NHS ester

  • Tetrazine-NHS ester

  • 1 M NaHCO₃

  • PBS buffer, pH 7.4

  • Spin desalting columns

Procedure:

Step 1: Functionalization of Protein A with TCO

  • Dissolve Protein A in PBS buffer. If the buffer contains primary amines (e.g., Tris), perform a buffer exchange into PBS.

  • To 100 µg of Protein A in PBS, add 5 µL of 1 M NaHCO₃.

  • Add a 10-20 fold molar excess of TCO-NHS ester (dissolved in anhydrous DMSO or DMF) to the protein solution.

  • Incubate the reaction mixture for 60 minutes at room temperature.

  • Remove excess TCO-NHS ester using a spin desalting column.

Step 2: Functionalization of Protein B with Tetrazine

  • Dissolve Protein B in PBS buffer.

  • To 100 µg of Protein B in PBS, add 5 µL of 1 M NaHCO₃.

  • Add a 10-20 fold molar excess of Tetrazine-NHS ester (dissolved in anhydrous DMSO or DMF) to the protein solution.

  • Incubate the reaction mixture for 60 minutes at room temperature.

  • Remove excess Tetrazine-NHS ester using a spin desalting column.

Step 3: Ligation of Functionalized Proteins

  • Mix the TCO-functionalized Protein A and the tetrazine-functionalized Protein B in a 1:1 molar ratio. A slight excess of the tetrazine-functionalized protein (1.05-1.5 molar equivalents) can be used for optimal results.

  • Incubate the reaction mixture for 30 minutes to 2 hours at room temperature with gentle rotation. The reaction can also be performed at 4°C, which may require a longer incubation time.

  • The final conjugate can be purified from any unreacted proteins using size-exclusion chromatography.

  • Store the final conjugate at 4°C.

Protein_Conjugation_Workflow cluster_proteinA Protein A Modification cluster_proteinB Protein B Modification cluster_ligation Ligation & Purification A1 Protein A in PBS A2 Add NaHCO₃ A1->A2 A3 Add TCO-NHS Ester A2->A3 A4 Incubate (1 hr, RT) A3->A4 A5 Purify (Desalting Column) A4->A5 A_final TCO-Protein A A5->A_final L1 Mix TCO-Protein A and Tetrazine-Protein B A_final->L1 B1 Protein B in PBS B2 Add NaHCO₃ B1->B2 B3 Add Tetrazine-NHS Ester B2->B3 B4 Incubate (1 hr, RT) B3->B4 B5 Purify (Desalting Column) B4->B5 B_final Tetrazine-Protein B B5->B_final B_final->L1 L2 Incubate (0.5-2 hr, RT) L1->L2 L3 Purify (Size-Exclusion Chromatography) L2->L3 Final_Product Protein A-Protein B Conjugate L3->Final_Product

Applications in Research and Drug Development

The remarkable features of tetrazine ligation have led to its widespread adoption in various fields of chemical biology and drug development.

  • In Vivo Imaging: The fast kinetics of the reaction allow for the imaging of biological processes in living organisms with high temporal and spatial resolution. Fluorogenic tetrazine probes, which exhibit a significant increase in fluorescence upon reaction, are particularly useful for no-wash imaging applications. Pretargeted imaging, where a tagged antibody is administered first, followed by a smaller, labeled tetrazine, has shown promise for enhancing image contrast in PET imaging.

  • Drug Delivery and Prodrug Activation: Tetrazine ligation can be employed to construct antibody-drug conjugates (ADCs) and other targeted drug delivery systems. Furthermore, "click-to-release" strategies utilize the tetrazine ligation to uncage and activate prodrugs at a specific site of action, minimizing off-target toxicity. The Click Activated Prodrugs Against Cancer (CAPAC) platform is an innovative approach for tumor-targeted prodrug delivery and activation.

  • Biomolecule Labeling and Tracking: Tetrazine ligation is a versatile tool for the site-specific labeling of proteins, nucleic acids, glycans, and lipids, enabling the study of their dynamics and interactions within living cells.

  • Materials Science: The efficiency and orthogonality of the reaction have also been leveraged in materials science for the development of hydrogels and other biomaterials.

Conclusion

Tetrazine ligation has firmly established itself as a premier bioorthogonal reaction, offering an unparalleled combination of speed, selectivity, and biocompatibility. Its continuous development, with the introduction of novel tetrazines and dienophiles, continues to expand its utility. For researchers and professionals in drug development, mastering this powerful chemical tool opens up new avenues for interrogating complex biological systems and designing next-generation therapeutics and diagnostics.

References

Methodological & Application

Application Notes: High-Efficiency Antibody Labeling with Sulfo-Cy7 Tetrazine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The conjugation of antibodies with fluorescent dyes is a cornerstone technique for a multitude of applications, including flow cytometry, immunofluorescence microscopy, and in vivo imaging. Sulfo-Cy7, a near-infrared (NIR) fluorescent dye, offers significant advantages for these applications due to its emission in a spectral range where biological autofluorescence is minimal, allowing for high signal-to-noise ratios.

This application note details a protocol for labeling antibodies using Sulfo-Cy7 tetrazine. The method leverages the bioorthogonal reaction between a tetrazine moiety and a trans-cyclooctene (TCO) group. This inverse-electron-demand Diels-Alder (IEDDA) cycloaddition is exceptionally fast and specific, enabling efficient and covalent labeling of antibodies under mild, aqueous conditions without the need for a catalyst[1][2][3].

The protocol described herein involves a two-stage process: first, the introduction of a TCO functional group onto the antibody, typically via primary amines (e.g., lysine residues), followed by the rapid "click" reaction with this compound. This method provides a robust and reproducible means of generating highly pure, fluorescently labeled antibodies for advanced research and diagnostic applications.

I. Properties and Specifications

The this compound dye is a water-soluble, near-infrared fluorophore pre-activated for bioorthogonal conjugation[4][5]. Its key characteristics are summarized below.

ParameterValueReference
Molecular Weight ~930.19 g/mol
Excitation Maximum (λex) ~750 nm
Emission Maximum (λem) ~773 nm
Molar Extinction Coefficient (ε) ~240,600 M⁻¹cm⁻¹ at 750 nm
Solubility Good in Water, DMSO, DMF
Reactive Group Methyltetrazine
Reacts With trans-cyclooctene (TCO)
Storage -20°C in the dark, desiccated

II. Experimental Workflow

The overall process involves modifying the antibody with a TCO linker and then conjugating it with the this compound dye. Each step is followed by a purification process to remove excess reagents.

G cluster_0 Stage 1: Antibody Modification cluster_1 Stage 2: Bioorthogonal Labeling Ab Native Antibody (in amine-free buffer) Reaction1 Incubate (1 hr, RT) Amine-reactive conjugation Ab->Reaction1 TCO_NHS TCO-NHS Ester TCO_NHS->Reaction1 Purify1 Purification 1 (Desalting Spin Column) Remove excess TCO-NHS Reaction1->Purify1 TCO_Ab TCO-Modified Antibody Purify1->TCO_Ab Reaction2 Incubate (1 hr, RT) Tetrazine-TCO Ligation TCO_Ab->Reaction2 Cy7_Tz This compound Cy7_Tz->Reaction2 Purify2 Purification 2 (Desalting Spin Column) Remove excess dye Reaction2->Purify2 Final_Ab Sulfo-Cy7 Labeled Antibody Purify2->Final_Ab

Figure 1. Experimental workflow for the two-stage labeling of an antibody with this compound.

III. Detailed Experimental Protocols

This section provides detailed methodologies for antibody preparation, modification, and labeling.

A. Materials and Reagents
  • Purified Antibody (IgG): 2-10 mg/mL in an amine-free buffer (e.g., PBS).

  • TCO-NHS Ester (e.g., TCO-PEG4-NHS Ester).

  • This compound.

  • Anhydrous Dimethylsulfoxide (DMSO).

  • Reaction Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2-7.4.

  • Bicarbonate Buffer (1 M, pH 8.5).

  • Desalting Spin Columns (e.g., Sephadex G-25 medium).

  • Spectrophotometer (for quantitative analysis).

B. Protocol 1: Antibody Modification with TCO-NHS Ester

This step conjugates a TCO group to the primary amines of the antibody.

  • Antibody Preparation :

    • Ensure the antibody is in an amine-free buffer (e.g., PBS). If buffers like Tris or glycine are present, dialyze the antibody against 1X PBS.

    • The recommended antibody concentration is between 2-10 mg/mL for optimal labeling efficiency.

    • Adjust the pH of the antibody solution to 8.5 by adding 1/10th volume of 1 M sodium bicarbonate buffer.

  • TCO-NHS Ester Preparation :

    • Immediately before use, prepare a 10 mM stock solution of the TCO-NHS ester in anhydrous DMSO.

  • Conjugation Reaction :

    • Add a 10- to 20-fold molar excess of the 10 mM TCO-NHS ester solution to the pH-adjusted antibody solution.

    • Incubate the reaction for 1 hour at room temperature with gentle mixing, protected from light.

  • Purification :

    • Remove excess, unreacted TCO-NHS ester using a desalting spin column equilibrated with 1X PBS (pH 7.2-7.4).

    • Follow the manufacturer's instructions for the spin column to collect the purified, TCO-modified antibody.

C. Protocol 2: Labeling of TCO-Antibody with this compound

This step utilizes the rapid click chemistry reaction for labeling.

Figure 2. Reaction scheme for Tetrazine-TCO bioorthogonal ligation.
  • This compound Preparation :

    • Prepare a 1-5 mM stock solution of this compound in water or DMSO. This solution should be prepared fresh.

  • Labeling Reaction :

    • Add a 1.5- to 5-fold molar excess of the this compound solution to the purified TCO-modified antibody.

    • Incubate for 1 hour at room temperature, protected from light. The reaction is typically complete in minutes due to the fast kinetics of the TCO-tetrazine ligation.

  • Final Purification :

    • Purify the Sulfo-Cy7 labeled antibody from excess dye using a new desalting spin column.

    • Equilibrate the column with 1X PBS and elute the labeled antibody according to the manufacturer's protocol. The first colored band to elute is the labeled antibody.

  • Storage :

    • Store the final labeled antibody at 4°C for short-term use or in single-use aliquots at -20°C for long-term storage. The addition of a cryoprotectant like glycerol may be considered.

IV. Characterization and Data Analysis

The quality of the conjugate is determined by calculating the Degree of Labeling (DOL).

A. Degree of Labeling (DOL) Calculation

The DOL is the average number of dye molecules conjugated to a single antibody molecule. An optimal DOL for most antibody applications is between 2 and 10.

  • Spectrophotometric Measurement :

    • Measure the absorbance of the purified, labeled antibody solution at 280 nm (A₂₈₀) and ~750 nm (A₇₅₀, the λₘₐₓ of Sulfo-Cy7).

  • Calculation Formulas :

    • The concentration of the antibody and the dye can be determined using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm.

    • Antibody Concentration (M): [Antibody] = (A₂₈₀ - (A₇₅₀ × CF₂₈₀)) / ε_protein

    • Dye Concentration (M): [Dye] = A₇₅₀ / ε_dye

    • Degree of Labeling (DOL): DOL = [Dye] / [Antibody]

ParameterDescriptionValue
A₂₈₀ Absorbance of the conjugate at 280 nm.Measured
A₇₅₀ Absorbance of the conjugate at ~750 nm.Measured
ε_protein Molar extinction coefficient of the antibody (IgG) at 280 nm.210,000 M⁻¹cm⁻¹
ε_dye Molar extinction coefficient of Sulfo-Cy7 at 750 nm.240,600 M⁻¹cm⁻¹
CF₂₈₀ Correction factor (A₂₈₀ / A₇₅₀) for Sulfo-Cy7.~0.05

Note: The optimal DOL should be determined empirically for each specific antibody and application to balance signal intensity with the preservation of antibody function. Over-labeling can sometimes lead to decreased antibody activity or aggregation.

References

Application Notes and Protocols for Sulfo-Cy7 Tetrazine in Pretargeted In Vivo Tumor Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfo-Cy7 tetrazine is a near-infrared (NIR) fluorescent dye functionalized with a tetrazine moiety, designed for advanced in vivo imaging applications.[1] It leverages the principles of bioorthogonal chemistry, specifically the inverse electron demand Diels-Alder (IEDDA) reaction, to achieve highly specific and sensitive labeling of tumors in mouse models.[2][3][4] This "click chemistry" approach allows for a pretargeting strategy where a tumor-specific antibody or ligand, modified with a complementary trans-cyclooctene (TCO) group, is first administered and allowed to accumulate at the tumor site and clear from circulation.[5] Subsequently, the this compound is injected and rapidly "clicks" with the TCO-modified targeting molecule, leading to a strong and specific fluorescent signal at the tumor with minimal background. This method significantly enhances tumor-to-background contrast compared to traditional fluorescently labeled antibodies.

Principle of Bioorthogonal Pretargeting

The core of this technology is the highly rapid and specific reaction between a tetrazine and a strained dienophile, most commonly a trans-cyclooctene (TCO). This reaction, known as the tetrazine ligation, proceeds efficiently under physiological conditions without interfering with native biological processes.

The two-step pretargeting workflow is as follows:

  • Targeting: A biomolecule (e.g., an antibody or small molecule) engineered to bind to a specific tumor marker is conjugated with TCO. This conjugate is administered to the animal model and allowed to accumulate at the tumor site while unbound conjugate clears from the bloodstream.

  • Ligation and Imaging: The this compound probe is then administered. It rapidly circulates throughout the body and undergoes the IEDDA cycloaddition reaction exclusively with the TCO-tagged biomolecule at the tumor site. This covalent ligation results in the accumulation of the NIR dye at the tumor, enabling high-contrast fluorescence imaging.

Key Advantages

  • High Signal-to-Noise Ratio: The pretargeting approach allows for the clearance of non-bound targeting molecules before the introduction of the imaging agent, drastically reducing background fluorescence.

  • Rapid Kinetics: The tetrazine-TCO ligation is one of the fastest bioorthogonal reactions known, enabling efficient labeling even at low concentrations.

  • Versatility: The modular nature of this system allows for the same this compound probe to be used with various TCO-modified targeting vectors for different cancer models.

  • Deep Tissue Penetration: As a near-infrared dye, Sulfo-Cy7's emission wavelength allows for deeper tissue penetration and reduced autofluorescence, making it ideal for in vivo imaging.

Data Presentation

In Vivo Tumor Uptake and Biodistribution

The following tables summarize representative quantitative data from pretargeted in vivo imaging studies using tetrazine-TCO ligation. Note that specific values can vary significantly based on the tumor model, targeting antibody, and imaging parameters.

Table 1: Tumor-to-Background Ratios (TBR) at Different Time Points

Time Post-Injection of Imaging ProbeTumor-to-Muscle RatioTumor-to-Liver RatioTumor-to-Kidney RatioReference
1 hour2.42 ± 0.501.51.8
4 hours1.76 ± 0.092.12.5
24 hours> 5.0> 3.0> 3.0
72 hours> 7.0> 4.0> 4.0

Table 2: Biodistribution of Pretargeted Imaging Agents (% Injected Dose per Gram - %ID/g)

Organ30 minutes p.i.90 minutes p.i.24 hours p.i.Reference
Tumor10.1 ± 0.87.5 ± 0.8High Retention
BloodHighModerateLow
LiverModerateModerateLow
KidneysHighHighModerate
SpleenModerateModerateLow

Experimental Protocols

Protocol 1: Preparation of TCO-Modified Antibody

This protocol provides a general method for conjugating a trans-cyclooctene to an antibody targeting a tumor-specific antigen.

Materials:

  • Tumor-targeting antibody (e.g., Cetuximab for EGFR-positive tumors)

  • TCO-NHS ester

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 8.5

  • PD-10 desalting columns

  • Spectrophotometer

Procedure:

  • Antibody Preparation: Prepare the antibody solution at a concentration of 1-5 mg/mL in PBS (pH 8.5).

  • TCO-NHS Ester Preparation: Dissolve TCO-NHS ester in anhydrous DMSO to a concentration of 10 mM immediately before use.

  • Conjugation Reaction: Add a 10-20 fold molar excess of the TCO-NHS ester solution to the antibody solution. Incubate the reaction mixture for 1-2 hours at room temperature with gentle shaking.

  • Purification: Remove unconjugated TCO-NHS ester by passing the reaction mixture through a PD-10 desalting column equilibrated with PBS (pH 7.4).

  • Characterization: Determine the final concentration of the TCO-antibody conjugate using a spectrophotometer (A280). The degree of labeling can be determined using mass spectrometry.

  • Storage: Store the purified TCO-antibody conjugate at 4°C for short-term use or at -80°C for long-term storage.

Protocol 2: In Vivo Pretargeted Tumor Imaging in a Mouse Model

This protocol outlines the steps for performing a pretargeted imaging experiment in tumor-xenografted mice.

Materials:

  • Tumor-xenografted mice (e.g., BALB/c nude mice with A431 xenografts)

  • TCO-modified antibody (from Protocol 1)

  • This compound

  • Sterile PBS (pH 7.4) or saline

  • In vivo imaging system (e.g., IVIS Spectrum)

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Animal Preparation: Anesthetize the tumor-bearing mouse using isoflurane.

  • Injection of TCO-Antibody: Intravenously inject 50-100 µg of the TCO-antibody conjugate into the mouse via the tail vein.

  • Accumulation and Clearance: Allow the TCO-antibody to circulate and accumulate at the tumor site for a predetermined period (typically 24-72 hours). This allows for clearance of unbound antibody from the bloodstream.

  • Preparation of Imaging Probe: Dissolve this compound in sterile PBS or saline to a final concentration of 1-5 µM.

  • Injection of this compound: After the clearance period, intravenously inject 100-200 µL of the this compound solution into the same mouse. A typical dose is around 10 nmol per mouse.

  • In Vivo Imaging: At various time points post-injection of the this compound (e.g., 1, 4, 8, 24 hours), anesthetize the mouse and acquire fluorescence images using an in vivo imaging system.

    • Typical Imaging Parameters for Cy7: Excitation: 700-770 nm, Emission: >790 nm longpass.

  • Data Analysis: Quantify the fluorescence intensity in the tumor region and in a non-tumor bearing region (e.g., contralateral flank) to calculate the tumor-to-background ratio.

  • Ex Vivo Analysis (Optional): After the final imaging time point, euthanize the mouse and excise the tumor and major organs for ex vivo imaging to confirm the biodistribution of the probe.

Visualizations

G cluster_step1 Step 1: Pretargeting cluster_step2 Step 2: Ligation & Imaging TCO_Ab TCO-Antibody Conjugate Tumor Tumor Cell with Antigen TCO_Ab->Tumor Systemic Injection & Accumulation (24-72h) Cy7_Tz This compound Bound_Ab TCO-Ab bound to Tumor Tumor->Bound_Ab Specific Binding Imaging NIR Fluorescence Imaging Bound_Ab->Imaging Signal Generation Cy7_Tz->Bound_Ab Systemic Injection & Rapid Bioorthogonal Reaction

Caption: Experimental workflow for pretargeted in vivo tumor imaging.

G Tetrazine Sulfo-Cy7 Tetrazine Plus + Tetrazine->Plus TCO Trans-Cyclooctene (TCO) Reaction Inverse Electron Demand Diels-Alder Cycloaddition (IEDDA) TCO->Reaction Plus->TCO Product Stable Dihydropyrazine Conjugate Reaction->Product N2 N₂ Gas Reaction->N2 Release

Caption: Bioorthogonal tetrazine-TCO ligation chemical pathway.

References

Application Notes and Protocols for Pre-Targeted Cell Labeling with Sulfo-Cy7 Tetrazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pre-targeted cell labeling is a powerful two-step strategy that decouples the targeting of a specific cellular entity from the delivery of a label, such as a fluorophore. This approach offers significant advantages over traditional direct labeling methods, including improved signal-to-noise ratios and reduced background fluorescence, which is particularly beneficial for sensitive imaging applications. The core of this technique lies in the highly efficient and bioorthogonal inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between a tetrazine and a trans-cyclooctene (TCO).

In the first step, a biomolecule of interest, typically a cell surface receptor, is targeted with a ligand (e.g., an antibody) that has been conjugated to TCO. After allowing sufficient time for the TCO-modified ligand to bind to its target and for any unbound conjugate to be cleared, a small, cell-impermeable tetrazine-fluorophore conjugate, in this case, Sulfo-Cy7 tetrazine, is introduced. The tetrazine rapidly and specifically reacts with the TCO, resulting in the covalent labeling of the targeted cells. Sulfo-Cy7 is a near-infrared (NIR) fluorescent dye, which is ideal for biological imaging due to its minimal spectral overlap with cellular autofluorescence and deep tissue penetration.

These application notes provide a comprehensive guide to performing pre-targeted cell labeling using this compound, with a specific focus on labeling and visualizing the internalization of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer research and drug development.

Principle of Pre-Targeted Cell Labeling

The pre-targeted approach separates the labeling process into two distinct steps to maximize target specificity and minimize background signal.

G cluster_1 Chase/Wash Step Wash Removal of unbound Antibody-TCO SulfoCy7_Tz SulfoCy7_Tz Ab_TCO Ab_TCO

Quantitative Data Summary

The following table summarizes key quantitative parameters for successful pre-targeted cell labeling with this compound. These values are starting points and may require optimization for specific cell types, antibodies, and experimental conditions.

ParameterRecommended RangeNotes
Antibody-TCO Conjugation
TCO-NHS Ester:Antibody Molar Ratio5:1 to 20:1Higher ratios can lead to loss of antibody affinity.
Antibody Concentration for Conjugation1-5 mg/mLHigher concentrations can improve conjugation efficiency.
Conjugation Reaction Time1-2 hours at room temperatureProtect from light.
Pre-targeting Step
Cell Density50-80% confluencyFor adherent cells in imaging dishes.
Antibody-TCO Conjugate Concentration1-10 µg/mLOptimize for target receptor saturation.
Incubation Time (Pre-targeting)30-60 minutes at 37°C
Chase Period (Washout)1-4 hoursAllows for clearance of unbound antibody-TCO.
Labeling Step
This compound Concentration1-5 µMHigher concentrations may increase background.
Incubation Time (Labeling)15-30 minutes at 37°CThe reaction is very fast.
Imaging
Excitation/Emission Maxima (Sulfo-Cy7)~750 nm / ~773 nm
Expected Signal-to-Background Ratio> 5:1Highly dependent on washout efficiency.

Experimental Protocols

Protocol 1: Conjugation of Antibody with TCO-NHS Ester

This protocol describes the conjugation of a primary antibody with a TCO-NHS ester to prepare the pre-targeting agent.

Materials:

  • Primary antibody of interest (e.g., anti-EGFR antibody) in an amine-free buffer (e.g., PBS).

  • TCO-PEG4-NHS Ester

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Reaction Buffer: 100 mM sodium bicarbonate, pH 8.3

  • Desalting column (e.g., Zeba™ Spin Desalting Columns, 40K MWCO)

Procedure:

  • Antibody Preparation:

    • If necessary, perform a buffer exchange to transfer the antibody into the Reaction Buffer.

    • Adjust the antibody concentration to 2-5 mg/mL.

  • TCO-NHS Ester Preparation:

    • Immediately before use, dissolve the TCO-PEG4-NHS Ester in DMSO to a concentration of 10 mM.

  • Conjugation Reaction:

    • Add a 10-fold molar excess of the dissolved TCO-NHS ester solution to the antibody solution.

    • Incubate the reaction mixture for 1 hour at room temperature with gentle mixing, protected from light.

  • Purification:

    • Remove excess, unreacted TCO-NHS ester using a desalting column according to the manufacturer's instructions.

    • The purified antibody-TCO conjugate is now ready for use or can be stored at 4°C for short-term use or at -20°C for long-term storage.

Protocol 2: Pre-targeted Labeling of Live Cells

This protocol details the two-step labeling of cell surface receptors on live cells.

Materials:

  • Cells expressing the target receptor (e.g., A431 cells for EGFR)

  • Complete cell culture medium

  • Live-cell imaging buffer (e.g., phenol red-free DMEM with 10% FBS)

  • Antibody-TCO conjugate (from Protocol 1)

  • This compound

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Preparation:

    • Plate cells in a suitable imaging vessel (e.g., glass-bottom dish) and allow them to adhere and reach 50-70% confluency.

  • Pre-targeting:

    • Wash the cells once with warm PBS.

    • Dilute the antibody-TCO conjugate to a final concentration of 5 µg/mL in live-cell imaging buffer.

    • Incubate the cells with the antibody-TCO solution for 45 minutes at 37°C in a CO₂ incubator.

  • Wash and Chase:

    • Remove the antibody-TCO solution and wash the cells three times with warm live-cell imaging buffer to remove unbound conjugate.

    • Add fresh, pre-warmed live-cell imaging buffer to the cells and incubate for 1-2 hours at 37°C. This "chase" period allows for the internalization of some receptors and the clearance of non-specifically bound antibody-TCO.

  • Labeling:

    • Prepare a 2 µM solution of this compound in live-cell imaging buffer.

    • Remove the medium from the cells and add the this compound solution.

    • Incubate for 20 minutes at 37°C, protected from light.

  • Final Wash and Imaging:

    • Wash the cells three times with warm live-cell imaging buffer.

    • The cells are now ready for imaging.

Protocol 3: Fluorescence Microscopy and Visualization of EGFR Internalization

This protocol describes how to image the labeled cells and monitor receptor internalization.

Materials:

  • Labeled cells (from Protocol 2)

  • Live-cell imaging microscope equipped for NIR fluorescence (Cy7 channel) and environmental control (37°C, 5% CO₂).

  • EGF (optional, for stimulating internalization)

Procedure:

  • Microscope Setup:

    • Equilibrate the microscope's incubation chamber to 37°C and 5% CO₂.

    • Set the excitation and emission filters for Sulfo-Cy7 (e.g., Ex: 740/25 nm, Em: 785/62 nm).

  • Imaging:

    • Place the imaging dish on the microscope stage.

    • Acquire initial images to visualize the cell surface labeling.

    • To induce and visualize receptor internalization, add EGF to the imaging medium at a final concentration of 100 ng/mL.

    • Acquire time-lapse images every 2-5 minutes for 30-60 minutes to track the movement of the fluorescent signal from the cell surface to intracellular vesicles.

  • Image Analysis:

    • Analyze the time-lapse images to observe the formation of fluorescent puncta within the cytoplasm, which is indicative of receptor internalization into endosomes.

Application Example: Tracking EGFR Internalization and Signaling

Pre-targeted labeling with this compound can be used to study the dynamics of EGFR, a receptor tyrosine kinase that plays a crucial role in cell proliferation and signaling. Upon binding to its ligand, such as Epidermal Growth Factor (EGF), EGFR dimerizes, becomes phosphorylated, and is internalized through clathrin-mediated endocytosis. This internalization is a critical step in the regulation of its downstream signaling pathways, such as the MAPK/ERK pathway.

// Node styles receptor [fillcolor="#FBBC05", fontcolor="#202124"]; ligand [fillcolor="#EA4335", fontcolor="#FFFFFF"]; adaptor [fillcolor="#4285F4", fontcolor="#FFFFFF"]; kinase [fillcolor="#34A853", fontcolor="#FFFFFF"]; process [shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Nodes EGF [label="EGF Ligand", style=filled, fillcolor=ligand]; EGFR [label="EGFR (TCO-labeled)", style=filled, fillcolor=receptor]; Dimer [label="Dimerization &\nAutophosphorylation", style=filled, fillcolor=receptor]; Internalization [label="Clathrin-Mediated\nEndocytosis", style=filled, fillcolor=process]; Endosome [label="Early Endosome", style=filled, fillcolor=process]; Grb2 [label="Grb2", style=filled, fillcolor=adaptor]; SOS [label="SOS", style=filled, fillcolor=adaptor]; Ras [label="Ras", style=filled, fillcolor=kinase]; Raf [label="Raf", style=filled, fillcolor=kinase]; MEK [label="MEK", style=filled, fillcolor=kinase]; ERK [label="ERK", style=filled, fillcolor=kinase]; Nucleus [label="Nucleus", shape=cylinder, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Transcription [label="Gene Transcription\n(Proliferation, Survival)", style=filled, fillcolor=process];

// Edges EGF -> EGFR [label="Binding"]; EGFR -> Dimer; Dimer -> Internalization; Internalization -> Endosome; Dimer -> Grb2 [label="Recruitment"]; Grb2 -> SOS; SOS -> Ras [label="Activation"]; Ras -> Raf; Raf -> MEK; MEK -> ERK; ERK -> Nucleus [label="Translocation"]; Nucleus -> Transcription; } . Caption: EGFR signaling pathway initiated by ligand binding and leading to internalization and activation of the MAPK/ERK cascade.

By using the pre-targeted labeling strategy outlined in this document, researchers can specifically visualize the TCO-tagged EGFR population on the cell surface and then track its ligand-induced internalization in real-time. This provides a powerful tool to investigate how different drugs or mutations affect EGFR trafficking and signaling, offering valuable insights for drug development and cancer biology research.

Application Notes and Protocols for Conjugating Sulfo-Cy7 Tetrazine to Proteins and Peptides

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The conjugation of fluorescent dyes to biomolecules is a cornerstone of modern biological research and therapeutic development. Sulfo-Cy7 tetrazine is a water-soluble, near-infrared (NIR) fluorescent dye, making it ideal for in vivo imaging due to reduced tissue autofluorescence.[] It is functionalized with a methyltetrazine group, which allows for its conjugation to proteins and peptides through a highly efficient and bioorthogonal reaction known as the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.[2][3]

This reaction occurs between the tetrazine moiety on the Sulfo-Cy7 dye and a strained alkene, most commonly a trans-cyclooctene (TCO), that has been incorporated into the target protein or peptide.[4][5] The tetrazine-TCO ligation is renowned for its exceptionally fast reaction kinetics (with second-order rate constants up to 10^6 M⁻¹s⁻¹), enabling rapid and specific labeling at low concentrations without the need for a cytotoxic copper catalyst. This makes the methodology particularly suitable for applications in complex biological environments, including live-cell and in vivo studies.

This document provides detailed protocols for the two-step process of modifying a protein or peptide with a TCO group and subsequently conjugating it to this compound.

Chemical Principle: The Tetrazine-TCO Ligation

The conjugation process relies on the iEDDA reaction. This involves a [4+2] cycloaddition between the electron-poor tetrazine ring of Sulfo-Cy7 and the electron-rich, strained double bond of a TCO-modified protein or peptide. The reaction proceeds rapidly and irreversibly under physiological conditions (pH, temperature) to form a stable dihydropyridazine product, which may then rearrange. The disappearance of the characteristic pink/red color of the tetrazine provides a convenient visual indicator of reaction progress.

Caption: Chemical reaction pathway for protein conjugation.

Quantitative Data Summary

The efficiency and speed of the conjugation are critical for successful labeling. The choice of reactants and reaction conditions can be optimized based on the data presented below.

Table 1: Reaction Kinetics of Tetrazine-TCO Ligation This table summarizes the second-order rate constants for the iEDDA reaction between various tetrazines and TCO derivatives, highlighting the rapid nature of this bioorthogonal chemistry. Methyl-tetrazine is representative of the reactive group on this compound.

Tetrazine DerivativeDienophileRate Constant (k₂) (M⁻¹s⁻¹)Reference
3,6-di-(2-pyridyl)-s-tetrazinetrans-cyclooctene (TCO)~2000
Methyl-tetrazineaxial-TCO~10,332
Hydrogen-substituted Tetrazineaxial-TCO>30,000
Genetically encoded Tet-v3.0sTCO~8 x 10⁴

Table 2: Typical Reaction Parameters for this compound Conjugation Optimal conditions can vary depending on the specific protein and desired degree of labeling. This table provides general guidelines.

ParameterRecommended ConditionNotes
Protein Modification (TCO-NHS)
Molar Excess (TCO-NHS:Protein)10-20 foldHigher excess can increase labeling but may also lead to aggregation.
Reaction BufferAmine-free buffer (e.g., PBS, HEPES)Buffers like Tris or glycine will compete with the NHS ester reaction.
pH7.2 - 8.5Optimal for NHS ester reaction with primary amines.
Incubation Time30 - 60 minutesAt room temperature.
Bioorthogonal Ligation (Tetrazine-TCO)
Molar Excess (Dye:Protein)1.5 - 5 foldA slight excess of the tetrazine dye ensures complete reaction with available TCO sites.
Reaction BufferPBS, pH 6.0 - 9.0The reaction is tolerant of a wide pH range.
Incubation Time30 minutes - 2 hoursReaction is often complete in minutes; can be monitored by the disappearance of the tetrazine color.
TemperatureRoom Temperature or 37°CReaction proceeds efficiently at ambient temperatures.

Experimental Workflow

The overall process involves preparing the TCO-modified protein, performing the click reaction with this compound, and purifying the final conjugate for downstream applications.

graphdot Experimental Workflow for Sulfo-Cy7 Conjugation A 1. Prepare Protein Solution (1-10 mg/mL in amine-free buffer, pH 7.2-8.5) B 2. Add TCO-NHS Ester (10-20x molar excess) A->B Protein Modification C 3. Incubate (30-60 min, Room Temp) B->C D 4. Quench & Purify TCO-Protein (Size Exclusion Chromatography) C->D F 6. Mix TCO-Protein and Dye (1.5-5x molar excess of dye) D->F Purified TCO-Protein E 5. Prepare this compound (Dissolve in DMSO or water) E->F Dye Solution G 7. Incubate (Click Reaction) (30-120 min, Room Temp) F->G Bioorthogonal Ligation H 8. Purify Final Conjugate (Size Exclusion Chromatography) G->H I 9. Characterize (UV-Vis for Degree of Labeling) H->I J 10. Store Conjugate (-20°C or -80°C) I->J

References

Application Notes and Protocols for Sulfo-Cy7 Tetrazine in Multicolor Flow Cytometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Sulfo-Cy7 tetrazine, a near-infrared fluorescent dye, in multicolor flow cytometry experiments. This document outlines the dye's properties, offers detailed protocols for antibody conjugation and cell staining, and provides guidance on incorporating it into complex multicolor panels.

Introduction to this compound

This compound is a water-soluble, near-infrared (NIR) fluorophore that has gained prominence in bioorthogonal chemistry. Its tetrazine moiety allows for a highly specific and rapid reaction with a trans-cyclooctene (TCO) group, a cornerstone of "click chemistry." This bioorthogonal reaction enables the precise labeling of target molecules in a biological system without interfering with native cellular processes. In the context of flow cytometry, this unique reactivity opens up possibilities for novel staining strategies, such as pre-targeting and live-cell labeling.

The spectral properties of Sulfo-Cy7 make it a valuable addition to multicolor flow cytometry panels. Its excitation and emission maxima in the far-red region of the spectrum help to minimize spectral overlap with many commonly used fluorochromes, thereby reducing the complexity of compensation.

Key Properties of this compound

A summary of the key spectral and physical properties of this compound is provided below. This information is crucial for the design of multicolor flow cytometry panels and for the setup of flow cytometry instrumentation.

PropertyValueReference
Excitation Maximum (λex) ~750 nm[1][2]
Emission Maximum (λem) ~773 nm[1][2]
Molecular Weight ~930.2 g/mol [1]
Solubility Water, DMF, DMSO
Reactive Group Methyltetrazine
Bioorthogonal Reaction Partner trans-cyclooctene (TCO)

Application in Multicolor Flow Cytometry

The use of an expanding palette of fluorescent dyes is essential for high-parameter flow cytometry, which aims to identify and characterize complex cell populations. This compound offers several advantages in this context:

  • Expansion of the Spectral Palette: As a far-red emitter, Sulfo-Cy7 can be excited by red lasers (e.g., 633 nm, 640 nm) and its emission is detected in a distinct channel, often with less spillover into channels used for other common fluorochromes.

  • Bioorthogonal Labeling: The tetrazine-TCO reaction allows for a two-step labeling process. This can be advantageous for staining delicate cells or for protocols where the primary antibody incubation needs to be separated from the fluorophore introduction. It is particularly useful for live-cell imaging and flow cytometry as it can reduce background fluorescence.

  • Potential for High Brightness: While specific stain index data for this compound is not widely published, cyanine dyes like Cy7 are generally known for their brightness and photostability, which is crucial for resolving dimly expressed antigens.

Panel Design Considerations

When incorporating this compound into a multicolor panel, the following should be considered:

  • Instrument Configuration: Ensure your flow cytometer is equipped with a red laser capable of exciting Sulfo-Cy7 (typically around 640 nm) and the appropriate filter sets to capture its emission peak around 773 nm.

  • Antigen Density: As with any fluorochrome, the brightness of Sulfo-Cy7 should be matched to the expression level of the target antigen. While specific brightness data is limited, it is advisable to initially test this compound conjugates on antigens with moderate to high expression levels.

  • Spectral Overlap: Utilize online spectrum viewers to assess the potential spillover of Sulfo-Cy7 into other far-red channels (e.g., APC-R700, Alexa Fluor 750) and vice versa. Proper compensation controls are essential to correct for any spectral overlap.

Experimental Protocols

Protocol 1: Conjugation of this compound to Antibodies

This protocol describes a general method for conjugating this compound (assuming an NHS-ester derivative for reaction with primary amines on the antibody) to an antibody for use in flow cytometry.

Materials:

  • Purified antibody (0.5-2 mg/mL in amine-free buffer like PBS, pH 7.2-7.4)

  • This compound-NHS ester

  • Anhydrous Dimethylsulfoxide (DMSO)

  • 1 M Sodium Bicarbonate (pH 8.5-9.0)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Reaction tubes

  • Spectrophotometer

Procedure:

  • Antibody Preparation:

    • Ensure the antibody is in an amine-free buffer. If the buffer contains primary amines (e.g., Tris) or preservatives like sodium azide, the antibody must be purified using a suitable method like dialysis or a desalting column.

    • Adjust the antibody concentration to 1-2 mg/mL.

  • Dye Preparation:

    • Immediately before use, dissolve the this compound-NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.

  • Conjugation Reaction:

    • Add 1 M sodium bicarbonate to the antibody solution to achieve a final concentration of 0.1 M, adjusting the pH to 8.5-9.0.

    • Calculate the required volume of the dye solution. A starting point for optimization is a 10- to 20-fold molar excess of dye to antibody.

    • Add the calculated volume of the dissolved this compound-NHS ester to the antibody solution while gently vortexing.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification of the Conjugate:

    • Separate the antibody-dye conjugate from the unreacted dye using a size-exclusion chromatography column equilibrated with PBS.

    • Collect the fractions containing the labeled antibody (typically the first colored peak to elute).

  • Determination of Degree of Labeling (DOL):

    • Measure the absorbance of the conjugate at 280 nm (for protein) and ~750 nm (for Sulfo-Cy7).

    • Calculate the protein concentration and the dye concentration using their respective extinction coefficients.

    • The DOL is the molar ratio of the dye to the antibody. An optimal DOL for flow cytometry is typically between 2 and 6.

G cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & QC antibody Purified Antibody (in amine-free buffer) mix Mix Antibody and Dye (pH 8.5-9.0) antibody->mix dye This compound-NHS (dissolved in DMSO) dye->mix incubate Incubate 1-2h at RT (dark) mix->incubate purify Size-Exclusion Chromatography incubate->purify qc Measure DOL (A280/A750) purify->qc storage Store Conjugate at 4°C qc->storage

Protocol 2: Bioorthogonal Staining of TCO-Modified Cells with this compound

This protocol outlines a two-step staining procedure for cells that have been metabolically or enzymatically labeled with a TCO group.

Materials:

  • TCO-labeled cells

  • This compound-conjugated antibody (from Protocol 1) or this compound dye

  • Flow cytometry staining buffer (e.g., PBS with 2% FBS and 0.1% sodium azide)

  • Unlabeled primary antibody (if using a two-step approach with a tetrazine-dye)

  • Fc block (optional)

  • Fixation and permeabilization buffers (if staining intracellular targets)

Procedure:

  • Cell Preparation:

    • Prepare a single-cell suspension at a concentration of 1-10 x 10^6 cells/mL in cold staining buffer.

  • (Optional) Primary Antibody Incubation:

    • If using a TCO-modified primary antibody, incubate the cells with the antibody for 30-60 minutes at 4°C.

    • Wash the cells twice with cold staining buffer.

  • This compound Staining:

    • Resuspend the TCO-labeled cells in staining buffer.

    • Add the this compound conjugate at a pre-titrated optimal concentration.

    • Incubate for 30-60 minutes at 4°C, protected from light.

  • Washing and Fixation (Optional):

    • Wash the cells twice with cold staining buffer.

    • If required, proceed with fixation and/or permeabilization according to standard protocols. Note that some tandem dyes can be sensitive to fixation, so it's important to test the stability of your panel.

  • Data Acquisition:

    • Acquire the stained cells on a flow cytometer equipped with the appropriate lasers and filters for Sulfo-Cy7.

    • Ensure to include proper controls, including unstained cells, single-color controls for compensation, and fluorescence minus one (FMO) controls.

G start Start: TCO-labeled Cells primary_ab Incubate with TCO-Antibody (Optional) start->primary_ab wash1 Wash Cells primary_ab->wash1 tetrazine_stain Incubate with this compound wash1->tetrazine_stain wash2 Wash Cells tetrazine_stain->wash2 fix_perm Fixation/Permeabilization (Optional) wash2->fix_perm acquire Acquire on Flow Cytometer wash2->acquire fix_perm->acquire

Data Presentation and Interpretation

While specific quantitative data for this compound's performance in multicolor flow cytometry is not extensively available in peer-reviewed literature, researchers can and should determine these parameters for their specific experimental conditions.

Determining Stain Index

The stain index (SI) is a measure of the brightness of a fluorochrome and is crucial for optimal panel design. It is calculated as the difference between the median fluorescence intensity (MFI) of the positive and negative populations, divided by twice the standard deviation (SD) of the negative population.

Stain Index = (MFI_positive - MFI_negative) / (2 * SD_negative)

To determine the SI for a this compound conjugate, titrate the antibody on a cell type known to express the target antigen and calculate the SI at each concentration. The optimal concentration will be the one that gives the highest SI.

Spillover and Compensation

Spectral spillover occurs when the emission of one fluorochrome is detected in the detector of another. This must be corrected through a process called compensation. To determine the spillover of this compound into other channels, single-color compensation controls are essential.

A spillover matrix can be generated using the flow cytometry analysis software. The values in this matrix indicate the percentage of signal from one fluorochrome that is detected in another channel. When designing a panel, it is advisable to minimize spillover by pairing fluorochromes with significant spectral overlap on mutually exclusive markers.

Troubleshooting

ProblemPossible CauseSuggested Solution
Weak or No Signal - Low antigen expression- Suboptimal antibody concentration- Inefficient conjugation (low DOL)- Photobleaching- Use a brighter fluorochrome for low-abundance targets- Titrate the antibody to find the optimal concentration- Re-conjugate the antibody and optimize the DOL- Protect stained samples from light
High Background - Non-specific antibody binding- High antibody concentration- Inadequate washing- Use an Fc block to prevent non-specific binding- Titrate the antibody to a lower concentration- Increase the number and volume of wash steps
Poor Compensation - Incorrect compensation controls- Instability of tandem dyes- Use bright, single-stained compensation controls- For tandem dyes, treat compensation controls in the same way as experimental samples (e.g., fixation)

Conclusion

This compound is a promising tool for expanding the capabilities of multicolor flow cytometry. Its near-infrared spectral properties and its utility in bioorthogonal labeling strategies offer new avenues for complex cellular analysis. While quantitative performance data is still emerging, the protocols and guidelines provided here offer a solid foundation for researchers to successfully incorporate this compound into their flow cytometry workflows. Careful optimization of antibody conjugation, staining protocols, and panel design will be key to achieving high-quality, reproducible results.

References

Sulfo-Cy7 Tetrazine: Application Notes and Protocols for Advanced Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Sulfo-Cy7 tetrazine for advanced fluorescence microscopy applications. This near-infrared (NIR) fluorescent probe, renowned for its exceptional brightness and water solubility, is a powerful tool for labeling and visualizing biomolecules in complex biological systems. Its utility is centered on its ability to participate in bioorthogonal chemistry, specifically the inverse-demand Diels-Alder (iEDDA) reaction, which allows for the precise and efficient labeling of targets in live cells and in vivo with minimal background interference.

Core Principles and Applications

This compound is a water-soluble derivative of the Cy7 dye, featuring a tetrazine moiety. This functional group enables it to react with a trans-cyclooctene (TCO) group in a rapid and highly specific bioorthogonal "click" reaction. This reaction is exceptionally fast and proceeds efficiently under physiological conditions without the need for cytotoxic catalysts, making it ideal for live-cell imaging.[1][2]

The near-infrared excitation and emission profile of Sulfo-Cy7 minimizes autofluorescence from biological samples, leading to a high signal-to-noise ratio and enabling deep-tissue imaging.[3] Key applications include:

  • Live-Cell Imaging: Tracking the dynamics of proteins, glycans, and other biomolecules in real-time.[1]

  • In Vivo Imaging: Visualizing biological processes in living organisms with enhanced tissue penetration.[1]

  • Pre-targeted Imaging: A multi-step strategy that separates the targeting and imaging steps to improve the signal-to-background ratio in applications like tumor imaging.

  • Antibody-Drug Conjugate (ADC) Research: Visualizing the internalization and trafficking of ADCs.

  • Super-Resolution Microscopy: Enabling high-resolution imaging of cellular structures.

Quantitative Data

The photophysical and chemical properties of this compound are summarized below, providing a basis for experimental design.

PropertyValueReference
Maximum Excitation (λex)~750 nm
Maximum Emission (λem)~773 nm
Molar Extinction Coefficient (ε)~250,000 cm⁻¹M⁻¹
Fluorescence Quantum Yield (Φ)~0.28 (in methanol)
SolubilityWater, DMSO, DMF
Reaction Partnertrans-cyclooctene (TCO)
Reaction TypeInverse-demand Diels-Alder (iEDDA)
Second-Order Rate Constant (k₂)> 800 M⁻¹s⁻¹

Experimental Protocols

Protocol 1: Antibody Labeling with this compound

This protocol describes the labeling of an antibody with this compound for subsequent use in fluorescence imaging. This procedure assumes the antibody has been modified to contain a TCO group.

Materials:

  • TCO-modified antibody in an amine-free buffer (e.g., PBS)

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Phosphate-buffered saline (PBS), pH 7.2-7.4

Procedure:

  • Prepare the Antibody: Dissolve the TCO-modified antibody in PBS at a concentration of 1-10 mg/mL.

  • Prepare the Dye: Immediately before use, dissolve this compound in DMF or DMSO to a concentration of 1-10 mg/mL.

  • Labeling Reaction: While gently vortexing, slowly add a 5- to 20-fold molar excess of the this compound solution to the antibody solution.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification: Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column equilibrated with PBS. Collect the fractions containing the labeled antibody.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorbance maximum of Sulfo-Cy7 (~750 nm).

Protocol 2: Live-Cell Imaging with this compound

This protocol outlines the steps for imaging live cells labeled with a TCO-modified biomolecule followed by reaction with this compound.

Materials:

  • Cells cultured on glass-bottom dishes or chamber slides expressing the TCO-tagged protein of interest

  • This compound-labeled antibody (from Protocol 1) or this compound

  • Live-cell imaging medium (e.g., phenol red-free DMEM)

  • Wash buffer (e.g., PBS or HBSS)

  • Fluorescence microscope equipped for NIR imaging

Procedure:

  • Cell Preparation: Culture cells to the desired confluency.

  • Labeling:

    • For pre-targeted labeling: Incubate the cells with the TCO-modified antibody in live-cell imaging medium for 30-60 minutes at 37°C. Wash the cells 2-3 times with warm wash buffer to remove unbound antibody. Then, add this compound (typically 1-10 µM final concentration) to the cells in fresh imaging medium and incubate for 15-60 minutes at 37°C.

    • For direct labeling of a TCO-tagged protein: Add this compound directly to the cell culture medium at a final concentration of 1-10 µM and incubate for 15-60 minutes at 37°C.

  • Washing: Gently wash the cells 2-3 times with pre-warmed live-cell imaging medium to remove unbound this compound.

  • Imaging: Place the dish or slide on the microscope stage. Use appropriate filter sets for Sulfo-Cy7 (Excitation: ~740-760 nm; Emission: ~770-800 nm). Acquire images using the lowest possible laser power and exposure time to minimize phototoxicity and photobleaching. For time-lapse imaging, define the imaging intervals and total duration.

Visualizations

G Bioorthogonal Labeling Workflow cluster_0 Step 1: Biomolecule Modification cluster_1 Step 2: Labeling with this compound cluster_2 Step 3: Fluorescence Microscopy Biomolecule Biomolecule TCO_Linker TCO Linker Biomolecule->TCO_Linker Introduce TCO group TCO_Biomolecule TCO-Modified Biomolecule TCO_Linker->TCO_Biomolecule Sulfo_Cy7_Tetrazine Sulfo-Cy7 Tetrazine TCO_Biomolecule->Sulfo_Cy7_Tetrazine iEDDA Reaction (Live Cells) Labeled_Biomolecule Labeled Biomolecule Sulfo_Cy7_Tetrazine->Labeled_Biomolecule Microscopy NIR Fluorescence Microscopy Labeled_Biomolecule->Microscopy Visualize

Caption: Experimental workflow for bioorthogonal labeling.

G Inverse-Demand Diels-Alder Reaction Sulfo_Cy7_Tetrazine This compound (Diene) Cycloaddition [4+2] Cycloaddition Sulfo_Cy7_Tetrazine->Cycloaddition TCO trans-cyclooctene (TCO) (Dienophile) TCO->Cycloaddition Intermediate Unstable Intermediate Cycloaddition->Intermediate Retro_Diels_Alder Retro-Diels-Alder Intermediate->Retro_Diels_Alder Labeled_Product Stable Labeled Product Retro_Diels_Alder->Labeled_Product Nitrogen N₂ Gas Retro_Diels_Alder->Nitrogen

Caption: Mechanism of the iEDDA reaction.

References

Application Notes and Protocols for Labeling Nucleic Acids with Sulfo-Cy7 Tetrazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The inverse electron-demand Diels-Alder (iEDDA) reaction between tetrazine and trans-cyclooctene (TCO) is a cornerstone of bioorthogonal chemistry, enabling the rapid and specific covalent labeling of biomolecules in complex biological systems. This technology is particularly valuable for the fluorescent labeling of nucleic acids for a variety of applications, including in vitro and in vivo imaging, fluorescence in situ hybridization (FISH), and tracking of oligonucleotide therapeutics.

Sulfo-Cy7 tetrazine is a near-infrared (NIR) fluorescent probe that offers significant advantages for nucleic acid labeling. Its emission in the NIR spectrum minimizes autofluorescence from biological samples, leading to an improved signal-to-noise ratio, which is especially beneficial for deep-tissue imaging. The high water solubility of the sulfo-Cy7 moiety enhances the biocompatibility of the labeling process.

These application notes provide detailed protocols for the labeling of TCO-modified nucleic acids with this compound, purification of the resulting conjugates, and a summary of key quantitative parameters to guide experimental design.

Principle of the Reaction

The labeling strategy is based on the highly efficient and selective click reaction between a tetrazine and a trans-cyclooctene (TCO). First, the nucleic acid (DNA or RNA) is functionalized with a TCO moiety. This can be achieved during solid-phase oligonucleotide synthesis by incorporating a TCO-modified phosphoramidite at a specific position (5', 3', or internal). Subsequently, the TCO-modified nucleic acid is reacted with this compound. The iEDDA cycloaddition proceeds rapidly under mild, aqueous conditions without the need for a catalyst, forming a stable covalent bond and yielding the fluorescently labeled nucleic acid.

Quantitative Data Summary

The following tables summarize key quantitative parameters associated with tetrazine-TCO ligation and the properties of Sulfo-Cy7. While specific data for this compound with nucleic acids is limited, the provided data for similar tetrazine-dye conjugates can serve as a valuable reference for experimental planning.

Table 1: Reaction Kinetics of Tetrazine-TCO Ligation

Tetrazine DerivativeDienophileSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)SolventTemperature (°C)Reference
H-Tet (representative)TCO~30,000PBS37[1]
Me-Tet (representative)TCO~2,000PBS37[1]
Pyridyl-Tetrazine (representative)TCO>70,000DPBS37[2]

Note: The reaction rate is dependent on the specific tetrazine and TCO derivatives used, as well as the reaction conditions.

Table 2: Spectral Properties of Sulfo-Cy7

ParameterValue
Maximum Excitation Wavelength (λex)~750 nm
Maximum Emission Wavelength (λem)~776 nm
Molar Extinction Coefficient (ε)~200,000 cm⁻¹M⁻¹
Quantum Yield (Φ)~0.12

Note: Spectral properties can vary slightly depending on the solvent and conjugation state.

Table 3: Recommended Parameters for this compound Labeling of TCO-Nucleic Acids

ParameterRecommended RangeNotes
Reactant Concentrations
TCO-Modified Nucleic Acid1 - 50 µM
This compound1.5 - 5 molar equivalents over nucleic acidA slight excess of the tetrazine dye is recommended to ensure complete labeling.
Reaction Conditions
Reaction BufferPhosphate-buffered saline (PBS), pH 7.4The reaction is efficient in a pH range of 6-9.[3]
TemperatureRoom temperature (20-25°C) or 37°CThe reaction is typically rapid at room temperature.
Incubation Time30 minutes - 2 hoursReaction progress can be monitored by HPLC or gel electrophoresis.
Purification
MethodReversed-Phase High-Performance Liquid Chromatography (RP-HPLC) or Gel FiltrationRP-HPLC provides higher purity, while gel filtration is suitable for desalting.

Experimental Protocols

Protocol 1: Labeling of TCO-Modified Oligonucleotide with this compound

This protocol describes a general method for labeling a trans-cyclooctene (TCO)-modified DNA or RNA oligonucleotide with this compound.

Materials:

  • TCO-modified oligonucleotide

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4 (nuclease-free)

  • Nuclease-free water

  • Microcentrifuge tubes

Procedure:

  • Prepare this compound Stock Solution:

    • Immediately before use, dissolve the this compound in anhydrous DMSO to a final concentration of 10 mM.[4] Vortex briefly to ensure complete dissolution. Protect the solution from light.

  • Prepare TCO-Modified Oligonucleotide Solution:

    • Resuspend the TCO-modified oligonucleotide in nuclease-free PBS (pH 7.4) to a final concentration of 100 µM.

  • Labeling Reaction:

    • In a microcentrifuge tube, combine the following:

      • 10 µL of 100 µM TCO-modified oligonucleotide (1 nmol)

      • A volume of the 10 mM this compound stock solution to achieve a 2-fold molar excess (0.2 µL for 2 nmol).

      • Add nuclease-free PBS (pH 7.4) to a final reaction volume of 20-50 µL.

    • Vortex the reaction mixture gently.

    • Incubate the reaction at room temperature for 1 hour. Protect the tube from light (e.g., by wrapping it in aluminum foil).

  • Purification:

    • Proceed immediately to purification of the Sulfo-Cy7-labeled oligonucleotide, for instance by RP-HPLC (see Protocol 2).

Protocol 2: Purification of Sulfo-Cy7 Labeled Oligonucleotide by RP-HPLC

Purification is essential to remove unreacted this compound and any unlabeled oligonucleotide, which can interfere with downstream applications.

Materials:

  • Crude Sulfo-Cy7-labeled oligonucleotide reaction mixture

  • RP-HPLC system with a UV-Vis detector

  • C18 reverse-phase HPLC column

  • Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0

  • Mobile Phase B: Acetonitrile

  • Nuclease-free water

Procedure:

  • Prepare the HPLC System:

    • Equilibrate the C18 column with a mixture of Mobile Phase A and Mobile Phase B according to the column manufacturer's instructions.

  • Sample Preparation:

    • Dilute the crude labeling reaction mixture with Mobile Phase A.

  • HPLC Separation:

    • Inject the diluted sample onto the column.

    • Elute the oligonucleotide using a gradient of increasing acetonitrile concentration (Mobile Phase B). A typical gradient might be from 5% to 50% acetonitrile over 30 minutes.

    • Monitor the elution profile at 260 nm (for the nucleic acid) and ~750 nm (for the Sulfo-Cy7 dye). The dual-labeled product will absorb at both wavelengths.

  • Fraction Collection:

    • Collect the fractions corresponding to the peak that shows absorbance at both 260 nm and ~750 nm.

  • Post-Purification Processing:

    • Lyophilize the collected fractions to remove the mobile phase.

    • Resuspend the purified Sulfo-Cy7-labeled oligonucleotide in a suitable nuclease-free buffer for storage (e.g., TE buffer or nuclease-free water). Store at -20°C or -80°C, protected from light.

Visualizations

experimental_workflow cluster_preparation Reactant Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_product Final Product tco_oligo TCO-Modified Nucleic Acid reaction Mix and Incubate (RT, 1 hr) tco_oligo->reaction PBS, pH 7.4 cy7_tetrazine Sulfo-Cy7 Tetrazine cy7_tetrazine->reaction purification RP-HPLC or Gel Filtration reaction->purification Crude Product final_product Purified Sulfo-Cy7 Labeled Nucleic Acid purification->final_product Pure Product signaling_pathway cluster_reactants Reactants cluster_reaction iEDDA Reaction cluster_product Product TCO_Nucleic_Acid TCO-Nucleic Acid Reaction_Step [4+2] Cycloaddition TCO_Nucleic_Acid->Reaction_Step Sulfo_Cy7_Tetrazine This compound Sulfo_Cy7_Tetrazine->Reaction_Step Labeled_Nucleic_Acid Sulfo-Cy7 Labeled Nucleic Acid Reaction_Step->Labeled_Nucleic_Acid Stable Covalent Bond N2 N₂ Gas Reaction_Step->N2 Byproduct

References

Application Notes and Protocols for Sulfo-Cy7 Tetrazine Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Sulfo-Cy7 tetrazine for bioconjugation. This near-infrared (NIR) fluorescent probe offers exceptional properties for the labeling and detection of biomolecules in a variety of applications, from in vitro assays to in vivo imaging. The protocols detailed below provide step-by-step instructions for the successful conjugation of this compound to antibodies and other proteins.

Introduction to this compound Bioconjugation

This compound is a water-soluble, near-infrared fluorescent dye functionalized with a tetrazine moiety. This feature enables its use in bioorthogonal chemistry, specifically in the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction with trans-cyclooctene (TCO) dienophiles. This reaction is characterized by its exceptionally fast kinetics and high specificity, allowing for the efficient and selective labeling of TCO-modified biomolecules in complex biological environments without the need for a catalyst.[1][2]

The NIR fluorescence of Sulfo-Cy7 makes it particularly well-suited for deep-tissue and in vivo imaging, as light in this region of the spectrum exhibits minimal absorbance by biological tissues, leading to reduced autofluorescence and enhanced signal-to-noise ratios.

Physicochemical and Reaction Kinetic Data

The following tables summarize the key physicochemical properties of this compound and the kinetic parameters of the tetrazine-TCO ligation reaction.

PropertyValueReference
Physicochemical Properties of this compound
Excitation Maximum (λmax)750 nm[3]
Emission Maximum (λem)773 nm[3]
Molar Extinction Coefficient (ε)240,600 M-1cm-1[3]
Fluorescence Quantum Yield (Φ)0.24
Molecular Weight~930 g/mol
SolubilityWater, DMF, DMSO
Reaction Kinetics: Tetrazine-TCO Ligation
Second-Order Rate Constant (k2)1,000 - 106 M-1s-1
Bioconjugate Properties
Typical Degree of Labeling (DOL) for Antibodies2 - 8
Conjugate Stability (Estimated Half-life in Serum)> 24 hours

Experimental Protocols

Protocol 1: General Antibody Labeling with this compound

This protocol describes the labeling of a TCO-modified antibody with this compound.

Materials:

  • TCO-modified antibody (in amine-free buffer, e.g., PBS pH 7.4)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Spectrophotometer

Procedure:

  • Antibody Preparation:

    • Ensure the TCO-modified antibody is in an amine-free buffer (e.g., PBS). The recommended concentration is 2-10 mg/mL for optimal labeling efficiency.

    • If necessary, perform a buffer exchange using a suitable spin column or dialysis.

  • This compound Stock Solution Preparation:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Labeling Reaction:

    • Add a 5- to 20-fold molar excess of the this compound stock solution to the TCO-modified antibody solution.

    • Gently mix and incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification of the Labeled Antibody:

    • Remove excess, unreacted this compound using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS.

    • Collect the fractions containing the labeled antibody. The labeled antibody will be in the void volume and can be identified by its characteristic blue color.

  • Determination of Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (for the antibody) and 750 nm (for Sulfo-Cy7).

    • Calculate the concentration of the antibody using the following formula:

      • [Antibody] (M) = (A₂₈₀ - (A₇₅₀ × CF₂₈₀)) / ε_protein

      • Where:

        • A₂₈₀ is the absorbance at 280 nm.

        • A₇₅₀ is the absorbance at 750 nm.

        • CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (typically around 0.05 for Cy7 dyes).

        • ε_protein is the molar extinction coefficient of the antibody at 280 nm (e.g., 210,000 M⁻¹cm⁻¹ for IgG).

    • Calculate the concentration of Sulfo-Cy7 using the following formula:

      • [Sulfo-Cy7] (M) = A₇₅₀ / ε_dye

      • Where ε_dye is the molar extinction coefficient of Sulfo-Cy7 at 750 nm (240,600 M⁻¹cm⁻¹).

    • Calculate the DOL:

      • DOL = [Sulfo-Cy7] / [Antibody]

    • An optimal DOL for most antibodies is between 2 and 8.

Protocol 2: In Vitro Imaging of HER2-Positive Breast Cancer Cells with Sulfo-Cy7-Trastuzumab

This protocol outlines the use of a Sulfo-Cy7 labeled anti-HER2 antibody (Trastuzumab) for the fluorescent imaging of HER2-positive breast cancer cells.

Materials:

  • HER2-positive breast cancer cell line (e.g., SKBR3 or BT474)

  • HER2-negative breast cancer cell line (e.g., MCF7) for control

  • Sulfo-Cy7 labeled Trastuzumab (prepared as in Protocol 1)

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Paraformaldehyde (PFA) for fixing

  • DAPI for nuclear counterstaining

  • Fluorescence microscope with appropriate filter sets for DAPI and Cy7

Procedure:

  • Cell Culture:

    • Culture HER2-positive and HER2-negative breast cancer cells in appropriate media until they reach 80-90% confluency in chamber slides or multi-well plates.

  • Labeling:

    • Incubate the cells with Sulfo-Cy7-Trastuzumab (final concentration of 5-10 µg/mL in cell culture medium) for 1-2 hours at 37°C.

    • As a control, incubate a separate set of HER2-positive cells with an isotype control antibody labeled with Sulfo-Cy7.

  • Washing:

    • Wash the cells three times with PBS to remove unbound antibody-dye conjugate.

  • Fixing and Staining:

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells twice with PBS.

    • Stain the cell nuclei with DAPI for 5 minutes.

    • Wash the cells twice with PBS.

  • Imaging:

    • Mount the slides with an appropriate mounting medium.

    • Image the cells using a fluorescence microscope. Use the DAPI channel to visualize the nuclei and the Cy7 channel to visualize the labeled antibody.

    • Acquire images of both the HER2-positive and HER2-negative cell lines to demonstrate the specificity of the labeling.

Visualizations

experimental_workflow Experimental Workflow for Antibody Labeling and Cell Imaging cluster_labeling Antibody Labeling cluster_imaging Cell Imaging prep_ab 1. Prepare TCO-modified Antibody react 3. Mix Antibody and Dye (1-2h incubation) prep_ab->react prep_dye 2. Prepare Sulfo-Cy7 tetrazine stock prep_dye->react purify 4. Purify labeled Antibody (Size-Exclusion Chromatography) react->purify dol 5. Determine Degree of Labeling (DOL) purify->dol labeling 2. Incubate cells with Sulfo-Cy7-Trastuzumab dol->labeling Labeled Antibody culture 1. Culture HER2+/- Breast Cancer Cells culture->labeling wash1 3. Wash to remove unbound conjugate labeling->wash1 fix 4. Fix and stain with DAPI wash1->fix image 5. Fluorescence Microscopy fix->image

Caption: Workflow for this compound antibody conjugation and cell imaging.

tetrazine_ligation This compound-TCO Ligation Mechanism tetrazine Sulfo-Cy7-Tetrazine Diene cycloaddition [4+2] Inverse-Electron-Demand Diels-Alder Cycloaddition tetrazine->cycloaddition tco TCO-Antibody Dienophile tco->cycloaddition intermediate Dihydropyridazine Intermediate cycloaddition->intermediate retro_da Retro-Diels-Alder (N₂ release) intermediate->retro_da product Stable Conjugate Sulfo-Cy7-Antibody retro_da->product

Caption: Reaction mechanism of this compound with a TCO-modified antibody.

her2_pathway HER2 Signaling Pathway Targeted by Sulfo-Cy7-Trastuzumab cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm her2 HER2 Receptor her3 HER3 Receptor her2->her3 Dimerization ras Ras her2->ras pi3k PI3K her3->pi3k Activation trastuzumab Sulfo-Cy7-Trastuzumab trastuzumab->her2 Binds to HER2 and inhibits signaling akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation, Survival, Angiogenesis mtor->proliferation raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk erk->proliferation

Caption: HER2 signaling pathway and the inhibitory action of Trastuzumab.

References

Application Note: Optimizing Molar Excess for Efficient Sulfo-Cy7 Tetrazine Labeling of Biomolecules

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals engaged in bioconjugation, in vivo imaging, and targeted therapies.

Introduction The inverse electron demand Diels-Alder (iEDDA) reaction between a tetrazine and a strained trans-cyclooctene (TCO) is a cornerstone of bioorthogonal chemistry.[1][2][3][4] This "click" reaction offers exceptional speed and selectivity under physiological conditions, enabling the precise attachment of probes to biomolecules without interfering with native biological processes.[5] Sulfo-Cy7, a water-soluble, near-infrared (NIR) fluorescent dye, is an ideal probe for these applications due to its excellent photophysical properties, including deep tissue penetration and minimal background autofluorescence, making it highly suitable for in vivo imaging.

This application note provides a detailed protocol for labeling TCO-modified biomolecules (e.g., antibodies, proteins) with Sulfo-Cy7 tetrazine. A critical parameter for achieving high-efficiency, reproducible conjugations is the molar excess of the tetrazine dye relative to the biomolecule. We will discuss the principles for calculating and optimizing this ratio to achieve a desired Degree of Labeling (DOL) while preserving the biological function of the target molecule.

Principle of the Reaction

The labeling process is based on the rapid and irreversible iEDDA cycloaddition between the this compound and a TCO-modified biomolecule. The reaction proceeds quickly at room temperature in aqueous buffers and does not require a catalyst.

Caption: Bioorthogonal reaction of a TCO-modified biomolecule with this compound.

Experimental Protocols

This section details the materials and methods required for labeling a TCO-modified antibody with this compound and subsequently determining the Degree of Labeling.

Protocol 1: Labeling of TCO-Modified Antibody with this compound

This protocol assumes the starting material is a purified antibody that has already been modified with a TCO group.

Materials:

  • TCO-modified antibody in an amine-free buffer (e.g., PBS, HEPES), pH 7.2-7.4

  • This compound

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Purification resin/columns (e.g., Sephadex G-25, Zeba™ Spin Desalting Columns) for removing excess dye

Procedure:

  • Reagent Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Prepare a 10 mM stock solution of this compound by dissolving it in anhydrous DMSO. Mix thoroughly. This stock solution should be prepared fresh immediately before use.

  • Calculating Molar Excess:

    • Determine the molar concentration of your TCO-modified antibody solution.

    • Based on the desired final DOL, calculate the volume of the 10 mM this compound stock solution needed. A starting point is a 1.5 to 5-fold molar excess of tetrazine to antibody. For initial optimization, it is recommended to test a range of molar excess values (see Table 1).

  • Labeling Reaction:

    • Add the calculated volume of the this compound stock solution to the TCO-modified antibody solution.

    • Mix gently by pipetting or brief vortexing. Avoid vigorous mixing that could denature the antibody.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light. Alternatively, the reaction can proceed overnight at 4°C.

  • Purification:

    • After incubation, remove the unreacted this compound from the labeled antibody.

    • This is typically achieved using a desalting column, size-exclusion chromatography, or dialysis against PBS. Complete removal of free dye is crucial for accurate DOL determination.

  • Storage:

    • Store the purified Sulfo-Cy7-labeled antibody at 4°C, protected from light. For long-term storage, follow the specific recommendations for your antibody, which may include adding a cryoprotectant and storing at -20°C or -80°C.

Protocol 2: Determining the Degree of Labeling (DOL)

The DOL is the average number of dye molecules conjugated to each antibody molecule. It is calculated from absorbance measurements using a UV/Vis spectrophotometer.

Procedure:

  • Measure Absorbance:

    • Measure the absorbance of the purified Sulfo-Cy7-labeled antibody solution at 280 nm (A₂₈₀) and at the absorbance maximum for Sulfo-Cy7, which is approximately 750 nm (A₇₅₀).

    • Use a 1 cm path length cuvette. If the absorbance is too high (>2.0), dilute the sample with PBS and record the dilution factor.

  • Calculate DOL:

    • The concentration of the antibody is calculated using the Beer-Lambert law, correcting for the absorbance of the dye at 280 nm.

    • Step 1: Calculate Molar Concentration of Dye

      • [Dye] (M) = A₇₅₀ / (ε_dye * path length)

      • Where ε_dye for Sulfo-Cy7 is ~240,600 M⁻¹cm⁻¹.

    • Step 2: Calculate Molar Concentration of Antibody

      • [Antibody] (M) = (A₂₈₀ - (A₇₅₀ * CF)) / (ε_Ab * path length)

      • Where ε_Ab is the molar extinction coefficient of the antibody (for IgG, ~210,000 M⁻¹cm⁻¹).

      • CF is the correction factor for the dye's absorbance at 280 nm (A₂₈₀ / A₇₅₀ for the free dye). A typical value for Cy7 dyes is ~0.05.

    • Step 3: Calculate DOL

      • DOL = [Dye] / [Antibody]

An optimal DOL for antibodies is generally between 2 and 10 to ensure a strong signal without causing issues like protein precipitation or reduced biological activity.

Data Presentation: Molar Excess and Labeling Efficiency

The choice of molar excess directly influences the final DOL. The table below provides recommended starting molar excess ratios for labeling a TCO-modified antibody with this compound. The optimal ratio should be determined empirically for each specific biomolecule and application.

Target BiomoleculeBiomolecule Conc.Recommended Molar Excess (Tetrazine:Biomolecule)Expected DOL RangeNotes
IgG Antibody> 2 mg/mL1.5 - 31 - 3Good starting point for most applications.
IgG Antibody> 2 mg/mL3 - 73 - 6For brighter signal; monitor for precipitation.
IgG Antibody< 2 mg/mL5 - 102 - 5Higher excess needed to drive reaction at lower concentrations.
Peptides / Small ProteinsVariable1.1 - 21Aims for a 1:1 labeling ratio.

Visualizations: Workflows and Logic Diagrams

Experimental Workflow

The entire process from preparation to analysis can be visualized as a clear workflow.

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis A Prepare 10 mM This compound Stock C Calculate Required Molar Excess A->C B Quantify TCO-Modified Antibody (mg/mL & M) B->C D Add Tetrazine to Antibody C->D E Incubate 1-2h at RT (Protected from Light) D->E F Remove Excess Dye (Desalting Column) E->F G Measure Absorbance (280 nm & 750 nm) F->G H Calculate Degree of Labeling (DOL) G->H I Store Labeled Antibody at 4°C H->I

Caption: Experimental workflow for this compound labeling and analysis.

Troubleshooting Logic

If the desired DOL is not achieved, a logical approach can help identify the issue.

G start Low DOL Achieved (< Target) q1 Was TCO-modification confirmed? start->q1 q2 Was Tetrazine stock prepared fresh in anhydrous DMSO? q1->q2 Yes sol1 Confirm TCO incorporation on starting biomolecule. q1->sol1 No q3 Was molar excess sufficient? q2->q3 Yes sol2 Prepare fresh tetrazine stock. Old/hydrolyzed dye is inactive. q2->sol2 No sol3 Increase molar excess of This compound in the next reaction. q3->sol3 Yes

Caption: Logic diagram for troubleshooting low Degree of Labeling (DOL).

References

Application Notes and Protocols for Sulfo-Cy7 Tetrazine in Super-Resolution Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfo-Cy7 tetrazine is a near-infrared, water-soluble fluorophore that is an invaluable tool for bioorthogonal chemistry, particularly in the realm of advanced cellular imaging.[1] Its utility stems from its ability to undergo a rapid and highly specific inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with a strained dienophile, most commonly trans-cyclooctene (TCO).[2][3][4] This reaction, often referred to as tetrazine ligation, is characterized by its exceptionally fast kinetics and its ability to proceed efficiently under physiological conditions without the need for a catalyst.[3]

A key feature of many tetrazine-dye conjugates is their fluorogenic nature. The tetrazine moiety can quench the fluorescence of the Cy7 dye, leading to a significant increase in fluorescence intensity upon reaction with TCO. This "turn-on" characteristic is highly advantageous for live-cell imaging, as it minimizes background fluorescence from unreacted probes, potentially eliminating the need for wash steps. These properties make this compound an excellent candidate for super-resolution microscopy techniques such as direct Stochastic Optical Reconstruction Microscopy (dSTORM), enabling the visualization of subcellular structures with nanoscale resolution.

Data Presentation

Table 1: Spectral Properties of this compound
PropertyValueReference
Excitation Maximum (λex)750 nm
Emission Maximum (λem)773 nm
Molar Extinction Coefficient (ε)240,600 L⋅mol⁻¹⋅cm⁻¹
Fluorescence Quantum Yield (Φ)0.24
Recommended Laser Line~750 nm
Recommended Emission FilterLong pass >770 nm
Table 2: TCO Ligation Reaction Parameters
ParameterValueReference
Reaction TypeInverse-Electron-Demand Diels-Alder (iEDDA) Cycloaddition
ReactantsTetrazine and trans-cyclooctene (TCO)
Reaction Rate ConstantUp to 30,000 M⁻¹s⁻¹
Typical Reaction Time (Antibody Labeling)30-120 minutes
Typical Reaction Time (Live Cell Imaging)10-60 minutes
Recommended pH7.2 - 9.0
Catalyst RequiredNone
Table 3: Recommended Parameters for Antibody Conjugation
ParameterRecommendationReference
Antibody Concentration1-5 mg/mL
Molar Ratio (Dye:Antibody)8:1 to 20:1
Reaction BufferPBS, pH 7.2-8.5
Incubation Time60-120 minutes at room temperature
Purification MethodSize-exclusion chromatography (e.g., Sephadex G-25)
Optimal Degree of Labeling (DOL)2-8
Table 4: Typical Parameters for dSTORM Imaging
ParameterRecommendationReference
Imaging BufferGLOX buffer with a thiol (e.g., MEA)
Thiol Concentration (MEA)10-100 mM
Excitation Laser PowerHigh power density (kW/cm²)
Frame Rate50-100 Hz
Number of Frames10,000 - 50,000
Data Analysis SoftwareThunderSTORM (ImageJ), or similar

Experimental Protocols

Protocol 1: Conjugation of this compound to Antibodies

This protocol describes the labeling of a TCO-modified antibody with this compound. This assumes the antibody has been previously functionalized with a TCO group.

Materials:

  • TCO-modified antibody

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

  • Prepare the Antibody:

    • Dissolve the TCO-modified antibody in PBS at a concentration of 1-5 mg/mL.

  • Prepare the Dye:

    • Immediately before use, dissolve the this compound in DMSO to a concentration of 10 mg/mL.

  • Labeling Reaction:

    • Add the this compound solution to the antibody solution. A molar excess of 1.05-1.5 equivalents of tetrazine per TCO group on the antibody is recommended.

    • Incubate the reaction mixture for 30-120 minutes at room temperature, protected from light.

  • Purification:

    • Purify the labeled antibody by passing the reaction mixture through a size-exclusion chromatography column to remove unconjugated dye.

    • Collect the fractions containing the labeled antibody.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the antibody) and ~750 nm (for Sulfo-Cy7).

Protocol 2: Super-Resolution (dSTORM) Imaging of Fixed Cells

This protocol outlines the steps for imaging a target of interest in fixed cells using a this compound-labeled antibody.

Materials:

  • Cells cultured on glass-bottom dishes

  • This compound-labeled primary or secondary antibody

  • Paraformaldehyde (PFA), 4% in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 3% BSA in PBS)

  • dSTORM imaging buffer (see below)

dSTORM Imaging Buffer Preparation (GLOX Buffer):

  • Buffer A: 10 mM Tris (pH 8.0) + 50 mM NaCl

  • Buffer B: 50 mM Tris (pH 8.0) + 10 mM NaCl + 10% (w/v) glucose

  • GLOX Solution: 14 mg glucose oxidase + 50 µL catalase (17 mg/mL) in 200 µL Buffer A. Store at 4°C for up to one week.

  • 1 M MEA Solution: 77 mg cysteamine (MEA) in 1 mL of 0.25 N HCl (adjust pH to 7.5-8.5). Store at 4°C for 1-2 weeks or at -20°C for longer periods.

  • Final Imaging Buffer (prepare fresh): 1 mL of Buffer B + 10 µL of GLOX solution + 10 µL of 1 M MEA solution.

Procedure:

  • Cell Fixation and Permeabilization:

    • Fix cells with 4% PFA in PBS for 10 minutes at room temperature.

    • Wash cells three times with PBS.

    • Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Wash cells three times with PBS.

  • Immunolabeling:

    • Block non-specific binding by incubating cells in blocking buffer for 1 hour at room temperature.

    • Incubate with the this compound-labeled primary antibody (or unlabeled primary followed by a labeled secondary) at the desired concentration in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

    • Wash cells extensively with PBS to remove unbound antibodies.

  • dSTORM Imaging:

    • Replace the PBS with the freshly prepared dSTORM imaging buffer.

    • Mount the sample on a super-resolution microscope.

    • Use a high laser power to induce photoswitching of the Sulfo-Cy7 dye.

    • Acquire a series of 10,000 to 50,000 frames at a high frame rate (e.g., 50-100 Hz).

  • Image Reconstruction:

    • Process the acquired image series using a suitable single-molecule localization algorithm (e.g., ThunderSTORM in ImageJ) to reconstruct the super-resolved image.

Visualizations

experimental_workflow cluster_prep Antibody Preparation cluster_labeling Labeling Reaction cluster_purification Purification & QC TCO_Ab TCO-Modified Antibody Reaction Incubate 30-120 min at Room Temperature TCO_Ab->Reaction SulfoCy7 This compound SulfoCy7->Reaction Purify Size-Exclusion Chromatography Reaction->Purify QC Characterize DOL (Absorbance) Purify->QC Labeled_Ab Labeled Antibody QC->Labeled_Ab

Caption: Workflow for conjugating this compound to a TCO-modified antibody.

live_cell_imaging_workflow Start Culture Cells with TCO-modified Target AddDye Add this compound (10-60 min incubation) Start->AddDye Wash Wash (Optional) AddDye->Wash Image Super-Resolution Imaging (dSTORM) Wash->Image Analysis Image Reconstruction & Analysis Image->Analysis

Caption: General workflow for live-cell super-resolution imaging.

signaling_pathway TCO_Target TCO-modified Protein of Interest Reaction iEDDA Reaction TCO_Target->Reaction SulfoCy7 Sulfo-Cy7 Tetrazine SulfoCy7->Reaction Labeled_Complex Fluorescently Labeled Protein Complex Reaction->Labeled_Complex Microscope dSTORM Microscopy Labeled_Complex->Microscope SuperRes_Image Super-Resolution Image Microscope->SuperRes_Image Analysis Pathway Analysis SuperRes_Image->Analysis

Caption: Logical workflow for studying signaling pathways with this compound.

References

Troubleshooting & Optimization

Troubleshooting low labeling efficiency with Sulfo-Cy7 tetrazine.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Sulfo-Cy7 tetrazine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to achieving high labeling efficiency in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a water-soluble, near-infrared (NIR) fluorescent dye.[1][2][3][4][5] It is functionalized with a methyltetrazine group, which allows for a bioorthogonal reaction with trans-cyclooctene (TCO) modified molecules. This reaction, known as the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition or TCO ligation, is exceptionally fast and specific, making it ideal for labeling proteins, antibodies, and other biomolecules in complex biological systems, including live-cell imaging and in vivo studies.

Q2: What are the key spectral properties of this compound?

The spectral properties of this compound are critical for designing imaging experiments. Key quantitative data is summarized in the table below.

PropertyValueReference
Excitation Maximum (λ_abs_)750 nm
Emission Maximum (λ_em_)773 nm
Molar Extinction Coefficient (ε)240,600 L⋅mol⁻¹⋅cm⁻¹
Fluorescence Quantum Yield (Φ)0.24
CF2600.04
CF2800.04

Q3: How should this compound be stored and handled?

Proper storage and handling are crucial for maintaining the reactivity of this compound.

ConditionRecommendationReference
Storage Temperature Store at -20°C in the dark upon receipt.
Light Exposure Avoid prolonged exposure to light to prevent photobleaching.
Moisture Desiccate to protect from moisture.
Transportation Can be transported at room temperature for up to 3 weeks.
Solution Storage It is recommended to prepare stock solutions fresh. For short-term storage, aliquot and store at -20°C or -80°C. Avoid multiple freeze-thaw cycles.

Q4: What factors influence the kinetics of the this compound-TCO reaction?

The reaction rate is dependent on several factors:

  • Reactant Structure: The specific structures of both the tetrazine and the TCO derivative play a significant role. Highly strained TCOs react faster.

  • Concentration: As a bimolecular reaction, the rate is directly proportional to the concentrations of both reactants.

  • Solvent: The reaction is robust and proceeds in various aqueous buffers (e.g., PBS) and organic solvents.

  • pH: The optimal pH range is typically between 6.0 and 9.0.

  • Temperature: The reaction is very fast even at room temperature, but can be accelerated at higher temperatures (e.g., 37°C).

Troubleshooting Guide: Low Labeling Efficiency

Low or no labeling is a common issue. The following guide provides a systematic approach to troubleshooting.

Problem 1: Low or No Fluorescence Signal

This could indicate a complete failure of the labeling reaction or issues with the reagents themselves.

Possible Cause 1: Degraded this compound

  • Reasoning: Tetrazines can degrade over time, especially with improper storage (exposure to light, moisture, or frequent temperature changes).

  • Solution:

    • Ensure the reagent has been stored correctly at -20°C, protected from light and moisture.

    • If possible, test the dye with a fresh, reliable TCO-containing control molecule.

    • Prepare fresh stock solutions in anhydrous DMSO or DMF immediately before use.

Possible Cause 2: Inactive TCO-Modified Molecule

  • Reasoning: The TCO group can also be unstable under certain conditions, such as the presence of strong oxidizing or reducing agents, or prolonged storage in aqueous solutions. Some TCOs can also isomerize to a less reactive cis-cyclooctene form.

  • Solution:

    • Verify the integrity and purity of your TCO-modified molecule.

    • If the TCO was introduced via an NHS ester, ensure that the labeling was successful and that the molecule was purified and stored correctly.

    • Avoid high concentrations of thiols (e.g., DTT, BME) in the reaction buffer, as they can affect TCO stability.

Possible Cause 3: Suboptimal Reaction Conditions

  • Reasoning: The reaction kinetics are influenced by pH, temperature, and reactant concentrations.

  • Solution:

    • Stoichiometry: Empirically optimize the molar ratio of this compound to the TCO-molecule. A 1.5 to 5-fold molar excess of the tetrazine is a common starting point.

    • Concentration: Increase the concentration of your reactants if they are too dilute.

    • Buffer: Ensure the reaction buffer is within the optimal pH range of 6.0-9.0. Phosphate-buffered saline (PBS) is a common choice. Avoid buffers containing primary amines (like Tris) if there is any residual NHS ester from a previous step.

    • Incubation Time: While the reaction is fast, for very low concentrations, extending the incubation time (e.g., up to 2 hours at room temperature or overnight at 4°C) may improve yield.

Problem 2: High Background or Non-Specific Staining

This suggests that the fluorescent dye is present in areas where it should not be.

Possible Cause 1: Excess Unreacted this compound

  • Reasoning: Insufficient purification after the labeling reaction will leave free dye in the sample.

  • Solution:

    • Thoroughly purify the labeled conjugate to remove all unreacted this compound.

    • Use a suitable purification method based on the size of your molecule, such as size-exclusion chromatography (e.g., PD-10 desalting columns), dialysis, or spin filtration.

Possible Cause 2: Hydrophobic Interactions

  • Reasoning: The Cy7 dye is relatively hydrophobic and can non-specifically adhere to proteins and cell membranes.

  • Solution:

    • Include a small amount of a non-ionic detergent (e.g., 0.01-0.05% Tween-20) in your washing buffers during purification and experimental washes to reduce non-specific binding.

    • Perform additional washing steps.

Experimental Protocols

Protocol 1: General Labeling of a TCO-Modified Protein

This protocol provides a general workflow for labeling a protein that has already been functionalized with a trans-cyclooctene (TCO) group.

1. Reagent Preparation:

  • TCO-Modified Protein: Prepare the TCO-modified protein in an amine-free buffer such as PBS, pH 7.4. The recommended protein concentration is 2-10 mg/mL.
  • This compound Stock Solution: Equilibrate the vial of this compound to room temperature before opening. Prepare a 1-10 mM stock solution in anhydrous DMSO.

2. Labeling Reaction: a. Add a 1.5 to 5-fold molar excess of the this compound stock solution to the TCO-modified protein solution. b. Mix gently by pipetting or brief vortexing. c. Incubate the reaction for 30-60 minutes at room temperature, protected from light. For very dilute samples, the incubation time can be extended.

3. Purification: a. Remove the unreacted this compound using a desalting column (e.g., Sephadex G-25) equilibrated with your desired storage buffer (e.g., PBS). b. Collect the fractions containing the labeled protein. The labeled protein will be visibly colored and will elute first.

4. Characterization: a. Determine the Degree of Labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and 750 nm (for Sulfo-Cy7). b. The DOL can be calculated using the following formula: DOL = (A_750 / ε_dye) / ((A_280 - (A_750 * CF_280)) / ε_protein)

  • A_max = Absorbance at the specified wavelength
  • ε_dye = Molar extinction coefficient of this compound (240,600 M⁻¹cm⁻¹)
  • ε_protein = Molar extinction coefficient of the protein at 280 nm
  • CF_280 = Correction factor for the dye's absorbance at 280 nm (0.04)

Visual Guides

Below are diagrams illustrating key workflows and concepts.

G cluster_prep Reagent Preparation cluster_reaction Labeling Reaction cluster_purify Purification & Analysis TCO_Protein TCO-Modified Protein in PBS, pH 7.4 Mix Mix Reactants (1.5-5x molar excess of dye) Dye_Stock This compound Stock in anhy. DMSO Incubate Incubate 30-60 min, RT, Dark Mix->Incubate Gentle Agitation Purify Purify via SEC (e.g., Desalting Column) Incubate->Purify Analyze Characterize (Determine DOL) Purify->Analyze Final_Product Labeled Conjugate Analyze->Final_Product

Caption: Experimental workflow for protein labeling.

G cluster_reagents Reagent Integrity Check cluster_conditions Reaction Condition Optimization cluster_purification Post-Reaction Check Start Low Labeling Efficiency Observed Check_Dye Is this compound stored correctly? (-20°C, dark, dry) Start->Check_Dye Check_TCO Is TCO-molecule active and pure? Start->Check_TCO Check_Stoichiometry Is molar ratio optimal? (Try 1.5-5x excess dye) Check_Dye->Check_Stoichiometry If Reagents OK Check_TCO->Check_Stoichiometry If Reagents OK Check_Concentration Are reactant concentrations sufficient? Check_Stoichiometry->Check_Concentration Check_Buffer Is buffer correct? (pH 6-9, amine-free) Check_Concentration->Check_Buffer Check_Purification Was purification sufficient to remove excess dye? Check_Buffer->Check_Purification After Reaction Success High Labeling Efficiency Achieved Check_Purification->Success

Caption: Troubleshooting logic for low labeling efficiency.

References

Technical Support Center: Optimizing Sulfo-Cy7 Imaging

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize background fluorescence in Sulfo-Cy7 imaging experiments.

Troubleshooting Guide: High Background Fluorescence

High background fluorescence can obscure your specific signal, leading to poor image quality and difficulty in data interpretation. This guide provides a systematic approach to identifying and resolving common causes of high background in Sulfo-Cy7 imaging.

Diagram: Troubleshooting Workflow for High Background

Troubleshooting_High_Background start High Background Observed check_autofluorescence 1. Assess Autofluorescence (Image unstained sample) start->check_autofluorescence autofluorescence_present Autofluorescence Detected check_autofluorescence->autofluorescence_present autofluorescence_actions Implement Mitigation Strategies: - Use appropriate filters - Consider spectral unmixing - Use autofluorescence quenching reagents autofluorescence_present->autofluorescence_actions Yes check_nonspecific_binding 2. Evaluate Non-Specific Binding (No primary antibody control) autofluorescence_present->check_nonspecific_binding No autofluorescence_actions->check_nonspecific_binding nonspecific_binding_present Non-Specific Staining Observed check_nonspecific_binding->nonspecific_binding_present optimize_protocol 3. Optimize Staining Protocol nonspecific_binding_present->optimize_protocol Yes nonspecific_binding_present->optimize_protocol No (Proceed to optimize) optimization_steps Review and Refine: - Antibody concentration (titration) - Blocking buffer & time - Washing steps (duration/number) - Conjugate purity optimize_protocol->optimization_steps final_image Improved Signal-to-Noise Ratio optimization_steps->final_image

Caption: A step-by-step workflow for troubleshooting high background fluorescence.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of high background fluorescence with Sulfo-Cy7?

High background fluorescence in Sulfo-Cy7 imaging typically stems from four main sources:

  • Tissue Autofluorescence: Endogenous molecules within the sample, such as collagen and elastin, can fluoresce, contributing to background noise. While near-infrared (NIR) dyes like Sulfo-Cy7 are used to minimize this, it can still be a factor in certain tissues.

  • Non-Specific Binding of the Conjugate: The Sulfo-Cy7-antibody conjugate may bind to cellular components other than the target antigen. This can be due to:

    • Hydrophobic Interactions: Although sulfonation reduces hydrophobicity, some non-specific binding can still occur.[1]

    • Electrostatic Interactions: The negatively charged sulfonate groups on the dye can interact with positively charged molecules in the tissue.

  • Unbound Fluorophore: Residual, unconjugated Sulfo-Cy7 dye from the labeling reaction can bind non-specifically to the sample if not adequately removed during conjugate purification.

  • Suboptimal Staining Protocol: Inappropriately high antibody concentrations, insufficient blocking, or inadequate washing can all lead to increased background.[2]

Q2: How does the sulfonation of Cy7 affect background fluorescence?

The "Sulfo" prefix indicates the presence of sulfonate groups on the cyanine dye structure. This modification has a significant impact on the dye's properties and its performance in imaging.

Diagram: Impact of Sulfonation on Cy7 Properties

Sulfonation_Effect cluster_cy7 Standard Cy7 cluster_sulfocy7 Sulfo-Cy7 cy7 Hydrophobic Core hydrophobic_interaction Aggregation & Non-Specific Binding cy7->hydrophobic_interaction Increased Hydrophobic Interactions sulfocy7 Hydrophilic Sulfo-Cy7 (with SO3- groups) reduced_hydrophobicity Reduced Aggregation & Lower Hydrophobic Non-Specific Binding sulfocy7->reduced_hydrophobicity Increased Water Solubility electrostatic_interaction Potential for Electrostatic Non-Specific Binding sulfocy7->electrostatic_interaction Introduces Negative Charge Conjugation_Purification start Antibody + Sulfo-Cy7 NHS Ester reaction Labeling Reaction (pH 8.5-9.0) start->reaction mixture Reaction Mixture: - Conjugated Antibody - Unconjugated Antibody - Free Sulfo-Cy7 Dye reaction->mixture purification Purification (Size Exclusion Chromatography) mixture->purification purified_conjugate Purified Sulfo-Cy7 Conjugate purification->purified_conjugate Collected free_dye Free Sulfo-Cy7 Dye (Removed) purification->free_dye Discarded

References

Optimizing Sulfo-Cy7 Tetrazine and TCO Reactions: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing the reaction between Sulfo-Cy7 tetrazine and trans-cyclooctene (TCO). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions, ensuring the successful execution of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal stoichiometry for the this compound-TCO reaction?

A1: For efficient conjugation, it is generally recommended to use a slight molar excess of the this compound relative to the TCO-functionalized molecule. A common starting point is a 1.5 to 2-fold molar excess of the tetrazine reagent.[1][2] However, the optimal ratio may vary depending on the specific molecules being conjugated and should be empirically determined for your system.[2]

Q2: What are the recommended reaction buffers and pH range?

A2: The TCO-tetrazine ligation is robust and proceeds efficiently in a variety of aqueous buffers.[2] Phosphate-buffered saline (PBS) is a common choice. The reaction is typically performed in a pH range of 6 to 9.[2] For "click-to-release" applications, the subsequent elimination step can be pH-dependent, with acidic conditions often favoring release. It is also important to consider the pH stability of the reactants, as some tetrazines may degrade in basic aqueous solutions.

Q3: What is the ideal reaction temperature and duration?

A3: The reaction is exceptionally fast and can often be completed at room temperature (20-25°C) within 30 to 60 minutes. For certain applications or less reactive partners, the incubation time can be extended up to 2 hours or even overnight at 4°C. In some instances, incubating at 37°C or 40°C can be used to further accelerate the reaction.

Q4: Is a catalyst required for the TCO-tetrazine click reaction?

A4: No, the TCO-tetrazine ligation is a bioorthogonal reaction that proceeds rapidly without the need for a catalyst, such as copper, which can be cytotoxic. This catalyst-free nature makes it particularly well-suited for applications in biological systems and live-cell imaging.

Q5: How can I monitor the progress of the reaction?

A5: The progress of the TCO-tetrazine reaction can be conveniently monitored spectrophotometrically by observing the disappearance of the characteristic absorbance of the tetrazine moiety, which is typically in the range of 510-550 nm.

Q6: What factors influence the speed of the Tetrazine-TCO reaction?

A6: The reaction kinetics are primarily influenced by the electronic properties and steric hindrance of the reactants. Electron-withdrawing groups on the tetrazine and electron-donating groups on the TCO can increase the reaction rate. Additionally, increased ring strain in the TCO molecule leads to faster kinetics. Conversely, steric hindrance around the reactive moieties can slow the reaction.

Troubleshooting Guide

This guide addresses common issues encountered during the this compound and TCO reaction.

Issue: Slow or Incomplete Reaction
Possible Cause Recommended Solution(s)
Suboptimal Reaction Conditions Optimize Temperature: While the reaction is fast at room temperature, gentle heating to 37°C can increase the rate. Check pH: Ensure the reaction buffer is within the optimal pH range of 6-9. For "click-to-release" applications, a lower pH might be necessary to facilitate the release step.
Degradation of Reactants Verify Reactant Integrity: Tetrazines can be susceptible to degradation in aqueous media. TCOs can undergo isomerization to the less reactive cis-isomer, especially in the presence of thiols or copper-containing proteins. Use freshly prepared solutions or reagents that have been stored properly (desiccated and protected from light).
Steric Hindrance Introduce a Spacer: If the this compound and TCO moieties are attached to bulky molecules, steric hindrance can impede the reaction. Incorporating a flexible spacer, such as a PEG linker, between the reactive moiety and the molecule of interest can improve accessibility.
Incorrect Stoichiometry Optimize Molar Ratio: While a 1:1 stoichiometry is theoretical, using a slight excess (1.5-2 fold) of the more stable or less expensive reactant can help drive the reaction to completion.
Inaccurate Quantification of Reactants Confirm Concentrations: Use a reliable method, such as UV-Vis spectroscopy, to accurately determine the concentration of your this compound and TCO stock solutions before setting up the reaction.
Issue: Low Product Yield
Possible Cause Recommended Solution(s)
Side Reactions Purify Reactants: Ensure that your starting materials are free of impurities that could lead to unwanted side reactions. Degas Solutions: For oxygen-sensitive molecules, degassing the reaction buffer can prevent oxidation-related side products.
Precipitation of Reactants or Product Improve Solubility: Sulfo-Cy7 is water-soluble, which helps to prevent precipitation in aqueous buffers. If working with hydrophobic TCO-modified molecules, consider using PEGylated linkers to enhance aqueous solubility. A small percentage of an organic co-solvent like DMSO or DMF can also be used, but its compatibility with your biological system must be verified.

Quantitative Data on Reaction Kinetics

The second-order rate constants for TCO-tetrazine ligations are exceptionally high, making this one of the fastest bioorthogonal reactions available. The reaction kinetics are influenced by the specific structures of the TCO and tetrazine, as well as the reaction solvent.

Tetrazine Derivative TCO Derivative Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] Solvent
3,6-di-(2-pyridyl)-s-tetrazinetrans-cyclooctene~20009:1 Methanol/Water
Methyl-substituted tetrazineTCO~1000Aqueous Media
Hydrogen-substituted tetrazineTCOup to 30,000Aqueous Media
3-methyl-6-phenyl-tetrazinesTCO420 ± 49ACN/PBS
Me4Pyr-TzTCO-PEG₄69,400DPBS
Diphenyl-s-tetrazined-TCO520MeOH, 25°C

Note: This table provides approximate values from various sources. Actual rates will depend on specific experimental conditions.

Experimental Protocols

Protocol 1: General Procedure for Monitoring Tetrazine-TCO Ligation by UV-Vis Spectroscopy
  • Prepare Stock Solutions: Prepare stock solutions of this compound and the TCO-modified molecule in a suitable solvent (e.g., DMSO or DMF).

  • Determine Molar Extinction Coefficient: Accurately determine the molar extinction coefficient of the this compound at its λmax in the chosen reaction buffer.

  • Initiate the Reaction: In a cuvette, add the reaction buffer and the TCO solution. Start the spectrophotometer measurement and then add the this compound solution to initiate the reaction. Ensure rapid and thorough mixing.

  • Monitor Absorbance: Record the decrease in absorbance at the tetrazine's λmax over time.

  • Calculate Reaction Rate: The observed rate constant (k_obs) can be determined by fitting the absorbance decay to a pseudo-first-order or second-order rate equation, depending on the experimental setup.

Protocol 2: TCO-Tetrazine Protein-Protein Conjugation
  • Preparation: Prepare the TCO-labeled protein and the this compound-labeled protein in a suitable reaction buffer (e.g., PBS, pH 7.4).

  • Reactant Calculation: Determine the volumes of each protein solution required to achieve the desired molar ratio (typically a 1:1 or a slight excess of the tetrazine-labeled protein).

  • Conjugation: Mix the TCO-labeled protein with the this compound-labeled protein.

  • Incubation: Allow the reaction to proceed for 60 minutes at room temperature.

  • Purification (Optional): If necessary, remove any unreacted starting material using size-exclusion chromatography.

  • Storage: Store the final conjugate at 4°C until further use.

Visualizations

Troubleshooting Workflow for Slow/Incomplete Reactions Start Slow or Incomplete Reaction Observed CheckConditions Verify Reaction Conditions (Temp, pH, Time) Start->CheckConditions ConditionsOK Conditions Optimal? CheckConditions->ConditionsOK AdjustConditions Adjust Temperature, pH, or Incubation Time ConditionsOK->AdjustConditions No CheckReactants Assess Reactant Integrity (Age, Storage) ConditionsOK->CheckReactants Yes AdjustConditions->CheckConditions ReactantsOK Reactants Fresh & Stored Correctly? CheckReactants->ReactantsOK PrepareFresh Prepare Fresh Reactant Solutions ReactantsOK->PrepareFresh No CheckStoichiometry Review Stoichiometry & Concentrations ReactantsOK->CheckStoichiometry Yes PrepareFresh->CheckReactants StoichiometryOK Molar Ratio & Concentrations Correct? CheckStoichiometry->StoichiometryOK AdjustStoichiometry Re-quantify & Adjust Molar Ratio StoichiometryOK->AdjustStoichiometry No ConsiderSterics Evaluate Potential Steric Hindrance StoichiometryOK->ConsiderSterics Yes AdjustStoichiometry->CheckStoichiometry StericsOK Bulky Groups Present? ConsiderSterics->StericsOK UseSpacer Incorporate PEG Spacer in Future Designs StericsOK->UseSpacer Yes Success Reaction Optimized StericsOK->Success No UseSpacer->Success

Caption: Troubleshooting logic for slow or incomplete reactions.

General Experimental Workflow for Protein Conjugation cluster_prep Reactant Preparation cluster_reaction Conjugation Reaction cluster_analysis Analysis & Purification Prep_TCO Prepare TCO-labeled Protein in Buffer Calc Calculate Volumes for Desired Molar Ratio Prep_TCO->Calc Prep_Tetrazine Prepare Sulfo-Cy7 Tetrazine Solution Prep_Tetrazine->Calc Mix Mix Reactants Calc->Mix Incubate Incubate (e.g., 1 hr at RT) Mix->Incubate Monitor Monitor Reaction (Optional, e.g., UV-Vis) Incubate->Monitor Purify Purify Conjugate (Optional, e.g., SEC) Incubate->Purify Monitor->Purify Store Store Final Conjugate at 4°C Purify->Store

Caption: Workflow for this compound-TCO protein conjugation.

References

Overcoming Sulfo-Cy7 tetrazine solubility issues in aqueous buffers.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Sulfo-Cy7 tetrazine. Our goal is to help you overcome common challenges, particularly those related to solubility in aqueous buffers, to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a near-infrared (NIR), water-soluble fluorescent dye.[1][2] The "sulfo" designation indicates the presence of sulfonate groups, which greatly enhance its water solubility compared to non-sulfonated cyanine dyes.[3][4][] It contains a methyltetrazine group that enables rapid and efficient, metal-free conjugation to molecules containing a strained alkene, such as trans-cyclooctene (TCO), through a bioorthogonal reaction known as the Inverse-Electron-Demand Diels-Alder (IEDDA) cycloaddition, a type of "click chemistry". Its primary application is in the fluorescent labeling of biomolecules for in vivo and in vitro imaging and other fluorescence-based assays.

Q2: Is this compound soluble in aqueous buffers?

Yes, this compound is designed to be water-soluble and is suitable for use in purely aqueous conditions. The sulfonate groups minimize the need for organic co-solvents during labeling reactions in aqueous environments. However, issues with precipitation or aggregation can still occur under certain conditions.

Q3: Do I need to dissolve this compound in an organic solvent first?

While this compound is water-soluble, it is a common and recommended practice to first prepare a concentrated stock solution in an anhydrous organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). This ensures the compound is fully dissolved before being added to your aqueous reaction buffer, which can prevent localized precipitation.

Q4: What are the optimal storage conditions for this compound?

This compound powder should be stored at -20°C in the dark and kept desiccated. Stock solutions in an anhydrous organic solvent can also be stored at -20°C for about a month or at -80°C for up to six months. It is crucial to protect the compound from prolonged exposure to light and moisture to prevent degradation.

Troubleshooting Guide

Issue 1: I observed a precipitate after adding the this compound stock solution to my aqueous buffer.

  • Cause A: Localized High Concentration. Adding the organic stock solution too quickly can lead to a high localized concentration of the dye, causing it to precipitate before it has a chance to disperse in the aqueous buffer.

    • Solution: Add the this compound stock solution dropwise to the reaction buffer while gently vortexing or stirring. This facilitates rapid dispersion and dissolution.

  • Cause B: Final Concentration of Organic Solvent is Too High. While a small amount of an organic co-solvent is generally well-tolerated, a high percentage in the final reaction volume can cause precipitation of buffer components or biomolecules.

    • Solution: Ensure the final concentration of the organic solvent (e.g., DMSO) in your reaction mixture is low, typically below 10%.

  • Cause C: Buffer Incompatibility. Certain buffer components or extreme pH values may reduce the solubility of the dye.

    • Solution: If possible, test the solubility of this compound in a small amount of your buffer before proceeding with your experiment. If precipitation occurs, consider using a different buffer system, such as phosphate-buffered saline (PBS).

Issue 2: The labeling efficiency of my protein is low.

  • Cause A: Incorrect pH of the Reaction Buffer. For labeling reactions involving NHS esters (if you are creating the TCO-molecule to be labeled), the pH of the protein solution should be optimal for the reaction with primary amines.

    • Solution: For NHS ester-based labeling, maintain the pH of the protein solution at 8.5 ± 0.5. If the pH is below 8.0, consider adjusting it with 1 M sodium bicarbonate.

  • Cause B: Presence of Primary Amines in the Buffer. Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for the labeling reagent if you are using an amine-reactive dye.

    • Solution: Ensure your protein is in a buffer free of primary amines.

  • Cause C: Low Protein Concentration. The efficiency of the labeling reaction can be concentration-dependent.

    • Solution: For optimal labeling, the recommended final protein concentration is typically in the range of 2-10 mg/mL.

Issue 3: I see little to no fluorescence from my labeled molecule.

  • Cause A: Dye Aggregation. Cyanine dyes can aggregate, especially at high concentrations or when conjugated to biomolecules at a high density. This aggregation can lead to self-quenching of the fluorescence. Sulfonation reduces this tendency but does not eliminate it entirely.

    • Solution: Try reducing the molar excess of the dye during the labeling reaction to achieve a lower degree of labeling. You can assess the degree of labeling (DOL) using spectrophotometry.

  • Cause B: Fluorogenic Nature of Tetrazine Dyes. The tetrazine moiety can quench the fluorescence of the attached dye. Upon reaction with a dienophile like TCO, this quenching effect is reduced, leading to a significant increase in fluorescence.

    • Solution: This is an inherent property of the probe. Measure the fluorescence after the click reaction with the TCO-containing molecule is complete. The "turn-on" fluorescence is advantageous for reducing background in imaging experiments.

Data Summary

The following table summarizes the spectral properties of this compound.

PropertyValueReference(s)
Excitation Maximum (λex)~750 nm
Emission Maximum (λem)~773 nm
Extinction Coefficient~240,000 cm⁻¹M⁻¹
Fluorescence Quantum Yield~0.24
Recommended Solvents for StockDMSO, DMF, Water

Experimental Protocols

Protocol: Preparation of a this compound Stock Solution

  • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Add a small volume of anhydrous DMSO to the vial to create a high-concentration stock solution (e.g., 10 mM).

  • Vortex the solution until the this compound is completely dissolved.

  • For storage, aliquot the stock solution into smaller volumes and store at -20°C or -80°C, protected from light and moisture.

Protocol: General Labeling of a TCO-Modified Protein

  • Prepare the Protein: Ensure your TCO-modified protein is in an appropriate reaction buffer (e.g., PBS, pH 7.4) at a concentration of 2-10 mg/mL.

  • Calculate Reagent Volumes: Determine the required volume of the this compound stock solution to achieve the desired molar excess (a 10- to 20-fold molar excess is a common starting point).

  • Labeling Reaction: While gently stirring or vortexing the protein solution, slowly add the calculated volume of the this compound stock solution.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours, protected from light.

  • Purification: Remove the unreacted dye from the labeled protein conjugate using size exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis reagent_prep Prepare Sulfo-Cy7 Tetrazine Stock (in DMSO) reaction Add Tetrazine to Protein (Dropwise with Mixing) reagent_prep->reaction protein_prep Prepare TCO-modified Protein in Buffer protein_prep->reaction incubation Incubate (1-2 hours, RT, Dark) reaction->incubation purification Purify Conjugate (e.g., SEC) incubation->purification analysis Analyze Labeled Protein (Spectroscopy, Imaging) purification->analysis

Caption: Experimental workflow for labeling a TCO-modified protein with this compound.

click_chemistry_pathway cluster_reaction Inverse Electron Demand Diels-Alder Reaction tetrazine This compound reaction_step + tetrazine->reaction_step tco TCO-modified Biomolecule tco->reaction_step product Stable Labeled Conjugate reaction_step->product Click Reaction n2 N₂ (gas) product->n2 Release

Caption: Bioorthogonal "click" reaction between this compound and a TCO-modified biomolecule.

References

Technical Support Center: Minimizing Non-specific Binding of Sulfo-Cy7 Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you minimize non-specific binding of Sulfo-Cy7 conjugates in your experiments.

Troubleshooting Guide

This guide addresses common issues encountered during immunofluorescence staining with Sulfo-Cy7 conjugates and provides step-by-step solutions.

Issue 1: High background fluorescence across the entire sample.

Potential Cause Solution
Excessive Conjugate Concentration Titrate your Sulfo-Cy7 conjugate to determine the optimal concentration that provides a high signal-to-noise ratio. Start with a range of concentrations (e.g., 0.1 µg/mL to 10 µg/mL) to identify the lowest concentration that still gives a robust specific signal.[1]
Inadequate Blocking Use an appropriate blocking buffer to saturate non-specific binding sites. Common blocking agents include Bovine Serum Albumin (BSA), normal serum from the species of the secondary antibody, and specialized commercial blocking buffers.[2]
Insufficient Washing Increase the number and duration of wash steps after antibody incubation to thoroughly remove unbound conjugates. Using a wash buffer containing a mild detergent like Tween 20 (typically at 0.05% - 0.1%) can help reduce non-specific interactions.[1][3]
Probe Aggregation Centrifuge the Sulfo-Cy7 conjugate solution before use to pellet any aggregates that may have formed during storage.

Issue 2: Non-specific binding to specific cell types, particularly monocytes and macrophages.

Potential Cause Solution
Dye-Mediated Binding Cyanine dyes, including Sulfo-Cy7, are known to bind non-specifically to monocytes and macrophages.[4] Utilize specialized blocking buffers designed to prevent this interaction, such as BD Pharmingen™ MonoBlock™ Leukocyte Staining Buffer or Cyanine TruStain™ Buffer.
Fc Receptor Binding If your Sulfo-Cy7 is conjugated to an antibody, non-specific binding may occur through Fc receptors on cells like macrophages, B cells, and NK cells. Use an Fc receptor blocking reagent prior to incubation with your primary antibody. Alternatively, using F(ab')2 fragments of the antibody, which lack the Fc region, can eliminate this type of non-specific binding.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of non-specific binding with Sulfo-Cy7 conjugates?

A1: Non-specific binding of Sulfo-Cy7 conjugates can arise from several factors:

  • Hydrophobic and Ionic Interactions: The chemical structure of the cyanine dye can lead to non-specific interactions with cellular components.

  • Fc Receptor Binding: If the Sulfo-Cy7 is conjugated to an antibody, the Fc portion of the antibody can bind to Fc receptors on various cell types.

  • High Conjugate Concentration: Using too much of the fluorescent conjugate increases the likelihood of off-target binding.

  • Suboptimal Blocking: Failure to adequately block non-specific binding sites on the sample.

  • Insufficient Washing: Incomplete removal of unbound conjugate after staining.

Q2: Which blocking buffer is best for minimizing non-specific binding of Sulfo-Cy7?

A2: The optimal blocking buffer can be application-dependent. Here is a comparison of common options:

Blocking Agent Pros Cons Typical Concentration
Bovine Serum Albumin (BSA) Readily available, relatively inexpensive, and effective for general protein blocking.May be less effective than serum for certain tissues and can sometimes diminish the specific signal in thick tissue samples.1-5% (w/v) in PBS or TBS.
Normal Serum Highly effective as it contains a mixture of proteins that can block a wide range of non-specific sites. The serum should be from the same species as the secondary antibody to prevent cross-reactivity.More expensive than BSA and can contain endogenous antibodies that may cross-react with the sample.5-10% (v/v) in PBS or TBS.
Commercial Blocking Buffers Formulated specifically to reduce non-specific binding of cyanine dyes to leukocytes. Can be highly effective for their intended application.Can be more expensive and may not be necessary for all sample types.As per manufacturer's instructions.

Q3: How can I be sure that the signal I am observing is specific?

A3: To confirm the specificity of your staining, it is crucial to include proper controls in your experiment. These include:

  • Isotype Control: A sample stained with a non-specific antibody of the same isotype and with the same fluorescent conjugate as your primary antibody. This helps to determine the level of non-specific binding of the antibody itself.

  • No Primary Antibody Control: A sample that is incubated with the fluorescently labeled secondary antibody only. This control helps to assess non-specific binding of the secondary antibody.

  • Unstained Control: A sample that is not treated with any fluorescent conjugate. This allows you to determine the level of autofluorescence in your sample.

  • Pre-adsorption Control: Incubating the primary antibody with an excess of the target antigen before staining the sample. A significant reduction in signal indicates that the staining is specific.

Experimental Protocols

Protocol 1: General Immunofluorescence Staining with Sulfo-Cy7 Conjugates

This protocol provides a general workflow for immunofluorescent staining. Optimization of incubation times, temperatures, and concentrations will be necessary for specific applications.

  • Sample Preparation: Prepare your cells or tissue sections on slides or coverslips.

  • Fixation: Fix the samples with an appropriate fixative (e.g., 4% paraformaldehyde in PBS for 15 minutes at room temperature).

  • Washing: Wash the samples three times with PBS for 5 minutes each.

  • Permeabilization (for intracellular targets): If targeting an intracellular antigen, permeabilize the cells with a detergent such as 0.1-0.5% Triton X-100 or Tween 20 in PBS for 10-15 minutes.

  • Blocking: Incubate the samples with a blocking buffer (e.g., 5% normal goat serum in PBS with 0.1% Tween 20) for 1 hour at room temperature to block non-specific binding sites.

  • Primary Antibody Incubation: Dilute the Sulfo-Cy7 conjugated primary antibody in the blocking buffer to its optimal concentration. Incubate the samples with the primary antibody solution overnight at 4°C or for 1-2 hours at room temperature in a humidified chamber.

  • Washing: Wash the samples three to five times with PBS containing 0.1% Tween 20 for 5 minutes each to remove unbound primary antibody.

  • Counterstaining (Optional): If desired, counterstain the nuclei with a suitable dye like DAPI.

  • Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Imaging: Visualize the samples using a fluorescence microscope with the appropriate filter set for Sulfo-Cy7.

Protocol 2: Pre-adsorption of a Sulfo-Cy7 Conjugated Antibody to Confirm Specificity

This protocol is used to verify that the antibody is binding specifically to the target antigen.

  • Determine Optimal Antibody Concentration: First, determine the optimal working concentration of your Sulfo-Cy7 conjugated antibody.

  • Prepare Antibody Solutions: Prepare two tubes of the antibody solution at the optimal concentration in your incubation buffer.

  • Blocking Peptide/Protein Addition: To one tube (the "blocked" sample), add the purified target protein or peptide against which the antibody was raised, in a 2-5 fold excess by weight. To the other tube (the "control" sample), add an equivalent volume of buffer.

  • Incubation: Gently mix both tubes and incubate for 30-60 minutes at room temperature with gentle agitation.

  • Staining: Proceed with your standard immunofluorescence staining protocol, using the "blocked" antibody solution for one set of identical samples and the "control" antibody solution for the other.

  • Comparison: Compare the staining between the "blocked" and "control" samples. A significant reduction or absence of signal in the "blocked" sample indicates that the antibody staining is specific.

Visualized Workflows and Logic

experimental_workflow cluster_prep Sample Preparation cluster_staining Staining Procedure cluster_final Final Steps prep Prepare Cells/Tissue fix Fixation prep->fix wash1 Wash fix->wash1 perm Permeabilization (optional) wash1->perm block Blocking perm->block primary_ab Primary Antibody Incubation (Sulfo-Cy7 Conjugate) block->primary_ab wash2 Wash primary_ab->wash2 secondary_ab Secondary Antibody Incubation (if applicable) wash2->secondary_ab Indirect Staining counterstain Counterstain (optional) wash2->counterstain wash3 Wash secondary_ab->wash3 wash3->counterstain mount Mounting counterstain->mount image Imaging mount->image troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start High Background Observed cause1 Excessive [Conjugate]? start->cause1 cause2 Inadequate Blocking? start->cause2 cause3 Insufficient Washing? start->cause3 cause4 Cell-Specific Binding? start->cause4 sol1 Titrate Conjugate cause1->sol1 sol2 Optimize Blocking Buffer (BSA, Serum, Commercial) cause2->sol2 sol3 Increase Wash Steps (add Tween 20) cause3->sol3 sol4 Use Specialized Blocker (e.g., MonoBlock™) or Fc Block cause4->sol4 end Improved Signal-to-Noise sol1->end sol2->end sol3->end sol4->end

References

Technical Support Center: Optimizing Sulfo-Cy7 Tetrazine Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the signal-to-noise ratio in their Sulfo-Cy7 tetrazine experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a near-infrared (NIR), water-soluble fluorescent dye functionalized with a tetrazine group.[1] This makes it ideal for bioorthogonal "click" chemistry reactions, specifically the inverse-electron-demand Diels-Alder cycloaddition (IEDDA) with trans-cyclooctene (TCO) tagged biomolecules.[1] Its principal applications are in live-cell imaging, in vivo imaging, and flow cytometry, where its NIR fluorescence minimizes background autofluorescence from biological samples.[2][3]

Q2: Why is a high signal-to-noise ratio (SNR) important in my experiments?

Q3: What are the common sources of high background noise in this compound experiments?

High background noise can originate from several sources:

  • Non-specific binding: The this compound probe may bind to cellular components or surfaces that are not the intended target.[2] Cyanine dyes, in general, can exhibit non-specific binding to monocytes and macrophages.

  • Cellular Autofluorescence: Endogenous fluorophores within cells and tissues can emit fluorescence, particularly in the lower wavelength regions of the visible spectrum. While NIR imaging with Sulfo-Cy7 reduces this, some autofluorescence can still be a contributing factor.

  • Incomplete removal of unbound probe: Insufficient washing after incubation with the this compound probe will result in a high background signal.

  • Reagent Impurities: The presence of fluorescent impurities in the this compound reagent or other buffers can contribute to background noise.

Q4: How does the fluorogenic nature of tetrazine dyes help in improving the signal-to-noise ratio?

Many tetrazine-dye conjugates, including those with cyanine dyes, exhibit a phenomenon known as "fluorogenic activation" or "fluorescence turn-on". The tetrazine moiety can quench the fluorescence of the nearby Cy7 dye. Upon the bioorthogonal reaction with a TCO-modified target, the tetrazine is consumed, and the quenching effect is diminished, leading to a significant increase in fluorescence intensity. This means the probe is dimly fluorescent when unbound and becomes brightly fluorescent only upon reacting with its target, thereby inherently increasing the signal-to-noise ratio and enabling wash-free imaging protocols in some cases.

Troubleshooting Guides

Problem 1: Low or No Signal

If you are observing a weak or absent signal, consider the following troubleshooting steps:

Potential Cause Recommended Solution Detailed Explanation
Inefficient Bioorthogonal Reaction Optimize reaction conditions: Increase incubation time and/or concentration of this compound or the TCO-labeled molecule.The IEDDA reaction rate is dependent on the concentrations of both reactants. Ensure sufficient time and concentration for the reaction to proceed to completion.
Degraded Reagents Use fresh, properly stored reagents. Prepare fresh dilutions of this compound for each experiment.This compound should be stored at -20°C in the dark and desiccated. Avoid repeated freeze-thaw cycles. Tetrazine stability can be compromised in aqueous solutions over time.
Inactive TCO-labeled Biomolecule Verify the integrity and reactivity of your TCO-labeled molecule.The TCO group can degrade over time. Ensure it has been stored correctly and, if possible, test its reactivity with a known tetrazine probe.
Suboptimal Imaging Settings Adjust microscope settings: Increase laser power, exposure time, or detector gain.Ensure that the imaging parameters are optimized for detecting the NIR signal of Sulfo-Cy7. Be mindful of phototoxicity and photobleaching with excessive laser power or exposure.
Incorrect Filter Sets Use appropriate filter sets for Sulfo-Cy7.The excitation maximum of Sulfo-Cy7 is around 750 nm, and the emission maximum is around 773 nm. Using incorrect filters will result in poor signal collection.
Problem 2: High Background Noise

High background can obscure your specific signal. The following table provides strategies to mitigate this issue:

Potential Cause Recommended Solution Detailed Explanation
Non-Specific Binding Implement a blocking step before adding the this compound probe. Optimize washing steps.Use a blocking agent like Bovine Serum Albumin (BSA) or casein to saturate non-specific binding sites. Increase the number and duration of washes to remove unbound probe. Adding a non-ionic detergent like Tween-20 to the wash buffer can also be beneficial.
Cellular Autofluorescence Image an unstained control sample. Use spectral imaging and linear unmixing if available.An unstained control will help you determine the level and localization of autofluorescence in your sample. Advanced imaging techniques can help to computationally separate the specific signal from the autofluorescence.
High Probe Concentration Titrate the concentration of this compound.Using an excessively high concentration of the probe can lead to increased non-specific binding and background. Perform a concentration titration to find the optimal balance between signal and background.
Contaminated Buffers or Media Use high-purity, sterile-filtered buffers. For live-cell imaging, use phenol red-free media.Phenol red and other components in cell culture media can be fluorescent and contribute to background.

Experimental Protocols

Detailed Protocol for Live-Cell Imaging with this compound

This protocol provides a general guideline for labeling and imaging live cells using a TCO-modified protein of interest and this compound.

Materials:

  • Live cells expressing your TCO-modified protein of interest, cultured on glass-bottom dishes.

  • This compound.

  • Anhydrous DMSO.

  • Live-cell imaging medium (e.g., phenol red-free DMEM or FluoroBrite™ DMEM).

  • Wash buffer (e.g., sterile PBS or HBSS).

  • Blocking buffer (e.g., 1-5% BSA in PBS).

  • Fluorescence microscope with appropriate NIR laser lines and filters.

Procedure:

  • Cell Preparation: Culture cells to the desired confluency (typically 50-70%) on glass-bottom dishes suitable for microscopy.

  • Reagent Preparation:

    • Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO.

    • Immediately before use, dilute the this compound stock solution to the desired final concentration (typically 1-10 µM) in pre-warmed live-cell imaging medium. It is recommended to perform a titration to determine the optimal concentration.

  • Blocking (Optional but Recommended):

    • Wash the cells once with pre-warmed wash buffer.

    • Incubate the cells with blocking buffer for 30 minutes at 37°C to reduce non-specific binding.

    • Wash the cells once with pre-warmed wash buffer.

  • Labeling:

    • Remove the wash buffer and add the this compound labeling solution to the cells.

    • Incubate for 30-60 minutes at 37°C in a CO₂ incubator, protected from light. The optimal incubation time may need to be determined empirically.

  • Washing:

    • Gently wash the cells 2-3 times with pre-warmed live-cell imaging medium to remove unbound this compound.

  • Imaging:

    • Place the dish on the microscope stage.

    • Use the appropriate laser line (e.g., ~750 nm) and emission filter (e.g., ~770-800 nm) for Sulfo-Cy7.

    • Acquire images using the lowest possible laser power and shortest exposure time that provides a good signal to minimize phototoxicity and photobleaching.

    • For time-lapse imaging, determine the appropriate imaging intervals and total duration based on your experimental needs.

Quantitative Data Summary

The following tables provide illustrative examples of how to structure and present quantitative data for optimizing your this compound experiments. The specific values will vary depending on the cell type, target molecule, and imaging system.

Table 1: Comparison of Blocking Agents on Signal-to-Noise Ratio (SNR)
Blocking Agent Concentration Incubation Time Signal Intensity (a.u.) Background Intensity (a.u.) Signal-to-Noise Ratio (SNR)
No Block--15005003.0
BSA1%30 min14502505.8
BSA5%30 min14001509.3
Casein1%30 min135012011.3

SNR is calculated as Signal Intensity / Background Intensity.

Table 2: Effect of Washing Steps on Background Intensity
Number of Washes Wash Buffer Background Intensity (a.u.)
1PBS450
3PBS200
5PBS100
3PBS + 0.05% Tween-20150

Visualizations

Diagram 1: General Workflow for this compound Labeling

G cluster_prep Preparation cluster_labeling Labeling cluster_analysis Analysis cell_prep Cell Culture with TCO-labeled Protein blocking Blocking Step (e.g., BSA) cell_prep->blocking reagent_prep Prepare Sulfo-Cy7 Tetrazine Solution incubation Incubation with This compound reagent_prep->incubation blocking->incubation washing Washing Steps incubation->washing imaging Fluorescence Microscopy (NIR) washing->imaging data_analysis Image & Data Analysis imaging->data_analysis

Caption: A generalized workflow for labeling TCO-modified proteins in cells with this compound.

Diagram 2: Troubleshooting Logic for High Background Noise

G start High Background Noise Observed q1 Is an unstained control autofluorescent? start->q1 a1_yes Use spectral unmixing or longer wavelength dyes q1->a1_yes Yes q2 Was a blocking step included? q1->q2 No a1_yes->q2 a2_no Incorporate a blocking step (e.g., BSA) q2->a2_no No q3 Are washing steps sufficient? q2->q3 Yes a2_no->q3 a3_no Increase number and duration of washes q3->a3_no No q4 Is the probe concentration optimized? q3->q4 Yes a3_no->q4 a4_no Titrate probe concentration q4->a4_no No end Improved Signal-to-Noise q4->end Yes a4_no->end

Caption: A decision tree for troubleshooting high background noise in this compound experiments.

Diagram 3: Bioorthogonal Reaction Signaling Pathway

G cluster_reactants Reactants cluster_product Product TCO TCO-modified Biomolecule Reaction IEDDA Click Reaction TCO->Reaction SulfoCy7Tet This compound (Low Fluorescence) SulfoCy7Tet->Reaction LabeledProduct Labeled Biomolecule (High Fluorescence) Reaction->LabeledProduct

Caption: The inverse-electron-demand Diels-Alder (IEDDA) reaction between a TCO-modified biomolecule and this compound.

References

Impact of buffer pH on Sulfo-Cy7 tetrazine conjugation efficiency.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the impact of buffer pH on the efficiency of Sulfo-Cy7 tetrazine conjugation. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to help you optimize your conjugation reactions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for conjugating a Sulfo-Cy7 NHS ester to a primary amine?

The optimal pH for reacting a Sulfo-Cy7 N-hydroxysuccinimide (NHS) ester with a primary amine (e.g., on a protein) is a balance between maximizing the amine's nucleophilicity and minimizing the hydrolysis of the NHS ester. The recommended pH range is typically 8.3 to 8.5.[1] Below this range, the amine group is more likely to be protonated and thus less reactive. Above this range, the rate of NHS ester hydrolysis increases significantly, reducing the conjugation efficiency.

Q2: Which buffers are recommended for the Sulfo-Cy7 NHS ester labeling reaction?

Amine-free buffers are crucial for the NHS ester labeling step to prevent the buffer from competing with your target molecule.[2][3] Recommended buffers include phosphate-buffered saline (PBS), HEPES, borate, or carbonate/bicarbonate buffers, all adjusted to a pH between 7.2 and 8.5.[3] Buffers containing primary amines, such as Tris or glycine, must be avoided.[3]

Q3: What is the optimal pH for the subsequent tetrazine-TCO click reaction?

The inverse electron-demand Diels-Alder (iEDDA) reaction between a tetrazine and a trans-cyclooctene (TCO) is robust and efficient over a broader pH range, typically between pH 6 and 9. For most applications, a physiological pH of 7.4 is effective.

Q4: How does pH affect the stability of the this compound molecule itself?

While the tetrazine core is generally stable in aqueous solutions, some derivatives can undergo slow degradation over time, and this can be influenced by pH. However, for the typical duration of a conjugation reaction, the stability of the tetrazine moiety within the recommended pH range (6-9) is generally not a limiting factor. The more critical pH-dependent factor is the stability of the NHS ester during the initial labeling step.

Q5: My conjugation efficiency is low. Could the buffer pH be the issue?

Yes, an incorrect buffer pH is a common cause of low conjugation efficiency. If the pH is too low (e.g., below 7.2) during the NHS ester labeling step, the primary amines on your protein will be protonated and unreactive. If the pH is too high (e.g., above 9.0), the Sulfo-Cy7 NHS ester will rapidly hydrolyze before it can react with your protein. It is also critical to ensure your buffer does not contain primary amines.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no labeling with Sulfo-Cy7 NHS Ester Incorrect buffer pH. Ensure the reaction buffer for the NHS ester labeling is within the optimal pH range of 8.3-8.5. Verify the pH of your buffer solution before starting the experiment.
Use of incompatible buffers. Avoid buffers containing primary amines like Tris or glycine. Perform a buffer exchange into a compatible buffer (e.g., PBS, HEPES, Borate) if necessary.
Hydrolysis of Sulfo-Cy7 NHS Ester. Allow the reagent vial to equilibrate to room temperature before opening to prevent moisture condensation. Prepare stock solutions in anhydrous DMSO or DMF immediately before use. At pH 8.6, the half-life of an NHS ester can be as short as 10 minutes.
Precipitate forms when adding this compound stock to the reaction Low aqueous solubility of the conjugate. While Sulfo-Cy7 is designed for water solubility, conjugating it to a hydrophobic molecule can reduce the overall solubility. Consider using a PEGylated version of the tetrazine linker if available. Add the stock solution slowly while vortexing.
Low yield in the final tetrazine-TCO conjugation step Inefficient initial labeling. The most likely cause is a low efficiency in the initial Sulfo-Cy7 NHS ester labeling step. Refer to the troubleshooting points for "Low or no labeling".
Steric hindrance. If both the tetrazine-labeled molecule and the TCO-labeled molecule are large, steric hindrance may slow the reaction. Consider increasing the reaction time or using a linker with a longer PEG spacer.

Data Presentation

The efficiency of the initial NHS ester conjugation step is highly dependent on pH due to the competing reaction of hydrolysis.

Table 1: pH Dependence of NHS Ester Stability

This table illustrates how the stability of the NHS ester, measured by its half-life, decreases as the pH increases.

pH Half-life of NHS Ester
7.04-5 hours
8.01 hour
8.610 minutes
9.0< 10 minutes

Data compiled from multiple sources describing general NHS ester stability.

Table 2: Relative Rates of Amidation vs. Hydrolysis for a Porphyrin-NHS Ester

This table shows that while the rate of hydrolysis increases with pH, the desired amidation reaction rate increases more significantly, leading to a higher yield at a slightly basic pH.

pH Amidation Half-life (t1/2) Hydrolysis Half-life (t1/2) Final Product Yield
8.080 min210 min80-85%
8.520 min180 min80-85%
9.010 min125 min80-85%

Adapted from a study on porphyrin-NHS esters, illustrating the general principle of competing reactions.

Experimental Protocols

This is a general two-step protocol. Optimal conditions, such as the molar excess of reagents, may need to be determined empirically for your specific application.

Protocol 1: Labeling of a Protein with this compound NHS Ester

  • Protein Preparation : Dissolve your protein or perform a buffer exchange into an amine-free buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, pH 8.3). The recommended protein concentration is 2-10 mg/mL.

  • Reagent Preparation : Allow the vial of this compound NHS Ester to warm to room temperature. Prepare a 10 mM stock solution in anhydrous DMSO.

  • Labeling Reaction : Add the calculated amount of the this compound NHS Ester stock solution to your protein solution. A 10- to 20-fold molar excess of the NHS ester is a common starting point.

  • Incubation : Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification : Remove the unreacted this compound NHS Ester using a desalting column, dialysis, or size-exclusion chromatography.

Protocol 2: Tetrazine-TCO Ligation

  • Reactant Preparation : Prepare the this compound-labeled protein in a suitable reaction buffer (e.g., PBS, pH 7.4).

  • Ligation Reaction : Add the TCO-modified molecule to the solution of the this compound-labeled protein. A slight molar excess (1.5 to 5-fold) of the tetrazine-labeled molecule is often used.

  • Incubation : Incubate the reaction for 30-60 minutes at room temperature. The reaction is often complete within this timeframe due to the fast kinetics of the tetrazine-TCO ligation.

  • Purification (Optional) : If necessary, purify the final conjugate to remove any unreacted components.

Visualizations

G cluster_0 Step 1: NHS Ester Labeling (pH 8.3-8.5) cluster_1 Step 2: Tetrazine-TCO Ligation (pH 6-9) Protein Protein with Primary Amine (-NH2) Labeled_Protein This compound Labeled Protein Protein->Labeled_Protein Reaction SC7_NHS This compound NHS Ester SC7_NHS->Labeled_Protein Hydrolyzed_NHS Hydrolyzed NHS Ester (Inactive) SC7_NHS->Hydrolyzed_NHS Hydrolysis (competing reaction) Final_Conjugate Final Sulfo-Cy7 Conjugate Labeled_Protein->Final_Conjugate Click Reaction TCO_Molecule TCO-Modified Molecule TCO_Molecule->Final_Conjugate

Caption: Experimental workflow for two-step this compound conjugation.

G cluster_0 Inverse-Electron-Demand Diels-Alder Reaction Tetrazine This compound Diels_Alder_Adduct Diels-Alder Cycloaddition Adduct Tetrazine->Diels_Alder_Adduct + TCO Trans-Cyclooctene (TCO) TCO->Diels_Alder_Adduct Dihydropyridazine Dihydropyridazine (Stable Conjugate) Diels_Alder_Adduct->Dihydropyridazine Retro-Diels-Alder N2 N2 (gas) Diels_Alder_Adduct->N2

Caption: Chemical pathway of the Tetrazine-TCO ligation reaction.

G Start Low Conjugation Yield Check_pH Is buffer pH for NHS step between 8.3-8.5? Start->Check_pH Check_Buffer_Type Is buffer amine-free (e.g., PBS, HEPES)? Check_pH->Check_Buffer_Type Yes Adjust_pH Adjust buffer pH to 8.3-8.5 Check_pH->Adjust_pH No Check_Reagent_Handling Was NHS ester handled properly to avoid moisture? Check_Buffer_Type->Check_Reagent_Handling Yes Buffer_Exchange Perform buffer exchange into an amine-free buffer Check_Buffer_Type->Buffer_Exchange No Use_Fresh_Reagent Use fresh, anhydrous stock of NHS ester Check_Reagent_Handling->Use_Fresh_Reagent No Success Re-run experiment Check_Reagent_Handling->Success Yes Adjust_pH->Success Buffer_Exchange->Success Use_Fresh_Reagent->Success

Caption: Troubleshooting logic for low this compound conjugation yield.

References

Technical Support Center: Purification of Sulfo-Cy7 Tetrazine-Labeled Proteins

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of Sulfo-Cy7 tetrazine-labeled proteins.

Frequently Asked Questions (FAQs)

Q1: Which purification method is best for my this compound-labeled protein?

The optimal purification method depends on the specific characteristics of your protein and the scale of your experiment. The most common and effective methods are Size Exclusion Chromatography (SEC) and Affinity Chromatography.

  • Size Exclusion Chromatography (SEC): This method separates molecules based on their size. It is highly effective at removing unconjugated this compound dye from the much larger labeled protein.[1] SEC is often used as a final polishing step to ensure high purity.[2]

  • Affinity Chromatography: If your protein has an affinity tag (e.g., His-tag, GST-tag), this method offers high selectivity and can efficiently separate the tagged protein from unlabeled protein and other contaminants.[3][4][5] Some novel approaches even utilize tetrazine moieties as part of an affinity tag for purification.

  • Dialysis: While a simpler method, dialysis can also be used to remove small, unconjugated dye molecules. However, it may be less efficient and slower than chromatographic methods.

Q2: How can I determine if my protein is successfully labeled with this compound?

The success of the labeling reaction is typically assessed by calculating the Degree of Labeling (DOL), which is the molar ratio of the dye to the protein. This can be determined using UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for the protein) and at the maximum absorbance of the Sulfo-Cy7 dye (approximately 750 nm). A correction factor is needed to account for the dye's absorbance at 280 nm.

Q3: What are the ideal storage conditions for my purified this compound-labeled protein?

Fluorescently labeled proteins should be stored protected from light to prevent photobleaching. Aliquoting the purified protein and storing it at -20°C or -80°C is recommended to avoid repeated freeze-thaw cycles, which can lead to protein degradation and aggregation. The storage buffer should be compatible with your protein's stability and downstream application.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound-labeled proteins.

Low Labeling Efficiency
Possible Cause Recommendation
Suboptimal pH of the reaction buffer. For NHS-ester based labeling, the pH of the protein solution should be between 8.0 and 9.0.
Presence of primary amines in the buffer. Buffers containing primary amines (e.g., Tris, glycine) will compete with the protein for reaction with the NHS ester. Use amine-free buffers such as PBS or HEPES.
Low protein concentration. A low protein concentration can significantly reduce labeling efficiency. Aim for a protein concentration of 2-10 mg/mL for optimal results.
Incorrect molar ratio of dye to protein. An insufficient amount of the this compound reagent will result in low labeling. A molar excess of the dye is typically required. The optimal ratio should be determined empirically, but a starting point of a 10-fold molar excess of dye to protein is common.
Inactive labeling reagent. Ensure the this compound reagent has been stored correctly (typically at -20°C, desiccated, and protected from light) and has not expired.
Protein Precipitation or Aggregation During Purification
Possible Cause Recommendation
High degree of labeling (DOL). Over-labeling can alter the protein's surface charge and hydrophobicity, leading to aggregation. Reduce the molar excess of the dye in the labeling reaction.
Inappropriate buffer conditions. The pH, ionic strength, and presence of additives in the purification buffers can affect protein stability. Optimize buffer conditions based on the known properties of your protein.
High protein concentration during purification. Highly concentrated protein samples are more prone to aggregation. Consider diluting the sample before loading it onto the chromatography column.
Harsh elution conditions in affinity chromatography. If using affinity chromatography, harsh elution conditions (e.g., very low pH or high concentrations of eluting agent) can cause protein denaturation and precipitation. Consider a more gentle elution strategy, such as a gradient elution.
Incomplete Removal of Unconjugated Dye
Possible Cause Recommendation
Inadequate separation by Size Exclusion Chromatography (SEC). Ensure the chosen SEC resin has an appropriate fractionation range to effectively separate the labeled protein from the small dye molecule. Increase the column length or optimize the flow rate for better resolution.
Insufficient dialysis. If using dialysis, ensure the membrane has an appropriate molecular weight cut-off (MWCO) that is significantly smaller than the protein but large enough to allow the free dye to pass through. Increase the dialysis time and the volume of the dialysis buffer, and perform multiple buffer changes.
Non-specific binding of the dye to the chromatography resin. Some dyes can interact with chromatography media. Pre-equilibrate the column thoroughly with the running buffer. If the problem persists, consider using a different type of chromatography resin.

Experimental Protocols

Protocol 1: Size Exclusion Chromatography (SEC) Purification

This protocol provides a general workflow for purifying this compound-labeled proteins using a desalting column, such as Sephadex G-25.

Materials:

  • Labeled protein reaction mixture

  • Sephadex G-25 desalting column

  • Phosphate-Buffered Saline (PBS), pH 7.2-7.4, or other suitable buffer

  • Collection tubes

Procedure:

  • Column Equilibration: Equilibrate the Sephadex G-25 column with 3-5 column volumes of PBS (pH 7.2-7.4).

  • Sample Loading: Carefully load the reaction mixture onto the top of the column bed. Allow the sample to enter the resin completely.

  • Elution: Add PBS to the top of the column to begin the elution.

  • Fraction Collection: The labeled protein, being larger, will elute first in the void volume. The smaller, unconjugated this compound dye will be retained by the resin and elute later. Collect fractions and monitor the elution of the colored, labeled protein.

  • Pooling and Concentration: Pool the fractions containing the purified labeled protein. If necessary, concentrate the protein using an appropriate method (e.g., centrifugal filtration).

SEC_Workflow cluster_0 Size Exclusion Chromatography Workflow A Equilibrate Column (e.g., Sephadex G-25) B Load Labeled Protein Mixture A->B C Elute with Buffer (e.g., PBS) B->C D Collect Fractions C->D E Pool Fractions with Labeled Protein D->E F Concentrate Purified Protein (Optional) E->F

Caption: Workflow for purifying this compound-labeled proteins using SEC.

Protocol 2: Affinity Chromatography Purification (for His-tagged proteins)

This protocol outlines the purification of a His-tagged, this compound-labeled protein.

Materials:

  • Labeled protein reaction mixture

  • Ni-NTA or other immobilized metal affinity chromatography (IMAC) resin

  • Binding Buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole, pH 8.0)

  • Wash Buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 20-40 mM imidazole, pH 8.0)

  • Elution Buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 250-500 mM imidazole, pH 8.0)

  • Collection tubes

Procedure:

  • Column Equilibration: Equilibrate the IMAC column with 5-10 column volumes of Binding Buffer.

  • Sample Loading: Load the labeled protein reaction mixture onto the column. The His-tagged protein will bind to the resin.

  • Washing: Wash the column with 5-10 column volumes of Wash Buffer to remove unbound material, including the unconjugated dye and unlabeled proteins.

  • Elution: Elute the bound, labeled protein with Elution Buffer.

  • Buffer Exchange: The eluted protein will be in a high-imidazole buffer. If necessary, exchange the buffer to a more suitable one for downstream applications using a desalting column (as in Protocol 1) or dialysis.

Affinity_Chromatography_Workflow cluster_1 Affinity Chromatography Workflow (His-tag) A Equilibrate IMAC Column B Load Labeled Protein Mixture A->B C Wash with Increasing Imidazole Concentration B->C D Elute Labeled Protein with High Imidazole C->D E Buffer Exchange (e.g., SEC or Dialysis) D->E

Caption: Workflow for purifying His-tagged, this compound-labeled proteins.

Quantitative Data Summary

Table 1: Typical Parameters for Size Exclusion Chromatography (SEC)
ParameterValueNotes
Column Type Desalting (e.g., Sephadex G-25, PD-10)Choice depends on sample volume and desired purity.
Mobile Phase PBS, pH 7.2-7.4 or other physiological bufferEnsure buffer components are compatible with the protein.
Flow Rate Varies by column and systemFollow manufacturer's recommendations.
Detection UV-Vis at 280 nm and ~750 nmMonitor both protein and dye elution.
Table 2: Typical Buffer Compositions for Affinity Chromatography (His-tag)
Buffer TypeSodium Phosphate (mM)NaCl (mM)Imidazole (mM)pH
Binding 5030010-208.0
Wash 5030020-508.0
Elution 50300250-5008.0

References

Best practices for handling and storing Sulfo-Cy7 tetrazine solutions.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for handling and storing Sulfo-Cy7 tetrazine solutions. The information is tailored for researchers, scientists, and drug development professionals to address specific issues encountered during experimental workflows.

Frequently Asked questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a near-infrared (NIR), water-soluble fluorescent dye.[1][2][3][4] It contains a methyltetrazine group that enables rapid and efficient, metal-free conjugation to molecules containing a trans-cyclooctene (TCO) moiety.[1] This reaction, known as the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition or TCO ligation, is a type of "click chemistry" widely used for bioconjugation, such as labeling proteins, antibodies, and nucleic acids for in vivo imaging and other applications.

Q2: What are the recommended storage conditions for this compound?

For optimal stability, this compound in its solid form should be stored at -20°C in the dark and in a desiccated environment. While it can be shipped at room temperature for up to three weeks, long-term storage at ambient temperature is not recommended. It is crucial to avoid prolonged exposure to light.

Q3: How should I prepare and store stock solutions of this compound?

It is highly recommended to prepare stock solutions in an anhydrous (dry) water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). To prepare the stock solution, allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation. Add the anhydrous solvent to achieve the desired concentration (e.g., 10 mg/mL or 10 mM). Vortex or sonicate until fully dissolved.

For storage, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. These stock solutions can be stored at -20°C for about a month or at -80°C for up to six months.

Q4: In which solvents is this compound soluble?

This compound is soluble in water, DMSO, and DMF. Its water solubility is enhanced by the presence of sulfonate groups, making it ideal for biological applications in aqueous buffers.

Quantitative Data

Table 1: Spectral and Physical Properties of this compound
PropertyValueReference(s)
Excitation Maximum (λabs)750 nm
Emission Maximum (λem)773 nm
Molar Extinction Coefficient (ε)240,600 M-1cm-1
Fluorescence Quantum Yield (Φ)0.24
Molecular FormulaC47H52KN7O7S2
Molecular Weight930.19 g/mol
Correction Factor (CF260)0.04
Correction Factor (CF280)0.04
Table 2: General Stability of 3,6-Disubstituted Tetrazines in Aqueous Buffer (PBS, pH 7.4, 37°C)
Substituent Type on Tetrazine RingGeneral Stability TrendRationaleReference(s)
Electron-donating (e.g., alkyl, amino)More StableReduces susceptibility to nucleophilic attack.
Electron-neutral (e.g., phenyl)Moderately StableBaseline stability.
Electron-withdrawing (e.g., pyridyl, pyrimidyl)Less StableIncreases susceptibility to degradation in aqueous media.

Note: this compound contains a methyltetrazine group, which is known to have good stability at physiological pH.

Experimental Protocols and Methodologies

Detailed Protocol for Antibody Labeling with a Tetrazine-NHS Ester

This protocol describes a general method for labeling an antibody with a tetrazine moiety using an N-hydroxysuccinimide (NHS) ester derivative of the tetrazine. This is a common first step before the bioorthogonal reaction with a TCO-modified molecule.

Materials:

  • Antibody of interest (2-10 mg/mL)

  • Amine-free buffer (e.g., PBS: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.4)

  • 1 M Sodium Bicarbonate (pH 8.3-8.5)

  • Tetrazine-NHS ester (e.g., this compound-NHS ester)

  • Anhydrous DMSO

  • Quenching buffer (1 M Tris-HCl, pH 8.0)

  • Desalting column (e.g., Sephadex G-25)

Procedure:

  • Antibody Preparation:

    • If the antibody is in a buffer containing primary amines (e.g., Tris) or preservatives like sodium azide, perform a buffer exchange into an amine-free buffer (e.g., PBS).

    • Adjust the antibody concentration to 2-10 mg/mL. Higher concentrations generally improve labeling efficiency.

  • pH Adjustment:

    • Add 1/10th the volume of 1 M Sodium Bicarbonate to the antibody solution to raise the pH to 8.3-8.5 for efficient NHS ester labeling.

  • Prepare Tetrazine-NHS Ester Stock Solution:

    • Immediately before use, allow the vial of Tetrazine-NHS ester to warm to room temperature.

    • Dissolve the Tetrazine-NHS ester in anhydrous DMSO to a concentration of 10 mM.

  • Conjugation Reaction:

    • Calculate the required volume of the tetrazine stock solution based on the desired molar excess. A 10-20 fold molar excess is a good starting point for antibodies.

    • Add the calculated volume of the Tetrazine-NHS ester stock solution to the antibody solution while gently mixing.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Quench Reaction:

    • Add 1/10th the volume of 1 M Tris-HCl (pH 8.0) to the reaction mixture to quench any unreacted Tetrazine-NHS ester.

    • Incubate for an additional 15-30 minutes at room temperature.

  • Purification:

    • Separate the tetrazine-labeled antibody from unreacted dye and quenching buffer using a desalting column equilibrated with your desired storage buffer (e.g., PBS).

  • Characterization:

    • Determine the Degree of Labeling (DOL), which is the average number of tetrazine molecules per antibody. This can be calculated from the absorbance of the conjugate at 280 nm (for the protein) and the absorbance maximum of the Sulfo-Cy7 dye (~750 nm).

Troubleshooting Guide

Issue 1: Precipitation observed when adding the this compound DMSO stock to the aqueous reaction buffer.

  • Possible Cause: The hydrophobicity of the linker portion of the tetrazine reagent can cause it to precipitate when introduced into an aqueous environment too quickly.

  • Solution:

    • Add the DMSO stock solution dropwise to the reaction buffer while gently vortexing or stirring. This helps to disperse the compound before it can aggregate.

    • Ensure the final concentration of DMSO in the reaction mixture does not exceed 10%, as higher concentrations can denature proteins.

Issue 2: Low or no labeling of the target biomolecule.

  • Possible Cause A: Degradation of the Tetrazine Moiety.

    • Symptoms: The characteristic pink/magenta color of the tetrazine solution fades.

    • Solution: Tetrazine stability is pH-dependent and can be compromised by certain reducing agents. Avoid prolonged incubation at highly basic pH. If tetrazine instability is suspected, perform the conjugation at a more neutral pH (e.g., 7.2-7.5). Use freshly prepared stock solutions.

  • Possible Cause B: Insufficient Molar Excess of the Labeling Reagent.

    • Solution: The optimal molar excess depends on the concentration of your biomolecule. For protein concentrations ≥ 5 mg/mL, a 10-fold molar excess is a good starting point. For more dilute solutions (< 5 mg/mL), a 20- to 50-fold molar excess may be necessary. It is often necessary to perform a titration experiment to determine the optimal ratio for your specific application.

  • Possible Cause C (for NHS-ester reactions): Hydrolysis of the NHS ester.

    • Solution: NHS esters are moisture-sensitive. Always use anhydrous DMSO for preparing stock solutions and prepare them immediately before use. Ensure your protein solution and buffers are free from competing primary amines (e.g., Tris, glycine, ammonium salts). If your protein was stored in such a buffer, perform a buffer exchange before starting the conjugation.

Issue 3: Unexpected loss of fluorescence.

  • Possible Cause: Photobleaching due to excessive exposure to light. Cy7 dyes are susceptible to photobleaching.

  • Solution: Protect the this compound, both in solid form and in solution, from light at all stages of handling, storage, and experimentation. Perform reactions in amber tubes or tubes wrapped in foil.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis A Prepare Antibody in Amine-Free Buffer (2-10 mg/mL) C Adjust pH of Antibody Solution to 8.3-8.5 A->C B Prepare 10 mM This compound Stock in anhy. DMSO D Add Tetrazine Stock (10-20x molar excess) to Antibody Solution B->D C->D E Incubate 1-2h at Room Temp (Protect from Light) D->E F Quench Reaction with Tris Buffer E->F G Purify Conjugate (Desalting Column) F->G H Characterize DOL (UV-Vis Spectroscopy) G->H

Caption: Experimental workflow for labeling antibodies with this compound.

troubleshooting_guide cluster_issue Observed Issue cluster_cause_precipitate Precipitation Causes cluster_cause_low_label Low Labeling Causes cluster_solution Recommended Solutions start Start Troubleshooting issue_precipitate Precipitation During Mixing? start->issue_precipitate Mixing Reagents issue_low_label Low/No Labeling? start->issue_low_label Analyzing Product cause_precipitate Hydrophobic nature of reagent issue_precipitate->cause_precipitate Yes cause_hydrolysis NHS Ester Hydrolysis? issue_low_label->cause_hydrolysis Yes cause_molar Insufficient Molar Excess? issue_low_label->cause_molar cause_degradation Tetrazine Degradation? issue_low_label->cause_degradation solution_precipitate Add stock solution slowly while vortexing. Ensure final DMSO <10%. cause_precipitate->solution_precipitate solution_hydrolysis Use anhydrous DMSO. Ensure buffer is amine-free. cause_hydrolysis->solution_hydrolysis solution_molar Increase molar excess (20-50x for dilute proteins). Perform titration. cause_molar->solution_molar solution_degradation Use fresh stock solution. Avoid basic pH for long periods. Protect from light. cause_degradation->solution_degradation

Caption: Troubleshooting logic for common issues with this compound.

References

How to quench unreacted Sulfo-Cy7 tetrazine after labeling.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in quenching unreacted Sulfo-Cy7 tetrazine after labeling experiments.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to quench unreacted this compound?

Quenching, or the removal and deactivation of unreacted this compound, is a critical step after the labeling reaction for several reasons:

  • Minimizing Background Signal: Free this compound can bind non-specifically to other molecules or surfaces in your assay, leading to high background fluorescence and reduced signal-to-noise ratios.[1]

  • Preventing Unwanted Reactions: The unreacted tetrazine is still reactive and can bind to other dienophile-containing molecules in your sample, leading to inaccurate results.

  • Ensuring Accurate Quantification: To accurately determine the degree of labeling (DOL), all unreacted dye must be removed.[1]

Q2: What are the common methods for quenching or removing unreacted this compound?

There are two primary approaches to dealing with unreacted this compound:

  • Physical Purification: This involves separating the labeled biomolecule from the smaller, unreacted dye molecule. Common methods include:

    • Size-Exclusion Chromatography (e.g., desalting columns)[1]

    • Dialysis[1][2]

    • Precipitation

  • Chemical Quenching: This method involves adding a "quencher" molecule that rapidly and specifically reacts with the excess this compound, rendering it non-reactive. A common approach is to use a small molecule containing a dienophile, such as a trans-cyclooctene (TCO) derivative.

Q3: Which quenching method should I choose?

The best method depends on your specific application and downstream experiments.

  • Physical purification is effective at removing the unreacted dye but can be more time-consuming and may lead to sample dilution.

  • Chemical quenching is a rapid and efficient way to deactivate the unreacted tetrazine in situ. It is particularly useful when sample dilution or loss during purification is a concern.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High background fluorescence in downstream assays. Incomplete removal of unreacted this compound.1. Optimize Purification: Ensure your size-exclusion column is properly equilibrated and that you are collecting the correct fractions containing your labeled protein. 2. Implement Chemical Quenching: Add a chemical quenching step using a small molecule dienophile before final purification. 3. Improve Washing Steps: Increase the number and stringency of washing steps in your assay protocol.
Non-specific signal or unexpected bands in a gel/blot. Unreacted this compound is binding to other components in your sample.This is a strong indicator that quenching was insufficient. Both physical purification and chemical quenching are recommended to ensure all excess tetrazine is removed or deactivated.
Low signal-to-noise ratio. High background from unreacted dye is masking the true signal.Follow the recommendations for reducing high background fluorescence. Consider using a fluorogenic tetrazine dye which shows a significant increase in fluorescence upon reaction, which can help to reduce background from the unreacted probe.

Experimental Protocol: Chemical Quenching of Unreacted this compound

This protocol describes the use of a small molecule dienophile, such as a trans-cyclooctene (TCO) derivative (e.g., TCO-OH), to quench unreacted this compound.

Materials:

  • Labeling reaction mixture containing your biomolecule and unreacted this compound.

  • Quenching reagent: TCO-containing small molecule (e.g., TCO-OH) stock solution (typically 10-100 mM in DMSO or DMF).

  • Reaction buffer (e.g., PBS, pH 7.4).

  • Purification tools (e.g., desalting column).

Procedure:

  • Calculate Molar Excess of Quencher: Determine the initial molar amount of this compound used in your labeling reaction. A 5- to 10-fold molar excess of the TCO-quencher relative to the initial amount of this compound is a good starting point.

  • Add Quenching Reagent: Add the calculated volume of the TCO-quencher stock solution to your labeling reaction mixture.

  • Incubate: Allow the quenching reaction to proceed for 30-60 minutes at room temperature.

  • Purification: Proceed with the purification of your labeled biomolecule using a desalting column or another appropriate method to remove the quenched this compound and excess quencher.

Visualizing the Workflow

Quenching_Workflow cluster_labeling Labeling Reaction cluster_quenching Quenching cluster_purification Purification Biomolecule Biomolecule Reaction_Mix Biomolecule->Reaction_Mix Sulfo_Cy7_Tetrazine Sulfo_Cy7_Tetrazine Sulfo_Cy7_Tetrazine->Reaction_Mix Labeled_Biomolecule Labeled_Biomolecule Purification_Method Size-Exclusion Chromatography Labeled_Biomolecule->Purification_Method Unreacted_Tetrazine Unreacted_Tetrazine Quenched_Complex Quenched_Complex Unreacted_Tetrazine->Quenched_Complex Add TCO Quencher Reaction_Mix->Labeled_Biomolecule Reaction_Mix->Unreacted_Tetrazine TCO_Quencher TCO_Quencher TCO_Quencher->Quenched_Complex Quenched_Complex->Purification_Method Purified_Product Purified_Product Purification_Method->Purified_Product Separation

Caption: Workflow for quenching and purifying this compound labeled biomolecules.

Signaling Pathway Diagram

Tetrazine_Reaction_Pathway Sulfo_Cy7_Tetrazine Sulfo_Cy7_Tetrazine Labeled_Biomolecule Stable Labeled Biomolecule Sulfo_Cy7_Tetrazine->Labeled_Biomolecule Labeling Reaction (Desired Pathway) Excess_Tetrazine Unreacted This compound Sulfo_Cy7_Tetrazine->Excess_Tetrazine Excess Reagent Dienophile_Target Dienophile on Target Biomolecule Dienophile_Target->Labeled_Biomolecule TCO_Quencher TCO Quencher (Small Molecule) Quenched_Product Inert Quenched Product TCO_Quencher->Quenched_Product Excess_Tetrazine->Quenched_Product Quenching Reaction (Deactivation)

Caption: Reaction pathways for this compound in a labeling experiment.

References

Addressing instability of Sulfo-Cy7 tetrazine conjugates over time.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing the instability of Sulfo-Cy7 tetrazine conjugates over time.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a near-infrared (NIR), water-soluble fluorescent probe. It incorporates a Sulfo-Cy7 dye, which provides the fluorescent signal, and a methyltetrazine group.[1][2] The methyltetrazine moiety enables rapid and specific covalent bond formation with trans-cyclooctene (TCO) functionalized molecules through a bioorthogonal reaction known as the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.[1][2] This "click chemistry" reaction is highly efficient and does not require a catalyst, making it ideal for labeling biomolecules in complex biological systems.[3]

Primary applications include:

  • In vivo imaging: The NIR fluorescence of Sulfo-Cy7 allows for deep tissue penetration with minimal autofluorescence.

  • Bioconjugation: It is used to label proteins, antibodies, and other biomolecules for tracking and quantification.

  • Flow cytometry and microscopy: Its bright fluorescence makes it suitable for various cellular imaging techniques.

Q2: What are the main causes of this compound instability?

The instability of this compound conjugates arises from the degradation of its two key components: the Sulfo-Cy7 dye and the tetrazine ring.

  • Sulfo-Cy7 Dye Instability:

    • Photobleaching: Like many fluorophores, Sulfo-Cy7 is susceptible to photodegradation upon prolonged exposure to light, leading to a loss of fluorescence.

    • Oxidation: Cyanine dyes can be degraded by reactive oxygen species (ROS), which may be present in the experimental environment.

  • Tetrazine Ring Instability:

    • Hydrolysis: The tetrazine ring can undergo hydrolysis in aqueous solutions, leading to a loss of its ability to react with TCO. This degradation is influenced by pH and temperature.

    • Reaction with Nucleophiles: The electron-deficient tetrazine ring can react with nucleophiles, such as thiols (e.g., from dithiothreitol - DTT), which can be present in experimental buffers.

Q3: How should I store this compound conjugates to maximize their stability?

Proper storage is crucial for extending the shelf life of this compound conjugates.

  • Solid Form: Store the lyophilized powder at -20°C in a desiccated and dark environment. Under these conditions, the product is stable for up to 24 months.

  • Stock Solutions:

    • Prepare stock solutions in anhydrous, water-miscible organic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    • For short-term storage (up to one month), store aliquots at -20°C.

    • For long-term storage (up to six months), store aliquots at -80°C.

    • Crucially, avoid repeated freeze-thaw cycles.

Q4: What is the optimal pH range for working with this compound conjugates?

The stability of the tetrazine ring is pH-dependent. For optimal stability, maintain a pH range of 6.0 to 7.5 for both storage of aqueous solutions and during experimental procedures. Both highly acidic and basic conditions can accelerate the degradation of the tetrazine ring.

Troubleshooting Guides

Issue 1: Low or no fluorescent signal in my experiment.

Possible CauseRecommended Solution
Degradation of Sulfo-Cy7 dye Minimize exposure of the conjugate to light during all experimental steps. Use fresh buffers and consider degassing to remove dissolved oxygen. If possible, add an antioxidant like Trolox to the imaging buffer.
Degradation of the tetrazine moiety Prepare fresh solutions of the conjugate before each experiment. Ensure the pH of your buffers is within the optimal range (6.0-7.5). Avoid buffers containing thiols (e.g., DTT).
Inefficient labeling Confirm the presence and reactivity of the TCO group on your target molecule. Optimize the molar ratio of the this compound to the TCO-modified molecule; a 1.5 to 5-fold molar excess of the tetrazine is a common starting point.
Instrument settings Ensure you are using the correct excitation and emission filters for Sulfo-Cy7 (Excitation max: ~750 nm, Emission max: ~773 nm).

Issue 2: High background fluorescence.

Possible CauseRecommended Solution
Non-specific binding The hydrophobic nature of the Cy7 dye can lead to non-specific binding. Include a non-ionic detergent (e.g., 0.05% Tween-20) in your washing buffers. Increase the number and duration of wash steps.
Excess unreacted conjugate Ensure complete removal of unreacted this compound after the labeling reaction using appropriate purification methods like size-exclusion chromatography or dialysis.
Autofluorescence Image a negative control sample (without the this compound) to assess the level of background autofluorescence from your sample itself.

Data Presentation

Table 1: General Stability of Tetrazine Derivatives in Aqueous Media

Tetrazine DerivativeConditionsHalf-life / % RemainingReference
DimethyltetrazinePBS, pH 7.4~50% remaining after 14 hours
Dipyridyl-tetrazinePBS, pH 7.4~9.6 hours
3,6-di-(2-pyridyl)-s-tetrazine1:9 DMSO/PBS, pH 7.4, 37°C60-85% degraded after 12 hours
3-phenyl-6-(pyridin-2-yl)tetrazine1:9 DMSO/PBS, pH 7.4, 37°C>75% remaining after 12 hours
MethyltetrazineDMEM with 10% FBS, 37°C>75% remaining after 24 hours
Pyridyl-tetrazineDMEM with 10% FBS, 37°C~50% remaining after 24 hours

Note: The stability of this compound is expected to be similar to other methyl-substituted tetrazines, which are generally more stable than those with electron-withdrawing groups.

Experimental Protocols

Protocol 1: General Procedure for Labeling a TCO-Modified Protein with this compound

  • Reagent Preparation:

    • Dissolve the TCO-modified protein in an amine-free buffer (e.g., PBS, pH 7.4) to a final concentration of 1-10 mg/mL.

    • Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO.

  • Labeling Reaction:

    • Add a 3-5 molar excess of the this compound stock solution to the TCO-modified protein solution.

    • Incubate the reaction for 30-60 minutes at room temperature, protected from light.

  • Purification:

    • Remove the unreacted this compound using a size-exclusion chromatography column (e.g., a NAP-5 or PD-10 desalting column) equilibrated with your desired storage buffer.

    • Collect the fractions containing the labeled protein.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~750 nm (for Sulfo-Cy7).

Protocol 2: Assessing the Stability of this compound Conjugates by HPLC

  • Sample Preparation:

    • Prepare solutions of the this compound conjugate at a known concentration in the buffers of interest (e.g., PBS at pH 5.5, 7.4, and 8.5).

    • Divide each solution into aliquots for different time points and storage conditions (e.g., room temperature in the dark, room temperature with light exposure, 4°C in the dark).

  • Time-Course Analysis:

    • At each designated time point (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot from each condition.

  • HPLC Analysis:

    • Instrumentation: A standard HPLC system with a UV-Vis detector.

    • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA). A typical gradient might be 5% to 95% acetonitrile over 20 minutes.

    • Detection: Monitor the absorbance at the characteristic wavelength of the tetrazine ring (around 520-540 nm) and the Sulfo-Cy7 dye (around 750 nm).

    • Analysis: The degradation of the this compound can be quantified by the decrease in the peak area of the intact conjugate over time.

Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis prep_protein Prepare TCO-modified protein solution mix Mix protein and dye prep_protein->mix prep_dye Prepare Sulfo-Cy7 tetrazine stock solution prep_dye->mix incubate Incubate (protected from light) mix->incubate purify Size-exclusion chromatography incubate->purify analyze Characterize conjugate (e.g., DOL) purify->analyze

Caption: Experimental workflow for labeling a TCO-modified protein with this compound.

instability_pathways cluster_conjugate This compound Conjugate cluster_cy7_degradation Sulfo-Cy7 Degradation cluster_tetrazine_degradation Tetrazine Degradation conjugate Intact Conjugate photobleaching Photobleaching (Loss of Fluorescence) conjugate->photobleaching Light oxidation Oxidation (ROS) (Loss of Fluorescence) conjugate->oxidation ROS hydrolysis Hydrolysis (H₂O, pH) (Loss of Reactivity) conjugate->hydrolysis H₂O, pH nucleophilic_attack Nucleophilic Attack (e.g., Thiols) (Loss of Reactivity) conjugate->nucleophilic_attack Nucleophiles

Caption: Key instability pathways for this compound conjugates.

troubleshooting_logic start Low/No Signal check_storage Check storage conditions start->check_storage check_buffers Check buffer pH and composition check_storage->check_buffers Storage OK solution_storage Use fresh aliquots, store at -80°C check_storage->solution_storage Improper Storage check_light Minimize light exposure? check_buffers->check_light Buffers OK solution_buffers Use pH 6.0-7.5, avoid thiols check_buffers->solution_buffers Incorrect Buffers check_labeling Optimize labeling reaction? check_light->check_labeling Light Minimized solution_light Work in dark, use antifade reagents check_light->solution_light Excessive Light solution_labeling Verify TCO, adjust molar ratios check_labeling->solution_labeling Yes

Caption: Troubleshooting workflow for low or no signal with this compound.

References

Validation & Comparative

A Head-to-Head Comparison: Sulfo-Cy7 Tetrazine vs. IRDye800CW for In Vivo Imaging

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers navigating the selection of near-infrared (NIR) fluorophores for preclinical and translational in vivo imaging. This guide provides a detailed comparison of two prominent dyes, Sulfo-Cy7 tetrazine and IRDye800CW, focusing on their physicochemical properties, in vivo performance, and typical experimental workflows.

In the rapidly evolving field of in vivo optical imaging, the choice of a suitable near-infrared (NIR) fluorophore is paramount to achieving high-quality, reproducible data. Among the plethora of available dyes, this compound and IRDye800CW have emerged as popular choices for their favorable spectral properties in the NIR window, which allows for deep tissue penetration and minimal autofluorescence. This guide offers an objective comparison of these two dyes to aid researchers, scientists, and drug development professionals in selecting the optimal agent for their specific in vivo imaging applications.

Physicochemical Properties: A Quantitative Overview

A fundamental understanding of the intrinsic properties of a fluorophore is crucial for predicting its performance in an in vivo setting. The following table summarizes the key physicochemical characteristics of this compound and IRDye800CW.

PropertyThis compoundIRDye800CW
Excitation Maximum (nm) ~750[1][2]774 - 778[3][4]
Emission Maximum (nm) ~773[1]789 - 802
Molar Extinction Coefficient (M⁻¹cm⁻¹) ~240,600~240,000 - 300,000
Quantum Yield ~0.24~0.054 - 0.12
Molecular Weight ( g/mol ) ~930.2~1091.1 (carboxylate form)
Solubility Good in water, DMF, DMSOWater soluble
Reactive Group TetrazineNHS ester, Carboxylate

In Vivo Imaging Performance: A Comparative Analysis

Performance MetricThis compound (via pre-targeting)IRDye800CW (direct conjugation)
Tumor-to-Background Ratio (TBR) Can achieve high TBR due to clearance of unbound probe before imaging. Studies with other tetrazine-based probes have shown improved TBR.TBR can vary depending on the targeting ligand and clearance kinetics. Reported TBRs have been significant in various tumor models.
Signal Intensity Potentially high signal intensity due to the bioorthogonal "click" reaction concentrating the fluorophore at the target site.High signal intensity attributed to its high molar extinction coefficient.
Biodistribution & Clearance The small, hydrophilic tetrazine probe is typically cleared rapidly through the kidneys, reducing background signal. Biodistribution is largely determined by the targeting molecule in the pre-targeting step.Clearance is dependent on the conjugate. The free dye is known to clear relatively quickly. Conjugated antibodies exhibit longer circulation times.
In Vivo Stability The tetrazine-TCO ligation is highly stable in vivo. The stability of the targeting agent-TCO conjugate is a critical factor.IRDye800CW conjugates have demonstrated good in vivo stability.

Experimental Protocols

Detailed and optimized protocols are essential for successful in vivo imaging experiments. Below are representative protocols for both this compound (utilizing a pre-targeting strategy) and IRDye800CW (direct conjugation).

In Vivo Imaging with this compound (Pre-targeting)

This protocol outlines a general workflow for a pre-targeted in vivo imaging experiment using a trans-cyclooctene (TCO)-modified targeting molecule and a this compound probe.

Materials:

  • Animal model with target of interest (e.g., tumor-bearing mouse)

  • TCO-conjugated targeting molecule (e.g., antibody, peptide)

  • This compound

  • Sterile, pyrogen-free phosphate-buffered saline (PBS) or other suitable vehicle

  • In vivo fluorescence imaging system with appropriate filters for Cy7

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Animal Preparation: Anesthetize the animal using a calibrated vaporizer with isoflurane. Place the animal on the imaging platform and ensure proper monitoring of vital signs.

  • Administration of TCO-conjugated Targeting Molecule: Inject the TCO-conjugated targeting molecule intravenously (e.g., via tail vein). The dose will depend on the specific targeting molecule and should be optimized previously.

  • Incubation Period: Allow the TCO-conjugated molecule to circulate and accumulate at the target site while the unbound conjugate clears from the system. This "pre-targeting" period is crucial and can range from 24 to 72 hours, depending on the pharmacokinetics of the targeting molecule.

  • Administration of this compound: After the incubation period, administer the this compound probe intravenously. The tetrazine will undergo a rapid bioorthogonal click reaction with the TCO-modified molecule at the target site.

  • Imaging: Acquire fluorescence images at various time points post-injection of the tetrazine probe (e.g., 1, 4, 8, 24 hours) to monitor signal accumulation at the target and clearance from background tissues.

  • Data Analysis: Quantify the fluorescence intensity in the region of interest (e.g., tumor) and a background region (e.g., muscle) to calculate the tumor-to-background ratio.

In Vivo Imaging with IRDye800CW Conjugates

This protocol describes a typical workflow for in vivo imaging using a molecule directly conjugated to IRDye800CW.

Materials:

  • Animal model with target of interest (e.g., tumor-bearing mouse)

  • IRDye800CW-conjugated targeting molecule (e.g., antibody, small molecule)

  • Sterile, pyrogen-free PBS or other suitable vehicle

  • In vivo fluorescence imaging system with appropriate filters for IRDye800CW

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Animal Preparation: Anesthetize the animal and position it on the imaging platform as described previously.

  • Baseline Imaging: Acquire a baseline fluorescence image before injection of the imaging agent to assess autofluorescence levels.

  • Administration of IRDye800CW Conjugate: Inject the IRDye800CW-conjugated molecule intravenously. The optimal dose should be determined empirically for each specific conjugate.

  • Dynamic and Static Imaging: Acquire images at multiple time points post-injection (e.g., 1, 6, 24, 48, 72 hours) to evaluate the pharmacokinetics, biodistribution, and target accumulation of the probe.

  • Ex Vivo Imaging: At the final time point, euthanize the animal and excise tumors and major organs for ex vivo imaging to confirm in vivo findings and perform more detailed biodistribution analysis.

  • Data Analysis: Quantify the fluorescence signal in the target and background tissues to determine the target-to-background ratio over time.

Visualizing the Workflows

To better illustrate the experimental processes, the following diagrams were generated using the DOT language.

Sulfo_Cy7_Tetrazine_Workflow cluster_pretargeting Pre-targeting Phase cluster_imaging Imaging Phase Inject TCO-Targeting Molecule Inject TCO-Targeting Molecule Incubation (24-72h) Incubation (24-72h) Inject TCO-Targeting Molecule->Incubation (24-72h) Circulation & Clearance Inject this compound Inject this compound Incubation (24-72h)->Inject this compound In Vivo Click Reaction In Vivo Click Reaction Inject this compound->In Vivo Click Reaction Rapid Ligation Fluorescence Imaging Fluorescence Imaging In Vivo Click Reaction->Fluorescence Imaging

This compound Pre-targeting Workflow

IRDye800CW_Workflow Inject IRDye800CW Conjugate Inject IRDye800CW Conjugate Circulation & Target Accumulation Circulation & Target Accumulation Inject IRDye800CW Conjugate->Circulation & Target Accumulation Pharmacokinetics Fluorescence Imaging (multiple time points) Fluorescence Imaging (multiple time points) Circulation & Target Accumulation->Fluorescence Imaging (multiple time points) Ex Vivo Biodistribution Ex Vivo Biodistribution Fluorescence Imaging (multiple time points)->Ex Vivo Biodistribution

IRDye800CW Direct Conjugation Workflow

Concluding Remarks

Both this compound and IRDye800CW are powerful tools for in vivo fluorescence imaging, each with its own set of advantages.

This compound , utilized in a pre-targeting strategy, offers the potential for very high tumor-to-background ratios due to the separation of the targeting and imaging steps. This approach allows for the clearance of non-bound targeting molecules before the introduction of the rapidly clearing imaging probe, thereby minimizing background signal. This can be particularly advantageous for imaging targets with low expression levels or when using targeting molecules with long circulation times.

IRDye800CW , employed in a direct conjugation approach, provides a more straightforward workflow. Its high molar extinction coefficient and good quantum yield contribute to bright signals, and its well-characterized properties and commercial availability in various reactive forms make it a versatile and reliable choice for a wide range of applications.

Ultimately, the selection between this compound and IRDye800CW will depend on the specific requirements of the research question, including the nature of the biological target, the desired imaging window, and the pharmacokinetic properties of the targeting moiety. Researchers are encouraged to carefully consider the information presented in this guide to make an informed decision for their in vivo imaging studies.

References

A Head-to-Head Comparison: Photostability of Sulfo-Cy7 Tetrazine vs. Alexa Fluor Dyes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers engaged in fluorescence imaging, particularly in demanding applications such as live-cell imaging, super-resolution microscopy, and in vivo studies, the photostability of the chosen fluorophore is a critical determinant of experimental success. The irreversible loss of fluorescence upon excitation, known as photobleaching, can significantly limit data acquisition times and compromise signal-to-noise ratios. This guide provides an objective comparison of the photostability of Sulfo-Cy7 tetrazine, a popular near-infrared dye for bioorthogonal labeling, with the widely used Alexa Fluor family of dyes.

Quantitative Photostability Comparison

The following table summarizes key photophysical properties of Sulfo-Cy7 and the spectrally comparable Alexa Fluor 750. While direct, side-by-side quantitative photostability data for this compound is limited in the public domain, the information presented is based on available data for the parent fluorophores and established comparisons between the Cy dye family and Alexa Fluor dyes. Generally, Alexa Fluor dyes are recognized for their superior photostability compared to traditional cyanine dyes.[1][2][] For instance, APC-Alexa Fluor 750 conjugates have been shown to be more photostable than their APC-Cy7 counterparts.[4]

PropertySulfo-Cy7Alexa Fluor 750Reference
Excitation Maximum (nm)~750749[5]
Emission Maximum (nm)~773775
Quantum YieldHigher than Cy70.12
Photostability High Very High

Note: The photostability of Sulfo-Cy7 is described as "high" and an improvement over the parent Cy7 dye. However, direct quantitative comparisons suggest that the Alexa Fluor series generally offers superior resistance to photobleaching.

Experimental Protocols

To provide a framework for the independent assessment of fluorophore photostability, a detailed protocol for a common method, time-lapse microscopy, is provided below.

Protocol: Measuring Photostability via Time-Lapse Microscopy

Objective: To quantify and compare the photobleaching rates of fluorescent dyes under controlled illumination conditions.

Materials:

  • Microscope slides and coverslips

  • Phosphate-buffered saline (PBS), pH 7.4

  • Antifade mounting medium (optional, but recommended for fixed samples)

  • Fluorescently labeled samples (e.g., antibodies, oligonucleotides) with this compound and an Alexa Fluor dye

  • Fluorescence microscope equipped with:

    • A suitable laser line for excitation (e.g., 750 nm)

    • Appropriate emission filters

    • A sensitive camera (e.g., sCMOS or EMCCD)

    • Time-lapse imaging software

Procedure:

  • Sample Preparation:

    • Prepare microscope slides with your fluorescently labeled samples. For a direct comparison, ensure that the dye concentrations and labeling densities are as similar as possible.

    • For live-cell imaging, seed cells on imaging-compatible dishes and perform labeling according to your specific protocol.

    • For fixed samples, mount the coverslip using an antifade mounting medium to minimize photobleaching from reactive oxygen species.

  • Microscope Setup:

    • Turn on the microscope and laser illumination source. Allow the system to warm up and stabilize.

    • Place the sample slide on the microscope stage and bring the region of interest into focus.

    • Set the imaging parameters:

      • Laser Power: Use a consistent and relatively high laser power to induce photobleaching within a reasonable timeframe. Record the laser power used.

      • Exposure Time: Choose an exposure time that provides a good signal-to-noise ratio without saturating the detector.

      • Time Interval: Set the time interval between image acquisitions. This should be short enough to accurately capture the fluorescence decay.

      • Total Acquisition Time: Determine the total duration of the time-lapse experiment. This should be long enough to observe significant photobleaching for at least one of the dyes.

  • Image Acquisition:

    • Begin the time-lapse acquisition. The sample will be continuously illuminated, and images will be captured at the specified intervals.

  • Data Analysis:

    • Open the acquired image sequence in an image analysis software (e.g., ImageJ/Fiji, MATLAB).

    • Define a region of interest (ROI) around the fluorescently labeled structure.

    • Measure the mean fluorescence intensity within the ROI for each frame of the time-lapse series.

    • Correct for background fluorescence by measuring the intensity of a region with no fluorescent signal and subtracting it from the ROI intensity at each time point.

    • Normalize the fluorescence intensity data by dividing each intensity value by the initial intensity value (from the first frame).

    • Plot the normalized fluorescence intensity as a function of time.

    • From the resulting photobleaching curve, you can determine the photobleaching half-life (t₁/₂), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.

Experimental Workflow: Bioorthogonal Labeling with this compound

This compound is frequently employed in bioorthogonal chemistry, specifically in the inverse-electron-demand Diels-Alder cycloaddition reaction with a trans-cyclooctene (TCO)-modified biomolecule. This reaction is highly specific and proceeds rapidly under physiological conditions, making it ideal for live-cell labeling.

G cluster_0 Biomolecule Modification cluster_1 Labeling Reaction cluster_2 Downstream Application Biomolecule Biomolecule of Interest (e.g., Protein, Antibody) TCO_Biomolecule TCO-Modified Biomolecule Biomolecule->TCO_Biomolecule NHS Ester Reaction (Targeting primary amines) TCO_NHS TCO-NHS Ester TCO_NHS->TCO_Biomolecule Labeled_Biomolecule Fluorescently Labeled Biomolecule TCO_Biomolecule->Labeled_Biomolecule Inverse Electron-Demand Diels-Alder Cycloaddition (TCO-Tetrazine Ligation) Sulfo_Cy7_Tetrazine This compound Sulfo_Cy7_Tetrazine->Labeled_Biomolecule Imaging Fluorescence Imaging (e.g., Microscopy, In Vivo Imaging) Labeled_Biomolecule->Imaging

Bioorthogonal Labeling Workflow

Conclusion

The selection of a fluorescent probe for demanding imaging applications requires a careful evaluation of its photophysical properties. While this compound offers the significant advantage of enabling bioorthogonal labeling in the near-infrared spectrum, for experiments where photostability is the paramount concern, the Alexa Fluor family of dyes, specifically Alexa Fluor 750, may present a more robust alternative. Researchers are encouraged to perform their own side-by-side comparisons under their specific experimental conditions to make the most informed decision for their research needs.

References

Sulfo-Cy7 for Deep Tissue Imaging: A Comparative Performance Evaluation

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly advancing field of in vivo imaging, the ability to visualize biological processes deep within living tissues is paramount for researchers, scientists, and drug development professionals. Near-infrared (NIR) fluorescence imaging, operating within the "optical window" of biological tissues (700-1700 nm), offers a powerful modality for such investigations due to reduced light scattering and minimal tissue autofluorescence.[1][2] Sulfo-Cy7, a water-soluble heptamethine cyanine dye, has emerged as a prominent fluorophore for these applications, demonstrating compelling performance characteristics for deep tissue imaging.[3][]

This guide provides an objective comparison of Sulfo-Cy7's performance against a clinically established alternative, Indocyanine Green (ICG), supported by key photophysical data and detailed experimental protocols.

Photophysical Properties and Performance Metrics

Sulfo-Cy7 is a near-infrared fluorescent dye with an emission spectrum between 750-800 nm, making it highly suitable for deep tissue and in vivo imaging applications.[3] Its key advantages lie in its high quantum yield, excellent photostability, and high molar extinction coefficient, which contribute to brighter fluorescent signals and enhanced sensitivity. Furthermore, the presence of sulfonate groups significantly increases its water solubility, which is a crucial attribute for use in aqueous biological environments without the need for organic co-solvents.

In contrast, Indocyanine Green (ICG), the only NIR contrast agent approved by the U.S. Food and Drug Administration (FDA) for clinical use, exhibits a lower quantum yield in aqueous solutions and is known for its rapid clearance and potential cytotoxicity. While ICG remains a valuable benchmark, the superior photophysical properties of dyes like Sulfo-Cy7 may offer improved performance in preclinical research settings.

Comparative Data: Sulfo-Cy7 vs. Indocyanine Green (ICG)

For a direct comparison, the following table summarizes the key performance indicators of Sulfo-Cy7 and ICG.

PropertySulfo-Cy7Indocyanine Green (ICG)Reference
Excitation Maximum (λex) ~750 nm~780-805 nm (Solvent dependent)
Emission Maximum (λem) ~773 nm~810-830 nm (Solvent dependent)
Molar Extinction Coefficient (ε) 199,000 M⁻¹cm⁻¹Lower than Cy7 derivatives
Quantum Yield (Φ) Higher than ICG (e.g., 0.3)Lower than Cy7 derivatives
Solubility High in aqueous solutionsSoluble in water and methanol
Primary Elimination Route Expected to be renalHepatic

Experimental Protocol: In Vivo Deep Tissue Imaging

The following protocol outlines a general procedure for performing in vivo deep tissue fluorescence imaging in a murine model using a NIR dye such as Sulfo-Cy7.

1. Animal Preparation:

  • All animal procedures should be approved by the Institutional Animal Care and Use Committee.

  • Use SPF-grade BALB/c nude mice (6-8 weeks old, 18-20 g). White mice are generally preferred to minimize light absorption by skin pigmentation.

  • Anesthetize the mice, for instance, via intraperitoneal injection of 2% sodium pentobarbital (300 µL).

2. Fluorescent Probe Administration:

  • Prepare a solution of Sulfo-Cy7 (or a Sulfo-Cy7 labeled biomolecule) in a biocompatible solvent like water or phosphate-buffered saline (PBS).

  • Administer the probe via intravenous tail vein injection. A typical dose might be 200 µL of a solution at a concentration of 0.5 mg/kg.

3. In Vivo Imaging Procedure:

  • Place the anesthetized mouse in the imaging chamber of a small animal in vivo imaging system.

  • Set the excitation and emission filters appropriate for Sulfo-Cy7 (e.g., excitation at 700-770 nm and emission at 790 nm long-pass).

  • Acquire fluorescence images at various time points post-injection (e.g., every 5 minutes) to monitor the biodistribution of the probe. The exposure time may be set to 500 ms.

4. Ex Vivo Analysis (Optional):

  • After the final imaging session, euthanize the animal.

  • Dissect key organs (e.g., heart, liver, spleen, lungs, kidneys, and tumor if applicable) for ex vivo imaging to confirm the in vivo signal distribution.

5. Data Analysis:

  • Analyze the acquired images to quantify the fluorescence intensity in regions of interest over time.

  • Calculate metrics such as the signal-to-background ratio to evaluate the imaging performance.

Visualizing Experimental Workflows and Principles

To further clarify the processes involved in deep tissue imaging, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and the underlying principles of NIR fluorescence imaging.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Animal_Prep Animal Preparation (Anesthesia) Injection Intravenous Injection Animal_Prep->Injection Probe_Prep Probe Preparation (Sulfo-Cy7 Solution) Probe_Prep->Injection Imaging In Vivo Imaging (Time-course) Injection->Imaging Ex_Vivo Ex Vivo Organ Imaging (Optional) Imaging->Ex_Vivo Data_Analysis Data Analysis (Signal Quantification) Imaging->Data_Analysis Ex_Vivo->Data_Analysis

In Vivo Fluorescence Imaging Workflow

Deep_Tissue_Imaging_Principle cluster_tissue Deep Tissue Excitation Light Fluorophore Sulfo-Cy7 Excitation Light->Fluorophore Excitation (NIR-I) Detector Detector Fluorophore->Detector Emission (NIR-I)

Principle of NIR Deep Tissue Imaging

Conclusion

Sulfo-Cy7 presents a high-performance alternative to traditional NIR dyes for deep tissue imaging. Its enhanced photophysical properties, including a high quantum yield and excellent water solubility, can lead to improved signal brightness and better image quality in preclinical research. While ICG remains the clinical standard, the data suggests that for researchers seeking to push the boundaries of in vivo imaging depth and sensitivity, Sulfo-Cy7 is a compelling choice. The provided experimental framework offers a starting point for the successful implementation of this powerful fluorophore in deep tissue imaging studies.

References

A Head-to-Head Comparison: Sulfo-Cy7 Tetrazine vs. Cy7 NHS Ester for Antibody Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of conjugation chemistry is paramount to the success of antibody-based assays and therapeutics. The method of attaching a fluorescent dye, such as Cy7, to an antibody can significantly impact the resulting conjugate's performance, stability, and functionality. This guide provides an objective comparison of two prominent methods for Cy7 conjugation: the traditional N-hydroxysuccinimide (NHS) ester chemistry and the more recent bioorthogonal click chemistry approach utilizing tetrazine-modified dyes.

This comparison will delve into the underlying chemical principles, provide detailed experimental protocols, and present a quantitative performance analysis to aid in selecting the optimal strategy for your research needs.

Introduction to the Chemistries

Cy7 NHS Ester: This is a widely used method for labeling antibodies. The NHS ester group reacts with primary amines, predominantly the ε-amino groups of lysine residues and the N-terminus of the antibody, to form stable amide bonds.[][2] This method is straightforward but can result in a heterogeneous product with a varied number of dyes per antibody and potential modification of the antigen-binding site, which is rich in lysine residues.[][3]

Sulfo-Cy7 Tetrazine: This approach involves a two-step process rooted in bioorthogonal click chemistry.[4] First, the antibody is modified with a strained alkene, typically a trans-cyclooctene (TCO) group, via a TCO-NHS ester. The TCO-modified antibody is then reacted with the this compound in a highly specific and rapid inverse electron-demand Diels-Alder cycloaddition. This method offers greater control over the site and stoichiometry of labeling, potentially leading to a more homogeneous and functional conjugate. The "Sulfo" prefix indicates the presence of sulfonate groups, which increase the water solubility of the dye, a beneficial property when working with sensitive proteins like antibodies.

Performance Comparison: A Data-Driven Analysis

The choice between these two conjugation methods often depends on the specific application and the desired characteristics of the final antibody-dye conjugate. The following table summarizes key performance indicators based on established principles of each chemistry.

FeatureCy7 NHS EsterThis compound (with TCO modification)References
Reaction Principle Amine-reactive chemistryBioorthogonal inverse electron-demand Diels-Alder cycloaddition ("click chemistry")
Specificity Targets primary amines (lysines, N-terminus); randomSite-specific potential depending on TCO introduction method
Reaction Steps One-step conjugationTwo-step process (antibody modification with TCO, then click reaction)
Conjugation Efficiency Moderate to high, dependent on reaction conditionsHigh to very high, often near-quantitative
Control over DAR Limited, results in a heterogeneous mixtureHigh, allows for precise control over the dye-to-antibody ratio
Potential for Site-Specific Labeling LowHigh (e.g., through enzymatic or genetic introduction of the TCO group)
Impact on Antibody Affinity Potential for reduction due to labeling in the antigen-binding siteGenerally lower impact, especially with site-specific TCO introduction
Stability of Conjugate Stable amide bondVery stable triazine linkage
Reaction Speed 1-2 hoursTCO modification: 1-2 hours; Click reaction: minutes to 1 hour
Ease of Use Simpler one-step procedureMore complex two-step procedure

Experimental Protocols

Detailed methodologies are crucial for reproducible and successful antibody conjugation. Below are representative protocols for both Cy7 NHS ester and this compound labeling.

Protocol 1: Antibody Conjugation with Cy7 NHS Ester

This protocol outlines the direct labeling of an antibody with an amine-reactive Cy7 NHS ester.

Materials:

  • Purified antibody in an amine-free buffer (e.g., PBS, pH 7.2-7.4)

  • Cy7 NHS ester

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

  • Size-exclusion chromatography column (e.g., Sephadex G-25) for purification

Methodology:

  • Prepare the Antibody: Dissolve the antibody in the reaction buffer to a concentration of 1-2 mg/mL.

  • Prepare the Dye: Immediately before use, dissolve the Cy7 NHS ester in a small amount of DMSO to create a stock solution (e.g., 10 mg/mL).

  • Conjugation Reaction: Add the reactive dye solution to the antibody solution while gently vortexing. The molar ratio of dye to antibody typically ranges from 10:1 to 20:1.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification: Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column equilibrated with PBS.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorption maximum of Cy7 (~750 nm).

Protocol 2: Antibody Conjugation with this compound

This protocol involves a two-step process: initial modification of the antibody with a TCO-NHS ester, followed by the click reaction with this compound.

Part A: Antibody Modification with TCO-NHS Ester

Materials:

  • Purified antibody in an amine-free buffer (e.g., PBS, pH 7.2-7.4)

  • TCO-NHS ester

  • Anhydrous DMSO

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

  • Desalting spin column

Methodology:

  • Prepare the Antibody: Prepare the antibody in the reaction buffer at a concentration of 1-10 mg/mL.

  • Prepare the TCO-NHS Ester Solution: Dissolve the TCO-NHS ester in DMSO to a stock concentration of 10-20 mM.

  • Reaction Setup: Add a 10-20 fold molar excess of the TCO-NHS ester solution to the antibody solution. The final DMSO concentration should be below 10% (v/v).

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

  • Purification: Remove excess, unreacted TCO-NHS ester using a desalting spin column equilibrated with PBS.

Part B: Click Reaction with this compound

Materials:

  • TCO-modified antibody from Part A

  • This compound

  • PBS, pH 7.4

Methodology:

  • Reaction Setup: Mix the TCO-modified antibody and the this compound in PBS at a desired molar ratio (e.g., 1:1.5 antibody:dye).

  • Incubation: Incubate the reaction for 1-4 hours at room temperature. The reaction progress can be monitored by the disappearance of the characteristic pink/red color of the tetrazine.

  • Purification: Purify the resulting antibody-dye conjugate from unreacted dye using size-exclusion chromatography.

  • Characterization: Determine the degree of labeling (DOL) using UV-Vis spectrophotometry.

Visualizing the Workflows

To better illustrate the experimental processes, the following diagrams were generated using the DOT language.

G cluster_0 Cy7 NHS Ester Conjugation Workflow cluster_1 This compound Conjugation Workflow A0 Antibody in Amine-Free Buffer B0 Add Cy7 NHS Ester (in DMSO) A0->B0 pH 8.3-8.5 C0 Incubate (1-2h, RT) B0->C0 D0 Purify (Size-Exclusion Chromatography) C0->D0 E0 Characterize (DOL) D0->E0 F0 Cy7-Antibody Conjugate E0->F0 A1 Antibody in Amine-Free Buffer B1 Add TCO-NHS Ester (in DMSO) A1->B1 pH 8.3-8.5 C1 Incubate (1-2h, RT) B1->C1 D1 Purify (Desalting Column) C1->D1 E1 TCO-Modified Antibody D1->E1 F1 Add Sulfo-Cy7 Tetrazine E1->F1 G1 Click Reaction (1-4h, RT) F1->G1 H1 Purify (Size-Exclusion Chromatography) G1->H1 I1 Characterize (DOL) H1->I1 J1 Sulfo-Cy7-Antibody Conjugate I1->J1

Caption: Antibody conjugation workflows for Cy7 NHS ester and this compound.

Conclusion

The choice between this compound and Cy7 NHS ester for antibody conjugation hinges on the specific requirements of the intended application. Cy7 NHS ester offers a simpler, one-step protocol that is well-suited for many standard applications where a heterogeneous product is acceptable. In contrast, this compound, via click chemistry, provides a more controlled and potentially site-specific conjugation, leading to a more homogeneous product with a defined dye-to-antibody ratio. This level of control is particularly advantageous in applications where precise stoichiometry and preservation of antibody function are critical, such as in quantitative assays and the development of antibody-drug conjugates. While the two-step process for tetrazine conjugation is more complex, the resulting well-defined conjugate can offer superior performance and reproducibility. Researchers should carefully consider the trade-offs between ease of use and the desired level of control and homogeneity when selecting their conjugation strategy.

References

A Comparative Guide to Near-Infrared (NIR) Dyes: Sulfo-Cy7 vs. The Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate near-infrared (NIR) fluorescent dye is a critical decision that directly impacts the sensitivity, accuracy, and reliability of a wide range of applications, from in vivo imaging to quantitative western blotting. A key performance indicator for any fluorophore is its quantum yield (Φ), which measures the efficiency of converting absorbed photons into emitted fluorescence. A higher quantum yield translates to a brighter signal, enabling greater sensitivity and improved signal-to-noise ratios.

This guide provides an objective comparison of the quantum yield of Sulfo-Cy7 against other commonly used NIR dyes. The information presented is collated from various sources to offer a comprehensive overview. All quantitative data is summarized for clear comparison, and detailed experimental protocols for quantum yield determination are provided.

Quantitative Comparison of NIR Dye Quantum Yields

The brightness of a fluorescent dye is a crucial factor for high-sensitivity assays. This is determined by both its molar extinction coefficient (ε), which indicates how efficiently it absorbs light, and its quantum yield (Φ), representing the efficiency of converting absorbed light into emitted fluorescence.

Sulfo-Cy7 is a sulfonated version of the cyanine dye Cy7, a modification that not only enhances its water solubility but also improves its photostability and quantum yield.[1] Specifically, Sulfo-Cy7 is reported to have a quantum yield that is 20% higher than that of its parent compound, Cy7, along with increased photostability.[2][3][4]

The following table summarizes the quantum yields of Sulfo-Cy7 and other popular NIR dyes. It is important to note that the quantum yield of a dye is highly dependent on its environment, particularly the solvent and whether it is conjugated to other molecules.[5] Therefore, the solvent in which the measurement was taken is specified where the information is available.

Dye FamilyDye NameExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Solvent/Condition
Cyanine Sulfo-Cy7 ~750~773~0.24 Not Specified
Cy7~750~773~0.3Not Specified
Indocyanine Green (ICG)~780~820~0.012 - 0.13Ethanol, DMSO, Water
~0.027PBS
IRDye IRDye 800CW~774~789~0.09 - 0.12PBS, Water
Alexa Fluor Alexa Fluor 750~749~775~0.12PBS
Alexa Fluor 700~702~723~0.25PBS
Alexa Fluor 680~679~702~0.36PBS
Zwitterionic ZW800-1Not SpecifiedNot SpecifiedHigher than ICGNot Specified

Note: The quantum yield for Sulfo-Cy7 is stated to be 20% higher than Cy7. The value of ~0.24 is calculated based on this claim and the reported quantum yield of Cy7, though the exact solvent conditions for this comparison are not always specified in the available literature. Data is compiled from multiple sources and may vary based on experimental conditions.

Experimental Protocols

I. Relative Quantum Yield Determination

The relative method is a widely used technique to determine the fluorescence quantum yield of a sample by comparing its fluorescence intensity to that of a standard with a known quantum yield.

A. Required Equipment:

  • Spectrofluorometer with a corrected emission spectrum function

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • A suitable quantum yield standard (e.g., a dye with a known, stable quantum yield that absorbs and emits in a similar spectral region as the sample)

B. Procedure:

  • Standard and Sample Preparation: Prepare a series of dilute solutions of both the sample dye and the quantum yield standard in the same high-purity solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

  • Absorbance Measurement: Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the selected excitation wavelength.

  • Fluorescence Measurement: For each solution, measure the fluorescence emission spectrum using the spectrofluorometer, exciting at the same wavelength used for the absorbance measurements.

  • Data Analysis:

    • Integrate the fluorescence emission spectrum for each solution.

    • Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard.

    • Determine the gradient (slope) of the linear fit for both the sample (Grad_sample) and the standard (Grad_std).

    • Calculate the quantum yield of the sample (Φ_sample) using the following equation:

      Φ_sample = Φ_std * (Grad_sample / Grad_std) * (η_sample² / η_std²)

      Where:

      • Φ_std is the quantum yield of the standard.

      • Grad_sample and Grad_std are the gradients from the plots.

      • η_sample and η_std are the refractive indices of the solvents used for the sample and standard, respectively (this term is 1 if the same solvent is used for both).

II. Absolute Quantum Yield Determination using an Integrating Sphere

The absolute method directly measures the quantum yield by quantifying the number of photons emitted versus the number of photons absorbed by the sample. This is achieved using an integrating sphere, which collects all the light emitted from the sample.

A. Required Equipment:

  • Spectrofluorometer equipped with an integrating sphere

  • Light source (e.g., Xenon lamp or laser)

  • Detector (e.g., CCD or PMT)

  • Quartz cuvette

B. Procedure:

  • Blank Measurement (Incident Light):

    • Place a cuvette containing only the solvent (blank) inside the integrating sphere.

    • Measure the spectrum of the excitation light source as it scatters within the sphere. This provides a measure of the incident photon flux (L_a).

  • Sample Measurement (Unabsorbed Light and Emitted Light):

    • Place the cuvette containing the fluorescent sample inside the integrating sphere.

    • Measure the spectrum again. This measurement will include the scattered excitation light that was not absorbed by the sample (L_b) and the fluorescence emission from the sample (L_c).

  • Data Analysis:

    • The number of absorbed photons is proportional to the difference between the integrated intensity of the excitation peak in the blank measurement and the sample measurement (Area(L_a) - Area(L_b)).

    • The number of emitted photons is proportional to the integrated intensity of the fluorescence emission peak in the sample measurement (Area(L_c)).

    • The absolute quantum yield (Φ) is calculated as the ratio of the number of emitted photons to the number of absorbed photons:

      Φ = Area(L_c) / (Area(L_a) - Area(L_b))

Visualizations

The following diagrams, created using the DOT language, illustrate common experimental workflows where NIR dyes like Sulfo-Cy7 are utilized.

G cluster_prep Sample Preparation cluster_measure Measurement cluster_analysis Data Analysis prep_standard Prepare Standard Solutions abs_measure Measure Absorbance (UV-Vis) prep_standard->abs_measure prep_sample Prepare Sample Solutions prep_sample->abs_measure fluor_measure Measure Fluorescence (Spectrofluorometer) abs_measure->fluor_measure integrate Integrate Fluorescence Spectra fluor_measure->integrate plot Plot Integrated Intensity vs. Absorbance integrate->plot calculate Calculate Quantum Yield plot->calculate

Workflow for Relative Quantum Yield Determination.

G cluster_prep Probe Preparation & Animal Model cluster_imaging In Vivo Imaging cluster_analysis Image & Data Analysis conjugation Conjugate Sulfo-Cy7 to Targeting Ligand injection Administer Labeled Probe (e.g., IV Injection) conjugation->injection animal_model Prepare Animal Model (e.g., Tumor Xenograft) animal_model->injection image_acquisition Acquire NIR Fluorescence Images at Time Points injection->image_acquisition roi_analysis Region of Interest (ROI) Analysis image_acquisition->roi_analysis quantification Quantify Signal Intensity & Tumor-to-Background Ratio roi_analysis->quantification ex_vivo Ex Vivo Biodistribution (Optional) quantification->ex_vivo

Typical Workflow for In Vivo Imaging with a Labeled NIR Dye.

References

Sulfonated Cy7 Dyes Outshine Non-Sulfonated Counterparts in Bioconjugation and In Vivo Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of near-infrared (NIR) fluorophore is a critical decision that significantly impacts the quality and reliability of experimental data. When working with Cy7 dyes, the sulfonated versions offer distinct advantages over their non-sulfonated counterparts, primarily due to enhanced water solubility and reduced aggregation. These properties translate to more robust and reproducible results in applications ranging from protein labeling to in vivo imaging.

The addition of sulfonate groups to the cyanine dye structure fundamentally alters its physicochemical properties, leading to a cascade of benefits for biological applications. While the core spectral characteristics remain nearly identical, the practical performance of sulfonated Cy7 in aqueous environments is markedly superior.

Key Performance Advantages of Sulfonated Cy7 Dyes

Sulfonation of Cy7 dyes directly addresses the inherent hydrophobicity of the cyanine core structure. This chemical modification leads to several significant performance enhancements:

  • Enhanced Aqueous Solubility: Sulfonated Cy7 dyes exhibit high water solubility, eliminating the need for organic co-solvents like DMSO or DMF in labeling reactions.[1][] This is particularly crucial when working with sensitive proteins that can be denatured by organic solvents.[3]

  • Reduced Aggregation: The negatively charged sulfonate groups prevent the dye molecules from aggregating in aqueous buffers.[4][5] This is critical for achieving higher degrees of labeling (DOL) without causing precipitation of the dye-protein conjugate. Reduced aggregation also minimizes fluorescence quenching, potentially leading to brighter conjugates.

  • Improved Conjugate Stability: By preventing aggregation, sulfonation helps maintain the stability and biological activity of the labeled macromolecules.

  • Lower Background Signal in Imaging: The high water solubility and reduced aggregation of sulfonated Cy7 contribute to lower non-specific binding in vitro and in vivo, resulting in a higher signal-to-noise ratio.

  • Slightly Improved Photophysical Properties: Some evidence suggests that sulfonation can lead to a slight improvement in the optical stability and quantum yield of cyanine dyes. One manufacturer reports a 20% improvement in quantum yield and greater photostability for their sulfo-Cyanine7 NHS ester compared to the standard Cy7® fluorophore.

Quantitative Data Summary

Performance MetricSulfonated Cy7Non-Sulfonated Cy7Justification
Water Solubility HighLowThe presence of negatively charged sulfonate groups significantly increases hydrophilicity.
Requirement for Organic Co-solvent NoYesHigh water solubility allows for direct dissolution in aqueous buffers.
Aggregation in Aqueous Solution LowHighElectrostatic repulsion between sulfonate groups prevents dye aggregation.
Fluorescence Quantum Yield of Conjugate Potentially HigherLowerReduced dye-dye quenching due to less aggregation on the protein surface is expected to result in a higher quantum yield for the sulfonated dye conjugate.
Photostability of Conjugate Potentially HigherLowerSulfonation has been shown to improve the photostability of cyanine dyes.
Signal-to-Noise Ratio in Imaging HigherLowerLower non-specific binding and reduced background fluorescence from unbound, aggregated dye contribute to a better signal-to-noise ratio.
Spectral Properties (Ex/Em) ~750 nm / ~773 nm~750 nm / ~773 nmThe core chromophore is the same, resulting in nearly identical spectral properties.

Experimental Protocols

To provide a practical framework for comparing the performance of sulfonated and non-sulfonated Cy7 dyes, the following are detailed methodologies for key experiments.

I. Protein Labeling with Cy7 NHS Ester

This protocol describes the labeling of an antibody (e.g., IgG) with the N-hydroxysuccinimide (NHS) ester derivatives of both sulfonated and non-sulfonated Cy7.

A. Antibody Preparation:

  • Buffer Exchange: Dialyze the antibody solution against 0.1 M sodium bicarbonate buffer (pH 8.3-8.5). It is critical to use a buffer free of primary amines (e.g., Tris) or ammonia.

  • Concentration Adjustment: Adjust the antibody concentration to 2-10 mg/mL.

B. Dye Preparation:

  • Sulfonated Cy7 NHS Ester: Allow the vial of lyophilized dye to warm to room temperature. Dissolve the dye in nuclease-free water to a concentration of 10 mg/mL.

  • Non-Sulfonated Cy7 NHS Ester: Allow the vial of lyophilized dye to warm to room temperature. Dissolve the dye in anhydrous DMSO to a concentration of 10 mg/mL.

C. Conjugation Reaction:

  • Molar Ratio: Add the dissolved Cy7 NHS ester to the antibody solution at a desired molar ratio (e.g., 10:1 dye to antibody).

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring, protected from light.

  • Purification: Remove unconjugated dye using a desalting column (e.g., Sephadex G-25) pre-equilibrated with PBS (pH 7.4).

II. Determination of Degree of Labeling (DOL)

The DOL is the average number of dye molecules conjugated to a single protein molecule and can be determined spectrophotometrically.

  • Spectrophotometric Measurement: Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of Cy7 (~750 nm).

  • Calculations:

    • Protein Concentration (M): Protein Conc. (M) = [A₂₈₀ - (A₇₅₀ × CF)] / ε_protein where:

      • A₂₈₀ = Absorbance of the conjugate at 280 nm

      • A₇₅₀ = Absorbance of the conjugate at ~750 nm

      • CF = Correction factor (A₂₈₀ / A₇₅₀ of the free dye)

      • ε_protein = Molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG)

    • Dye Concentration (M): Dye Conc. (M) = A₇₅₀ / ε_dye where:

      • ε_dye = Molar extinction coefficient of the Cy7 dye at ~750 nm (e.g., ~250,000 M⁻¹cm⁻¹)

    • Degree of Labeling (DOL): DOL = Dye Conc. (M) / Protein Conc. (M)

III. Comparative In Vivo Fluorescence Imaging

This protocol outlines a general procedure for comparing the biodistribution and tumor targeting of sulfonated and non-sulfonated Cy7-labeled antibodies in a mouse tumor model.

A. Animal Preparation:

  • Animal Model: Use immunodeficient mice (e.g., BALB/c nude) bearing subcutaneous tumors.

  • Anesthesia: Anesthetize the mice using isoflurane or an intraperitoneal injection of an appropriate anesthetic cocktail.

B. Probe Administration:

  • Injection: Intravenously inject the sulfonated or non-sulfonated Cy7-labeled antibody (e.g., 0.5 mg/kg body weight) via the tail vein.

C. Fluorescence Imaging:

  • Imaging System: Use an in vivo imaging system equipped with appropriate excitation and emission filters for Cy7 (e.g., Ex: 700-770 nm, Em: >790 nm).

  • Image Acquisition: Acquire images at various time points post-injection (e.g., 1, 4, 8, 24, and 48 hours) to monitor the biodistribution and tumor accumulation of the labeled antibody.

  • Ex Vivo Analysis: After the final imaging time point, euthanize the mice and dissect the major organs and the tumor for ex vivo imaging to confirm the in vivo signal distribution.

D. Data Analysis:

  • Region of Interest (ROI) Analysis: Draw ROIs around the tumor and other organs of interest on the fluorescence images.

  • Signal-to-Noise Ratio: Calculate the signal-to-noise ratio by dividing the mean fluorescence intensity of the tumor ROI by that of a background region (e.g., muscle tissue).

Visualizing the Advantages and Workflows

To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

G cluster_nonsulfonated Non-Sulfonated Cy7 cluster_sulfonated Sulfonated Cy7 Low Water\nSolubility Low Water Solubility Requires Organic\nCo-solvents (DMSO) Requires Organic Co-solvents (DMSO) Low Water\nSolubility->Requires Organic\nCo-solvents (DMSO) Aggregation in\nAqueous Buffers Aggregation in Aqueous Buffers Low Water\nSolubility->Aggregation in\nAqueous Buffers Potential Protein\nDenaturation Potential Protein Denaturation Requires Organic\nCo-solvents (DMSO)->Potential Protein\nDenaturation Fluorescence\nQuenching Fluorescence Quenching Aggregation in\nAqueous Buffers->Fluorescence\nQuenching Precipitation of\nConjugates Precipitation of Conjugates Aggregation in\nAqueous Buffers->Precipitation of\nConjugates Increased Non-specific\nBinding Increased Non-specific Binding Aggregation in\nAqueous Buffers->Increased Non-specific\nBinding High Water\nSolubility High Water Solubility Direct Dissolution\nin Aqueous Buffers Direct Dissolution in Aqueous Buffers High Water\nSolubility->Direct Dissolution\nin Aqueous Buffers Reduced\nAggregation Reduced Aggregation High Water\nSolubility->Reduced\nAggregation Maintains Protein\nIntegrity Maintains Protein Integrity Direct Dissolution\nin Aqueous Buffers->Maintains Protein\nIntegrity Enhanced\nBrightness Enhanced Brightness Reduced\nAggregation->Enhanced\nBrightness Stable\nConjugates Stable Conjugates Reduced\nAggregation->Stable\nConjugates Lower Background\nSignal Lower Background Signal Reduced\nAggregation->Lower Background\nSignal

Impact of Sulfonation on Cy7 Dye Properties

G Start Start Protein\n(e.g., Antibody) Protein (e.g., Antibody) Start->Protein\n(e.g., Antibody) Buffer Exchange\n(Amine-free) Buffer Exchange (Amine-free) Protein\n(e.g., Antibody)->Buffer Exchange\n(Amine-free) Conjugation Reaction\n(pH 8.3-8.5) Conjugation Reaction (pH 8.3-8.5) Buffer Exchange\n(Amine-free)->Conjugation Reaction\n(pH 8.3-8.5) Cy7 NHS Ester\n(Sulfonated or Non-sulfonated) Cy7 NHS Ester (Sulfonated or Non-sulfonated) Dissolve Dye\n(Water or DMSO) Dissolve Dye (Water or DMSO) Cy7 NHS Ester\n(Sulfonated or Non-sulfonated)->Dissolve Dye\n(Water or DMSO) Dissolve Dye\n(Water or DMSO)->Conjugation Reaction\n(pH 8.3-8.5) Purification\n(Desalting Column) Purification (Desalting Column) Conjugation Reaction\n(pH 8.3-8.5)->Purification\n(Desalting Column) Characterization\n(DOL Calculation) Characterization (DOL Calculation) Purification\n(Desalting Column)->Characterization\n(DOL Calculation) Application\n(e.g., In Vivo Imaging) Application (e.g., In Vivo Imaging) Characterization\n(DOL Calculation)->Application\n(e.g., In Vivo Imaging)

References

A Comparative Guide to Sulfo-Cy7 Tetrazine and Indocyanine Green (ICG) for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Sulfo-Cy7 tetrazine and Indocyanine Green (ICG), two near-infrared (NIR) fluorescent dyes utilized in preclinical and clinical in vivo imaging. The following sections detail their respective mechanisms of action, performance characteristics, and experimental protocols to assist researchers in selecting the optimal imaging agent for their specific needs.

At a Glance: Key Performance Indicators

PropertyThis compoundIndocyanine Green (ICG)
Imaging Strategy Primarily pretargeted imagingConventional passive accumulation
Excitation Max (λex) ~750 nm[1]~780-805 nm (solvent dependent)
Emission Max (λem) ~773 nm[1]~810-830 nm (solvent dependent)
Quantum Yield Generally higher than ICG[1]Relatively low in aqueous solutions
In Vivo Stability Generally good, with some considerations for tetrazine reactivity[2]Prone to photobleaching and aggregation
Primary Elimination Route Expected to be primarily renal for the reacted probeHepatic[3]
Tumor-to-Background Ratio (TBR) Potentially very high due to pretargeting and fluorogenic activationVariable, dependent on dose, timing, and tumor vascularity
Clinical Approval No (Research Use Only)Yes (FDA-approved)

Delving Deeper: A Head-to-Head Comparison

Photophysical Properties

Sulfo-Cy7 is a water-soluble cyanine dye that exhibits strong fluorescence in the NIR spectrum, making it suitable for deep-tissue in vivo imaging with reduced background autofluorescence. Its sulfonated nature enhances its solubility in aqueous environments. When conjugated to a tetrazine moiety, it becomes a tool for bioorthogonal chemistry. Tetrazine-dye conjugates often exhibit fluorescence quenching, which is reversed upon reaction with a dienophile, leading to a "turn-on" fluorescence signal and potentially a high signal-to-noise ratio.

Indocyanine Green (ICG) is the only FDA-approved NIR dye for clinical use. Its absorption and emission maxima are slightly longer than those of Sulfo-Cy7. ICG's quantum yield is known to be low in aqueous solutions and it is susceptible to concentration-dependent aggregation and photobleaching, which can limit its performance.

In Vivo Performance and Mechanism of Action

The most significant distinction between this compound and ICG in in vivo studies lies in their mechanism of tumor targeting and signal generation.

This compound: The Power of Pretargeting

This compound is primarily employed in a pretargeting strategy. This multi-step approach decouples the targeting of a biomarker from the delivery of the imaging agent.

Conceptual Workflow for Pretargeted Imaging

pretargeting_workflow cluster_step1 Step 1: Targeting cluster_step2 Step 2: Clearance cluster_step3 Step 3: Imaging Targeting_Molecule Targeting Molecule (e.g., Antibody) Dienophile Dienophile (e.g., TCO) Targeting_Molecule->Dienophile conjugated to Target_Cell Target Cell (e.g., Tumor Cell) Targeting_Molecule->Target_Cell binds to Unbound_Conjugate Unbound Conjugate Reaction Bioorthogonal Click Reaction Target_Cell->Reaction at target site Bloodstream Bloodstream Unbound_Conjugate->Bloodstream circulates and clears Sulfo_Cy7_Tetrazine This compound (Imaging Probe) Sulfo_Cy7_Tetrazine->Reaction Fluorescence Fluorescent Signal Reaction->Fluorescence generates

Caption: Pretargeted imaging workflow with this compound.

This strategy offers the potential for very high tumor-to-background ratios because the unbound targeting molecule is allowed to clear from circulation before the small, rapidly clearing this compound is administered. The "turn-on" fluorescence upon reaction further enhances contrast.

Indocyanine Green: Passive Accumulation

ICG relies on the enhanced permeability and retention (EPR) effect for tumor accumulation. After intravenous injection, ICG rapidly binds to plasma proteins and accumulates non-specifically in tissues with leaky vasculature, such as tumors. Its clearance is primarily hepatic. This passive targeting mechanism can result in variable tumor-to-background ratios depending on the tumor type, vascularization, and the timing of imaging.

ICG Signaling Pathway

icg_pathway ICG ICG Plasma_Proteins Plasma Proteins ICG->Plasma_Proteins binds to ICG_Complex ICG-Protein Complex Plasma_Proteins->ICG_Complex Tumor_Vasculature Leaky Tumor Vasculature ICG_Complex->Tumor_Vasculature extravasates via Liver Liver ICG_Complex->Liver is taken up by Tumor_Interstitium Tumor Interstitium (EPR Effect) Tumor_Vasculature->Tumor_Interstitium Bile Bile Liver->Bile secreted into Excretion Excretion Bile->Excretion

Caption: In vivo pathway of Indocyanine Green (ICG).

Experimental Protocols

In Vivo Imaging with this compound (Pretargeting Approach)

This protocol is a generalized representation and requires optimization for specific antibodies and tumor models.

1. Animal Model Preparation:

  • Tumor cells expressing the target antigen are implanted subcutaneously or orthotopically in immunocompromised mice.

  • Tumors are allowed to grow to a suitable size for imaging (e.g., 100-200 mm³).

2. Administration of Dienophile-Modified Antibody:

  • A targeting antibody conjugated with a dienophile (e.g., trans-cyclooctene, TCO) is administered intravenously (IV) via the tail vein.

  • The typical dose of the antibody-TCO conjugate ranges from 10 to 100 µg per mouse.

3. Clearance of Unbound Antibody:

  • A waiting period of 24 to 72 hours is allowed for the antibody-TCO conjugate to accumulate at the tumor site and for the unbound conjugate to clear from the bloodstream. This timing is critical and depends on the pharmacokinetics of the specific antibody.

4. Administration of this compound:

  • This compound is dissolved in a biocompatible solvent (e.g., PBS with a small amount of DMSO) and administered via IV injection.

  • The dose of this compound is typically in the nanomolar range and should be optimized to ensure rapid clearance and minimal non-specific accumulation.

5. In Vivo Fluorescence Imaging:

  • Mice are anesthetized and placed in an in vivo imaging system equipped with appropriate excitation and emission filters for Cy7.

  • Imaging is typically performed at multiple time points (e.g., 1, 4, 24 hours) after the injection of this compound to determine the optimal imaging window.

  • The fluorescence intensity in the tumor and a background region (e.g., muscle) is quantified to calculate the tumor-to-background ratio.

In Vivo Imaging with Indocyanine Green (ICG)

This protocol is a general guideline for passive tumor imaging with ICG.

1. Animal Model Preparation:

  • Tumor cells are implanted in mice as described for the this compound protocol.

2. Preparation and Administration of ICG:

  • ICG is dissolved in sterile water or saline.

  • A dose of 1-10 mg/kg body weight is typically administered via IV injection. The optimal dose can vary depending on the tumor model and imaging system.

3. In Vivo Fluorescence Imaging:

  • Mice are anesthetized and imaged using an in vivo imaging system with appropriate ICG filters (excitation ~780 nm, emission ~830 nm).

  • Imaging can be performed dynamically immediately after injection to observe vascular perfusion, or at later time points (e.g., 6, 24, 48 hours) to assess tumor accumulation via the EPR effect.

  • Quantitative analysis of tumor and background fluorescence is performed to determine the signal-to-background ratio.

Data Presentation: Quantitative Comparison

ParameterThis compound (Pretargeted)Indocyanine Green (Passive)
Typical IV Dose (Mouse) Nanomolar range (probe) + µg range (antibody)1-10 mg/kg
Time to Max. Tumor Signal Dependent on antibody clearance (24-72h) + probe kinetics (1-4h post-probe injection)Variable, often between 6 and 24 hours post-injection
Reported Tumor-to-Background Ratios Can exceed 10:1 (in PET imaging with radiolabeled tetrazines)Typically ranges from 2:1 to 5:1
In Vivo Half-Life (Probe) Short, designed for rapid clearanceShort (minutes), but tumor retention can be longer

Conclusion

This compound and Indocyanine Green represent two distinct and valuable tools for in vivo fluorescence imaging.

This compound , through its application in pretargeted bioorthogonal chemistry, offers the potential for exceptionally high signal-to-background ratios and specificity. This makes it a powerful tool for researchers aiming to visualize specific molecular targets with high precision in preclinical models. However, the multi-step nature of the protocol and the need for conjugation and characterization of the targeting molecule add complexity to the experimental workflow.

Indocyanine Green , as a clinically approved and readily available dye, provides a straightforward method for in vivo imaging based on passive tumor accumulation. Its primary advantages are its simplicity of use and its established clinical track record. However, its performance can be limited by lower quantum yield, photostability issues, and variable tumor-to-background ratios that are dependent on the EPR effect.

The choice between this compound and ICG will ultimately depend on the specific research question, the desired level of targeting specificity, and the acceptable complexity of the experimental setup. For studies requiring high-precision targeting and maximal contrast, the pretargeting approach with this compound is a compelling option. For more routine in vivo imaging tasks, particularly those where clinical translation is a near-term goal, ICG remains a relevant and valuable tool.

References

A Comparative Guide to Sulfo-Cy7 Tetrazine for Pretargeted Bioorthogonal Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the landscape of in vivo imaging, the selection of an appropriate fluorescent probe is critical for achieving high-quality, reproducible data. This guide provides an objective comparison of Sulfo-Cy7 tetrazine, a near-infrared (NIR) fluorescent dye, with other alternatives used in pretargeted bioorthogonal imaging applications. The information herein is supported by a compilation of experimental data from various validated research applications found in the literature.

This compound has emerged as a valuable tool in bioorthogonal chemistry, particularly for the inverse-electron-demand Diels-Alder (IEDDA) reaction with trans-cyclooctene (TCO). This "click chemistry" approach allows for a pretargeting strategy where a TCO-modified targeting moiety, such as an antibody, is first administered and allowed to accumulate at the target site. Subsequently, the this compound is injected and rapidly reacts with the TCO, leading to a localized fluorescent signal with a high signal-to-background ratio. This two-step process is advantageous for imaging with targeting vectors that have slow pharmacokinetics, as it allows for the clearance of unbound antibody before the administration of the fluorescent probe, thereby reducing background noise.

Performance Comparison of NIR Tetrazine Probes

The choice of a near-infrared fluorophore is crucial for in vivo imaging due to the reduced absorption and scattering of light by biological tissues in the NIR window (700-1700 nm), which allows for deeper tissue penetration.[1] While Sulfo-Cy7 is a popular choice, other cyanine dyes and fluorophores have also been functionalized with tetrazine for similar applications. The following tables summarize key performance characteristics of this compound in comparison to other commonly used NIR probes.

ParameterSulfo-Cy7Indocyanine Green (ICG)IRDye 800CWAlexa Fluor 790
Excitation Max (nm) ~750~780~774~782-788
Emission Max (nm) ~773~820~789~805-814
Quantum Yield (Φf) Moderate~0.012 - 0.13 (solvent dependent)[2]~0.09 - 0.12 (in PBS, Water)[2]High
Photostability ModerateLowHighHigh[3]
Water Solubility High (due to sulfo groups)Low (requires formulation)HighHigh
Key Advantages Good water solubility, well-established for bioorthogonal chemistry.FDA-approved for clinical use, well-characterized.High photostability and quantum yield.High photostability and brightness.[3]
Key Disadvantages Moderate photostability compared to newer dyes.Low quantum yield and photostability, prone to aggregation.

Table 1: Photophysical Properties of Common NIR Fluorophores. This table provides a general comparison of the key photophysical properties of Sulfo-Cy7 and other NIR dyes that can be conjugated with tetrazine for pretargeted imaging. The data is compiled from various sources and should be considered in the context of the specific experimental conditions.

Tetrazine DerivativeDienophileSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Solvent
3-phenyl-1,2,4,5-tetrazine (H-Tz)TCO~2,000PBS
3-(p-aminophenyl)-6-methyl-TzTCO~3,300PBS
3,6-di-(2-pyridyl)-s-tetrazine (DP-Tz)TCO>10,000Various
Water-soluble s-TCO derivative3,6-dipyridyl-s tetrazine(3,300 ± 40) x 10³Aqueous

Table 2: Reaction Kinetics of Tetrazine-TCO Ligation. The rate of the bioorthogonal reaction is a critical factor for in vivo applications. This table summarizes the second-order rate constants for various tetrazine-TCO pairs, demonstrating the rapid kinetics of this ligation. The reactivity can be tuned by modifying the substituents on both the tetrazine and the TCO.

Experimental Protocols

The following sections provide a generalized workflow for pretargeted in vivo imaging using a TCO-modified antibody and this compound.

Antibody Labeling with TCO

This protocol describes the modification of an antibody with a trans-cyclooctene (TCO) moiety.

Materials:

  • Antibody of interest in a primary amine-free buffer (e.g., PBS, pH 7.4)

  • TCO-NHS ester

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sephadex G-25 column or other desalting column

  • PBS buffer (pH 7.2-7.4)

Procedure:

  • Protein Preparation: Prepare the antibody solution at a concentration of 2-10 mg/mL in a buffer free of primary amines (e.g., Tris or glycine). The optimal pH for the labeling reaction is 8.5 ± 0.5; if necessary, adjust the pH with 1 M sodium bicarbonate.

  • TCO-NHS Ester Preparation: Dissolve the TCO-NHS ester in anhydrous DMSO to a stock concentration of 10 mM immediately before use.

  • Conjugation Reaction: Add a 10 to 20-fold molar excess of the TCO-NHS ester solution to the antibody solution. Mix gently and incubate at room temperature for 60 minutes in the dark.

  • Purification: Remove the unreacted TCO-NHS ester and byproducts by purifying the TCO-modified antibody using a desalting column (e.g., Sephadex G-25) equilibrated with PBS (pH 7.2-7.4).

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the antibody at 280 nm and the TCO at its specific absorbance maximum (if applicable) or by using mass spectrometry.

Pretargeted In Vivo Imaging

This protocol outlines the two-step pretargeting procedure for in vivo fluorescence imaging.

Materials:

  • TCO-modified antibody

  • This compound

  • Animal model (e.g., tumor-bearing mouse)

  • In vivo imaging system (e.g., IVIS)

  • Sterile saline or PBS for injection

Procedure:

  • Antibody Injection: Intravenously inject the TCO-modified antibody into the animal model. The typical dose will depend on the antibody and target but is often in the range of 10-100 µg per animal.

  • Accumulation and Clearance: Allow the TCO-modified antibody to circulate and accumulate at the target site. The optimal time interval between antibody and tetrazine injection (pretargeting interval) needs to be determined empirically but is typically 24 to 72 hours to allow for clearance of unbound antibody from the circulation.

  • Tetrazine Injection: Prepare a solution of this compound in sterile saline or PBS. Intravenously inject the this compound. The molar ratio of tetrazine to antibody should be optimized, but a 2 to 10-fold excess of tetrazine is common.

  • In Vivo Imaging: Acquire fluorescence images at various time points post-tetrazine injection using an in vivo imaging system. Use an appropriate excitation filter (e.g., ~745 nm) and emission filter (e.g., ~780 nm).

  • Data Analysis: Quantify the fluorescence intensity in the region of interest (e.g., tumor) and in background regions (e.g., muscle) over time. Calculate the tumor-to-background ratio to assess targeting efficiency.

Visualizing the Workflow

The following diagrams illustrate the key steps in the pretargeted imaging workflow.

Pretargeted_Imaging_Workflow cluster_Step1 Step 1: Antibody Administration & Targeting cluster_Step2 Step 2: Bioorthogonal Ligation & Imaging A Inject TCO-modified Antibody B Antibody circulates and binds to target A->B C Unbound antibody clears from circulation B->C D Inject Sulfo-Cy7 Tetrazine C->D Pretargeting Interval (24-72h) E Tetrazine reacts with TCO at target site D->E F Fluorescence Imaging E->F

Caption: Pretargeted in vivo imaging workflow.

Antibody_Labeling_Workflow A Prepare Antibody Solution (2-10 mg/mL, pH 8.5) C Mix Antibody and TCO-NHS Ester A->C B Dissolve TCO-NHS Ester in DMSO B->C D Incubate at Room Temp (60 min, dark) C->D E Purify using Desalting Column D->E F Characterize Degree of Labeling E->F

Caption: Antibody labeling with TCO-NHS ester.

References

A Comparative Analysis of Sulfo-Cy7 Tetrazine Conjugates for Bioorthogonal Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of Sulfo-Cy7 tetrazine conjugates, focusing on their performance in bioorthogonal labeling applications. We present a detailed analysis of their cross-reactivity with common biological functional groups, alongside a comparison with alternative near-infrared (NIR) fluorescent probes. The information herein is intended to assist researchers in making informed decisions for their specific experimental needs.

Introduction to this compound and Bioorthogonal Chemistry

This compound is a near-infrared, water-soluble fluorescent probe functionalized with a methyltetrazine moiety.[1] This conjugate is employed in bioorthogonal chemistry, a field that involves chemical reactions that can occur in living systems without interfering with native biochemical processes. The primary reaction involving tetrazines is the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with a strained alkene, most commonly a trans-cyclooctene (TCO).[2] This reaction is known for its exceptionally fast kinetics and high specificity, making it a powerful tool for in vivo imaging, cell tracking, and drug delivery.[3][4] The high selectivity of the tetrazine-TCO ligation is crucial for minimizing off-target labeling and ensuring that the fluorescent signal originates only from the intended molecular target.[3]

Comparative Performance Analysis

The utility of a bioorthogonal probe is determined by a balance of several key performance indicators, including reaction kinetics, stability, and fluorogenic properties. While the on-target reaction kinetics of tetrazine-TCO ligation are well-documented to be extremely rapid, the cross-reactivity with other biological molecules is a critical parameter for ensuring the specificity of labeling.

Cross-Reactivity Analysis of this compound

To assess the specificity of this compound, its stability was evaluated in the presence of a panel of common biological nucleophiles. The following table summarizes the percentage of intact this compound remaining after a 24-hour incubation at 37°C with a 100-fold molar excess of each nucleophile.

Disclaimer: The following data is illustrative and representative of expected outcomes based on the known high specificity of tetrazine-TCO ligations. Specific experimental results may vary.

NucleophileFunctional Group% Intact this compound (after 24h)
CysteineThiol>95%
GlutathioneThiol>95%
LysineAmine>99%
HistidineImidazole>99%
AspartateCarboxylate>99%
SerineHydroxyl>99%
Comparison with Alternative NIR Tetrazine Probes

This compound is one of several near-infrared fluorescent probes available for bioorthogonal labeling. The following table provides a comparison with other common alternatives.

FeatureThis compoundAF750 TetrazineIRDye 800CW Tetrazine
Excitation Max (nm)~750~749~774
Emission Max (nm)~773~775~789
Quantum YieldModerateHighHigh
PhotostabilityGoodExcellentExcellent
Water SolubilityHighHighHigh
Illustrative Cross-Reactivity
% Reaction with Thiols (24h)<5%<5%<5%
% Reaction with Amines (24h)<1%<1%<1%

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Protocol 1: Cross-Reactivity Analysis of this compound

Objective: To quantify the stability of this compound in the presence of excess biological nucleophiles.

Materials:

  • This compound

  • L-Cysteine, Glutathione, L-Lysine, L-Histidine, L-Aspartic acid, L-Serine

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

  • Deionized water

  • HPLC or LC-MS system with a C18 column

Procedure:

  • Stock Solution Preparation:

    • Prepare a 1 mM stock solution of this compound in DMSO.

    • Prepare 100 mM stock solutions of each amino acid in PBS (pH 7.4).

  • Reaction Mixture Preparation:

    • In separate microcentrifuge tubes, add the this compound stock solution to PBS to a final concentration of 10 µM.

    • To each tube, add one of the amino acid stock solutions to a final concentration of 1 mM (100-fold molar excess).

    • Prepare a control sample with only this compound in PBS.

  • Incubation:

    • Incubate all samples at 37°C for 24 hours in the dark.

  • Sample Analysis (LC-MS):

    • At t=0 and t=24 hours, take an aliquot from each reaction mixture.

    • Quench any reaction by flash freezing or immediate dilution in the mobile phase.

    • Analyze the samples by LC-MS.

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Gradient: A suitable gradient to separate the this compound from potential degradation products (e.g., 5-95% B over 15 minutes).

    • Detection: Monitor the absorbance at the maximum wavelength for Sulfo-Cy7 (~750 nm) and the total ion chromatogram for the appearance of new peaks.

  • Data Analysis:

    • Calculate the peak area of the intact this compound at t=0 and t=24 hours.

    • Determine the percentage of intact probe remaining at 24 hours relative to the t=0 time point.

Protocol 2: Determination of On-Target Reaction Kinetics

Objective: To measure the second-order rate constant of the this compound reaction with a TCO-functionalized molecule.

Materials:

  • This compound

  • TCO-PEG4-amine (or other TCO-containing molecule)

  • PBS, pH 7.4

  • Stopped-flow spectrophotometer

Procedure:

  • Reagent Preparation:

    • Prepare a 10 µM solution of this compound in PBS.

    • Prepare a series of concentrations of the TCO-PEG4-amine in PBS (e.g., 100 µM, 200 µM, 300 µM).

  • Stopped-Flow Measurement:

    • Equilibrate the stopped-flow instrument to 25°C.

    • Load the this compound solution into one syringe and a TCO solution into the other.

    • Rapidly mix the solutions and monitor the decrease in absorbance of the tetrazine at its characteristic wavelength (~520 nm) over time.

  • Data Analysis:

    • Fit the absorbance decay curve to a pseudo-first-order model to obtain the observed rate constant (k_obs) for each TCO concentration.

    • Plot k_obs versus the concentration of the TCO derivative.

    • The slope of the resulting linear fit represents the second-order rate constant (k2).

Visualizations

G cluster_0 Bioorthogonal Labeling Workflow A Target Molecule (e.g., Protein) B Introduce TCO Moiety A->B Metabolic or Chemical Labeling C TCO-Modified Target B->C E iEDDA Reaction C->E D Add Sulfo-Cy7 Tetrazine Conjugate D->E F Fluorescently Labeled Target E->F Formation of Stable Dihydropyridazine Linkage

Caption: General workflow for bioorthogonal labeling using this compound and a TCO-modified target.

Caption: Logical flow of the cross-reactivity analysis for this compound.

References

A Head-to-Head Comparison of Tetrazine Derivatives for Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the landscape of bioorthogonal chemistry, the selection of the optimal tetrazine derivative is a critical decision that profoundly impacts experimental outcomes. The inverse-electron-demand Diels-Alder (iEDDA) reaction between a tetrazine and a strained dienophile, most commonly a trans-cyclooctene (TCO), has become a cornerstone of this field due to its exceptionally fast reaction kinetics and high specificity.[1] This "click chemistry" reaction is biocompatible, proceeding efficiently in aqueous media without the need for cytotoxic catalysts, making it ideal for applications ranging from cellular imaging to in vivo drug delivery.[2][3]

However, the growing diversity of available tetrazine derivatives presents a challenge: which one is the right tool for the job? The utility of a tetrazine derivative is a balancing act between several key performance metrics: reaction kinetics, stability, and, for imaging applications, fluorogenic properties.[1] Tetrazines with electron-withdrawing groups tend to exhibit faster reaction rates, but this often comes at the cost of reduced stability in biological media.[4] Conversely, derivatives with electron-donating groups are generally more stable but react more slowly. This guide provides a comprehensive, data-driven comparison of various tetrazine derivatives to facilitate an informed selection process for your specific research needs.

Quantitative Data Summary

To aid in the selection process, the following tables summarize the performance of various tetrazine derivatives based on published experimental data. It is important to note that reaction conditions, such as the specific TCO derivative, solvent, and temperature, can influence the observed rate constants, and stability is medium-dependent.

Table 1: Reaction Kinetics of Common Tetrazine Derivatives with TCOs
Tetrazine DerivativeDienophileSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Solvent/BufferReference(s)
3,6-di-(2-pyridyl)-s-tetrazinetrans-cyclooctene~2,0009:1 Methanol/Water
Hydrogen-substituted tetrazineTCOup to 30,000Aqueous Media
Methyl-substituted tetrazineTCO~1,000Aqueous Media
3-methyl-6-phenyl-tetrazinesTCO420 ± 49ACN/PBS
Me4Pyr-TzTCO-PEG₄69,400DPBS
DHP₂-TzTCO-PEG₄>90% of DHP₂ remaining after 10hFull cell growth medium
2Pyr₂-TzTCO-PEG₄69,400 M⁻¹s⁻¹DPBS
Triazolyl-tetrazine (Ta-Tz)axial-TCO10,332Not specified
Phenyl-tetrazine (Ph-Tz)axial-TCO<2,000Not specified
Table 2: Stability of Tetrazine Derivatives
Tetrazine DerivativeConditionStability MetricReference(s)
Alkyl substituted tetrazinesPBSHigh stability, >96% remaining after 10h for compound 6
Electron-withdrawing group tetrazinesPBSLower stability
Dipyridyl-s-tetrazines (2a)1:9 DMSO/PBS (pH 7.4), 37°CUnstable, 60-85% degraded after 12h
Pyrimidyl-substituted tetrazines (2f, 2g)1:9 DMSO/PBS (pH 7.4), 37°CUnstable, 60-85% degraded after 12h
Pyridyl tetrazines (2d, 2e)1:9 DMSO/PBS (pH 7.4), 37°CMore stable, >75% remaining after 12h
Phenyl tetrazines (2c, 2h)1:9 DMSO/PBS (pH 7.4), 37°CMore stable, >75% remaining after 12h
DHP-substituted TzFull cell growth medium, 37°CExceptional stability
Pyridyl-TzFull cell growth medium, 37°CAccelerated degradation
Triazolyl-tetrazine (Ta-Tz)DMEM containing FBS, 2hStable
Table 3: Fluorogenic Properties of Tetrazine-Fluorophore Conjugates
FluorophoreTetrazine LinkageQuantum Yield (Quenched)Fluorescence Turn-On RatioReference(s)
BODIPYMethyl-s-tetrazine< 0.01> 60
Rhodamineortho-oxymethyl-linked tetrazine0.3%95
Silicon Rhodamine (SiR)ortho-oxymethyl-linked tetrazineNot specifiedNot specified
BODIPY-p-Tz (2b)para-phenylNot specified900-fold in water
BODIPY-m-Tz (4b)meta-phenylNot specified1600-fold in water
Oregon Green (22)Alkenyl tetrazineNot specified>100, up to 400 with TCO
BODIPY (23)Alkenyl tetrazineNot specified>100
Tetramethylrhodamine (24)Alkenyl tetrazineNot specifiedup to 76

Key Performance Metrics: A Balancing Act

The selection of a tetrazine derivative for bioorthogonal labeling hinges on a careful consideration of its performance characteristics.

Reaction Kinetics: The speed of the iEDDA reaction, quantified by the second-order rate constant (k₂), is a critical factor, especially in applications involving low reactant concentrations or rapid biological processes. As highlighted in Table 1, k₂ values can span several orders of magnitude, from ~420 M⁻¹s⁻¹ for 3-methyl-6-phenyl-tetrazine to as high as 69,400 M⁻¹s⁻¹ for highly reactive pyridyl-substituted tetrazines.

Stability: A tetrazine must be sufficiently stable in the desired biological environment (e.g., buffer, cell media, or in vivo) for the duration of the experiment to ensure efficient labeling. There is often a trade-off between reactivity and stability, where highly reactive tetrazines with electron-withdrawing substituents can be more prone to degradation. However, recent developments have led to derivatives like DHP-substituted and triazolyl-tetrazines that exhibit both high reactivity and exceptional stability.

Fluorogenic Properties: For fluorescence imaging applications, the ability of the tetrazine to quench an attached fluorophore and the subsequent fluorescence enhancement (turn-on) upon reaction is a significant advantage. This minimizes background noise and eliminates the need for wash steps. As shown in Table 3, impressive turn-on ratios, in some cases exceeding 1000-fold, have been achieved through rational design of the linker connecting the fluorophore and the tetrazine.

Visualizing the Chemistry and Workflow

To better understand the processes involved, the following diagrams illustrate the iEDDA reaction mechanism and a typical experimental workflow for comparing tetrazine derivatives.

iEDDA_Mechanism Inverse-Electron-Demand Diels-Alder (iEDDA) Reaction cluster_reactants Reactants cluster_products Products Tetrazine Tetrazine (Electron-poor Diene) Dihydropyridazine Dihydropyridazine Adduct Tetrazine->Dihydropyridazine + TCO TCO trans-Cyclooctene (TCO) (Strained Dienophile) TCO->Dihydropyridazine Nitrogen Nitrogen Gas (N₂) Dihydropyridazine->Nitrogen - N₂ (retro-Diels-Alder)

iEDDA reaction mechanism between a tetrazine and TCO.

Experimental_Workflow Workflow for Comparing Tetrazine Kinetics cluster_prep 1. Preparation cluster_reaction 2. Reaction Monitoring cluster_analysis 3. Data Analysis Prep_Tetrazine Prepare stock solutions of various tetrazine derivatives Mix Rapidly mix tetrazine and excess TCO in a cuvette at constant temp. Prep_Tetrazine->Mix Prep_TCO Prepare stock solution of TCO derivative Prep_TCO->Mix Prep_Buffer Prepare reaction buffer (e.g., PBS, pH 7.4) Prep_Buffer->Mix Monitor Monitor decrease in tetrazine absorbance (510-540 nm) over time using a spectrophotometer Mix->Monitor Fit_Data Fit absorbance decay to a pseudo-first-order kinetic model Monitor->Fit_Data Calc_k_obs Determine the observed rate constant (k_obs) Fit_Data->Calc_k_obs Calc_k2 Calculate the second-order rate constant (k₂) k₂ = k_obs / [TCO] Calc_k_obs->Calc_k2

General experimental workflow for kinetic analysis.

Experimental Protocols

Reproducible and comparable data are essential for the rational selection of labeling reagents. Below are detailed methodologies for key experiments.

Protocol 1: Determination of Second-Order Rate Constant (k₂) by UV-Vis Spectroscopy

This protocol is based on monitoring the disappearance of the characteristic absorbance of the tetrazine upon reaction with a dienophile.

1. Reagent Preparation: a. Prepare stock solutions of the tetrazine derivatives and the TCO derivative (e.g., in DMSO or DMF). b. Prepare the desired reaction buffer (e.g., PBS, pH 7.4).

2. Instrumentation Setup: a. Set up a UV-Vis spectrophotometer with a temperature-controlled cuvette holder at the desired reaction temperature (e.g., 25°C or 37°C). b. Determine the wavelength of maximum absorbance (λmax) for each tetrazine derivative, typically between 510-540 nm.

3. Reaction Execution: a. In a cuvette, add the reaction buffer and the TCO solution. The final concentration of the TCO should be in large excess (e.g., 10-20 fold) of the tetrazine concentration to ensure pseudo-first-order kinetics. b. Initiate the reaction by adding the tetrazine stock solution and mix rapidly. c. Immediately begin recording the absorbance at the tetrazine's λmax over time.

4. Data Analysis: a. Plot the natural logarithm of the absorbance (ln(A)) versus time. b. Fit the linear portion of the data to determine the slope. The negative of the slope is the pseudo-first-order rate constant (k_obs). c. Calculate the second-order rate constant (k₂) by dividing k_obs by the initial concentration of the TCO derivative in excess: k₂ = k_obs / [TCO].

Protocol 2: Assessment of Tetrazine Stability by HPLC or LC-MS

This protocol measures the degradation of a tetrazine derivative over time in a specific medium.

1. Reagent Preparation: a. Prepare a stock solution of the tetrazine derivative. b. Prepare the desired medium for the stability test (e.g., PBS, cell culture medium with 10% FBS).

2. Incubation: a. Add the tetrazine stock solution to the pre-warmed medium to a final concentration. b. Incubate the solution at a constant temperature (e.g., 37°C).

3. Sample Analysis: a. At various time points, withdraw an aliquot of the reaction mixture. b. Immediately quench any potential degradation by flash freezing or by mixing with a quenching agent if necessary. c. Analyze the remaining concentration of the intact tetrazine derivative using HPLC or LC-MS by monitoring its characteristic absorbance.

4. Data Analysis: a. Plot the percentage of the remaining tetrazine derivative as a function of time. b. Determine the half-life (t₁/₂) of the tetrazine derivative by fitting the data to a first-order decay model.

Conclusion

For researchers seeking a bioorthogonal reaction with exceptional speed, biocompatibility, and specificity, the tetrazine-TCO ligation is an outstanding choice. The selection of the most appropriate tetrazine derivative, however, requires a careful evaluation of the trade-offs between reactivity, stability, and fluorogenic properties. Highly reactive tetrazines are ideal for time-critical processes and labeling low-abundance targets, while more stable derivatives are better suited for long-term experiments. The advent of highly stable and reactive tetrazines, along with superbright fluorogenic probes, continues to expand the toolkit available to researchers. By leveraging the quantitative data and protocols presented in this guide, scientists can make more informed decisions, optimizing their experimental design and advancing their research in chemical biology, drug development, and molecular imaging.

References

A Comparative Guide to Sulfo-Cy7 Tetrazine in Pre-clinical Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of appropriate tools for bioorthogonal chemistry is paramount for the successful advancement of pre-clinical candidates. Sulfo-Cy7 tetrazine has emerged as a prominent near-infrared (NIR) probe for in vivo imaging and the development of targeted therapeutics such as antibody-drug conjugates (ADCs). This guide provides an objective comparison of this compound with alternative bioorthogonal probes, supported by experimental data, detailed protocols, and visualizations to aid in the selection of the optimal reagents for your research needs.

Introduction to this compound and Bioorthogonal Chemistry

Bioorthogonal chemistry refers to chemical reactions that can occur within living systems without interfering with native biochemical processes.[1] The inverse-electron-demand Diels-Alder (iEDDA) reaction between a tetrazine and a strained alkene, most commonly a trans-cyclooctene (TCO), is a cornerstone of this field, prized for its exceptionally fast reaction kinetics and high specificity.[1] This "click chemistry" enables the precise labeling of biomolecules in complex biological environments.

This compound is a water-soluble, near-infrared fluorescent probe that combines the bioorthogonal reactivity of a tetrazine moiety with the favorable imaging properties of the Sulfo-Cy7 dye. Its fluorescence in the NIR window (700-900 nm) allows for deep tissue penetration and reduced background autofluorescence, making it highly suitable for in vivo imaging applications.[2]

Quantitative Performance Comparison

The efficacy of a bioorthogonal probe is determined by a combination of its chemical reactivity and the photophysical properties of the conjugated reporter. This section provides a quantitative comparison of this compound with other commonly used bioorthogonal probes.

Reaction Kinetics

The speed of the bioorthogonal reaction is critical for efficient labeling, especially in dynamic in vivo environments where probe concentrations are low and residence times can be short. The iEDDA reaction between tetrazines and TCO is one of the fastest bioorthogonal reactions currently available.

Table 1: Comparison of Second-Order Rate Constants for Various Bioorthogonal Reactions

Reaction PairRate Constant (k₂) (M⁻¹s⁻¹)Key Characteristics
Sulfo-Cy7-tetrazine + TCO Up to 10⁶Exceptionally fast, enabling rapid labeling at low concentrations. Ideal for in vivo applications.
Typical Tetrazine + TCO 10³ - 10⁵Fast kinetics, widely used in pre-clinical research.
Azide + Strained Alkyne (SPAAC) 10⁻¹ - 10¹Slower kinetics compared to iEDDA, may require higher concentrations or longer reaction times.
Azide + Terminal Alkyne (CuAAC) 10² - 10⁴Requires a copper catalyst, which can be toxic to cells, limiting in vivo applications.

Note: The exact rate constant for this compound with a specific TCO derivative can vary depending on the molecular structure of the TCO and the reaction conditions.

Photophysical Properties of NIR Probes

For fluorescence-based applications, the properties of the fluorescent dye are as important as the bioorthogonal chemistry. The ideal fluorescent probe for in vivo imaging should have high brightness (a product of its molar extinction coefficient and quantum yield) and excellent photostability.

Table 2: Comparison of Photophysical Properties of this compound and Alternative NIR Probes

ProbeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (L⋅mol⁻¹⋅cm⁻¹)Fluorescence Quantum Yield (Φ)Relative Brightness (ε × Φ)
This compound 750773240,6000.2457,744
ICG-tetrazine ~780~810~200,000~0.02~4,000
Alexa Fluor 750-tetrazine 749775271,0000.1232,520
Cy5-tetrazine 649666250,0000.2050,000

Data is compiled from various sources and should be considered as representative values. Brightness is a relative measure for comparison.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound in a pre-clinical setting.

Protocol 1: Pre-targeted In Vivo Imaging in a Mouse Xenograft Model

This protocol describes a two-step pre-targeting approach for imaging solid tumors. First, a TCO-modified antibody is administered, which accumulates at the tumor site. After clearance of the unbound antibody from circulation, the this compound probe is injected and rapidly reacts with the TCO-tagged antibody at the tumor, enabling fluorescent imaging.

Materials:

  • Tumor-bearing mice (e.g., subcutaneous xenografts of a human cancer cell line in immunodeficient mice)

  • TCO-modified monoclonal antibody specific to a tumor antigen

  • This compound

  • Sterile PBS (phosphate-buffered saline)

  • In vivo imaging system (e.g., IVIS Spectrum)

Procedure:

  • Antibody-TCO Conjugate Administration:

    • Prepare a solution of the TCO-modified antibody in sterile PBS.

    • Administer the antibody conjugate to the tumor-bearing mice via intravenous (tail vein) injection. A typical dose is 100 µg of antibody per mouse.[3]

    • Allow the antibody to circulate and accumulate at the tumor site for 24 to 72 hours. This timeframe should be optimized based on the specific antibody's pharmacokinetic profile.

  • This compound Administration:

    • Prepare a solution of this compound in sterile PBS.

    • Administer the this compound solution to the same mice via intravenous injection. The optimal dose and timing should be determined empirically, but a molar excess of tetrazine to the estimated retained antibody is recommended.

  • In Vivo Fluorescence Imaging:

    • At various time points post-tetrazine injection (e.g., 1, 4, 8, and 24 hours), anesthetize the mice.

    • Acquire whole-body fluorescence images using an in vivo imaging system with appropriate excitation and emission filters for Sulfo-Cy7 (e.g., excitation ~745 nm, emission ~800 nm).

    • Include a control group of mice that received the TCO-antibody but no this compound to assess background fluorescence.

  • Data Analysis:

    • Quantify the fluorescence intensity in the tumor region and a non-target tissue region (e.g., muscle) to calculate the tumor-to-background ratio.

    • Ex vivo imaging of harvested organs can be performed to confirm the biodistribution of the probe.

Protocol 2: Preparation and In Vitro Evaluation of a this compound Labeled Antibody-Drug Conjugate (ADC)

This protocol outlines the general steps for creating an ADC using this compound for tracking and characterization.

Materials:

  • Monoclonal antibody

  • TCO-NHS ester

  • This compound

  • Cytotoxic drug with a compatible reactive handle

  • Size-exclusion chromatography (SEC) system

  • Cell culture reagents and appropriate cancer cell lines

Procedure:

  • Antibody Modification with TCO:

    • React the monoclonal antibody with a molar excess of TCO-NHS ester in a suitable buffer (e.g., PBS pH 8.0) to label lysine residues.

    • Purify the TCO-modified antibody using SEC to remove unreacted TCO-NHS ester.

  • Conjugation with this compound and Drug:

    • React the TCO-modified antibody with a molar excess of this compound and the cytotoxic drug. The order of addition may need to be optimized.

    • The reaction is typically performed in PBS at room temperature.

    • Purify the final ADC using SEC to remove unconjugated dye and drug.

  • Characterization of the ADC:

    • Determine the drug-to-antibody ratio (DAR) and dye-to-antibody ratio using UV-Vis spectroscopy and/or mass spectrometry.

    • Assess the binding affinity of the ADC to its target antigen using ELISA or surface plasmon resonance (SPR).

  • In Vitro Cytotoxicity Assay:

    • Culture target antigen-positive and -negative cancer cell lines.

    • Treat the cells with serial dilutions of the ADC.

    • After a set incubation period (e.g., 72 hours), assess cell viability using a standard assay (e.g., MTT or CellTiter-Glo).

    • Determine the IC50 (half-maximal inhibitory concentration) to evaluate the potency and specificity of the ADC.

Visualizations

Diagrams created using Graphviz to illustrate key concepts and workflows.

Pretargeted_Imaging_Workflow cluster_step1 Step 1: Targeting cluster_step2 Step 2: Imaging a Administer TCO-modified Antibody b Antibody Accumulates at Tumor Site a->b c Unbound Antibody Clears from Circulation b->c d Administer Sulfo-Cy7 Tetrazine c->d 24-72 hours e Rapid in vivo Click Reaction d->e f Fluorescence Imaging of Tumor e->f e->f 1-24 hours

Caption: Workflow for pre-targeted in vivo imaging.

ADC_Mechanism ADC This compound ADC TumorCell Tumor Cell (Antigen-Positive) ADC->TumorCell 1. Binding Internalization Internalization TumorCell->Internalization 2. Receptor-mediated endocytosis DrugRelease Drug Release Internalization->DrugRelease 3. Lysosomal Trafficking Apoptosis Cell Death (Apoptosis) DrugRelease->Apoptosis 4. Cytotoxicity

Caption: Mechanism of action for a targeted ADC.

Conclusion

This compound offers a powerful tool for pre-clinical drug development, particularly for in vivo imaging and the construction of ADCs. Its rapid and specific bioorthogonal reactivity, combined with its favorable near-infrared fluorescence properties, provides researchers with a robust method for tracking and targeting molecules in complex biological systems. While alternatives exist, the high reaction rates of the tetrazine-TCO ligation and the excellent photophysical properties of Sulfo-Cy7 make this combination a compelling choice for demanding pre-clinical applications. The selection of the most appropriate probe will ultimately depend on the specific requirements of the experimental design, including the desired imaging modality, the biological target, and the overall therapeutic strategy.

References

Safety Operating Guide

Proper Disposal of Sulfo-Cy7 Tetrazine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount to laboratory safety and operational excellence. Sulfo-Cy7 tetrazine, a near-infrared, water-soluble fluorescent probe, is a valuable tool in bioconjugation and in vivo imaging. Due to its chemical nature, specific procedures must be followed for its proper disposal to mitigate environmental risks and ensure regulatory compliance. This guide provides essential, step-by-step information for the safe disposal of this compound, grounded in an understanding of its chemical reactivity.

Hazard Profile and Safety Precautions
Waste Classification

Wastes generated from the production and use of dyes and pigments may be classified as hazardous waste. The U.S. Environmental Protection Agency (EPA) designates certain wastes from the production of dyes and pigments as hazardous under the Resource Conservation and Recovery Act (RCRA), with the waste code K181. Given the aquatic toxicity of the sulfo-cyanine component, it is prudent to manage all this compound waste as hazardous chemical waste.

Quantitative Hazard Data

The following table summarizes the available hazard information for a structurally similar compound, Sulfo-Cyanine7 carboxylic acid. This data should be considered as indicative of the potential hazards of this compound.

Hazard ClassificationGHS StatementPrecautionary Statements
Acute Oral Toxicity H302: Harmful if swallowedP264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth.
Acute Aquatic Toxicity H400: Very toxic to aquatic lifeP273: Avoid release to the environment. P391: Collect spillage.
Chronic Aquatic Toxicity H410: Very toxic to aquatic life with long lasting effectsP273: Avoid release to the environment. P391: Collect spillage.

Data sourced from the Safety Data Sheet for Sulfo-Cyanine7 carboxylic acid[1].

Experimental Protocol for Chemical Neutralization and Disposal

The recommended disposal procedure for this compound involves a two-step chemical degradation process to neutralize both the tetrazine and the cyanine dye moieties prior to collection as hazardous waste. This approach minimizes the reactivity and environmental toxicity of the waste.

Materials:

  • Sodium borohydride (NaBH₄)

  • 1 M Sodium hydroxide (NaOH) solution

  • 10% aqueous solution of sodium hypochlorite (NaOCl, bleach)

  • 1 M Hydrochloric acid (HCl) solution

  • pH paper or pH meter

  • Appropriate hazardous waste container

Procedure:

Step 1: Reduction of the Tetrazine Ring

The tetrazine ring can be reduced and cleaved using a mild reducing agent.

  • Preparation: In a designated chemical fume hood, for every 1 mg of solid this compound waste, add 1 mL of a 1:1 mixture of methanol and water. If the waste is already in a solution, proceed to the next step, ensuring the solvent is compatible with the reducing agent.

  • Basification: Adjust the pH of the solution to >12 with 1 M NaOH. This is to ensure the stability of the borohydride reducing agent.

  • Reduction: Slowly add a 10-fold molar excess of sodium borohydride (NaBH₄) to the solution while stirring. For example, for 1 mg of this compound (molecular weight ~930 g/mol ), this corresponds to approximately 0.4 mg of NaBH₄.

  • Reaction: Continue to stir the mixture at room temperature for at least 2 hours. This will reduce the tetrazine ring, leading to a loss of its characteristic pink/red color.

Step 2: Oxidation of the Cyanine Dye

Cyanine dyes can be decolorized and degraded by strong oxidizing agents.

  • Neutralization: After the reduction is complete, cautiously neutralize the solution to approximately pH 7 with 1 M HCl. Be aware that quenching excess sodium borohydride with acid will generate hydrogen gas; perform this step slowly and with adequate ventilation.

  • Oxidation: Slowly add a 10% aqueous solution of sodium hypochlorite (bleach) dropwise while stirring until the deep blue color of the cyanine dye disappears.

  • Quenching: Allow the solution to stir for an additional hour to ensure complete degradation. If necessary, any residual chlorine can be quenched by adding a small amount of sodium bisulfite solution until a test with potassium iodide-starch paper is negative.

Step 3: Final Disposal

  • Neutralization: Adjust the final pH of the solution to between 6 and 8 with 1 M NaOH or 1 M HCl as needed.

  • Collection: Transfer the final, decolorized, and neutralized solution to a properly labeled hazardous waste container. The label should clearly indicate the contents, including the reaction byproducts.

  • Disposal: Dispose of the hazardous waste container through your institution's environmental health and safety office, following all local, state, and federal regulations.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.

Sulfo_Cy7_Tetrazine_Disposal_Workflow start Start: this compound Waste ppe Wear Appropriate PPE: Lab Coat, Goggles, Gloves start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood dissolve Dissolve in Methanol/Water (if solid) fume_hood->dissolve reduce Step 1: Reduce Tetrazine - Adjust pH > 12 with NaOH - Add Sodium Borohydride (NaBH4) - Stir for 2 hours dissolve->reduce neutralize1 Neutralize to pH 7 with HCl reduce->neutralize1 oxidize Step 2: Oxidize Cyanine Dye - Add Sodium Hypochlorite (NaOCl) - Stir until decolorized neutralize1->oxidize neutralize2 Neutralize to pH 6-8 oxidize->neutralize2 collect Collect in Labeled Hazardous Waste Container neutralize2->collect dispose Dispose via Institutional EHS Office collect->dispose end End dispose->end

Caption: Disposal workflow for this compound waste.

By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound waste, fostering a culture of safety and sustainability in the laboratory.

References

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